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  • Product: 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one
  • CAS: 247184-07-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Molecular Structure and Tautomerism of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one

For Researchers, Scientists, and Drug Development Professionals Abstract Pyrazolone scaffolds are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1] This technical guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolone scaffolds are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1] This technical guide provides a comprehensive exploration of a specific derivative, 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one, focusing on its molecular structure, synthesis, and the critical phenomenon of tautomerism. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a robust resource for researchers engaged in the design and development of novel therapeutics based on the pyrazolone core. We will delve into the synthetic rationale, detailed analytical characterization, and the quantum-chemical basis of its tautomeric equilibrium, providing a holistic understanding of this versatile molecule.

Introduction: The Significance of the Pyrazolone Core

The pyrazolone ring system, a five-membered heterocycle containing two adjacent nitrogen atoms and a ketone group, is a privileged scaffold in drug discovery.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1] The synthetic accessibility and the potential for diverse functionalization make pyrazolones an attractive starting point for the development of new chemical entities.

A key feature of pyrazolones is their capacity for prototropic tautomerism, which can significantly influence their physicochemical properties, such as lipophilicity, hydrogen bonding capability, and molecular shape.[2][3] These properties are, in turn, critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. A thorough understanding of the tautomeric behavior of a pyrazolone derivative is therefore paramount for rational drug design and lead optimization. This guide focuses on 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one, a representative member of the 4-aryl-5-aminopyrazolone class, to illustrate these fundamental principles.

Synthesis of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one: A Three-Component Approach

A highly efficient and atom-economical approach for the synthesis of substituted 5-aminopyrazoles is the one-pot, three-component condensation reaction.[4] This methodology allows for the rapid construction of the pyrazole core from simple, readily available starting materials.

Synthetic Strategy and Rationale

The synthesis of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one can be effectively achieved through a three-component reaction involving hydrazine hydrate, ethyl cyanoacetate, and 2-methylbenzaldehyde (o-tolualdehyde). This approach is based on a tandem Knoevenagel condensation and subsequent cyclization. The causality behind this experimental choice lies in its efficiency and convergence, allowing for the formation of multiple bonds in a single synthetic operation.

Synthesis_Workflow reagents Hydrazine Hydrate Ethyl Cyanoacetate o-Tolualdehyde mixing Mixing in Ethanol (Solvent) reagents->mixing reflux Reflux (Thermal Activation) mixing->reflux cyclization In situ Knoevenagel Condensation & Michael Addition/Cyclization reflux->cyclization workup Cooling, Filtration, Washing, and Drying cyclization->workup product 5-Amino-4-(o-tolyl)-1,2- dihydropyrazol-3-one workup->product

A streamlined workflow for the synthesis of the target pyrazolone.
Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (0.1 mol), 2-methylbenzaldehyde (0.1 mol), and ethanol (100 mL).

  • Initiation of Condensation: To the stirred solution, add hydrazine hydrate (0.1 mol) dropwise over a period of 10 minutes. An exothermic reaction may be observed.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Product Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Molecular Structure and Spectroscopic Characterization

The synthesized 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one is expected to be an off-white to pale yellow solid. Its molecular structure can be confirmed through a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound, based on analysis of closely related 4-aryl-5-aminopyrazolone derivatives found in the literature.[5][6][7]

Spectroscopic Technique Expected Observations
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 10.5-12.0 (br s, 1H, NH), 7.0-7.5 (m, 4H, Ar-H), 4.5-5.5 (br s, 2H, NH₂), 2.2-2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 160-170 (C=O), 150-155 (C-NH₂), 135-140 (Ar-C), 125-130 (Ar-CH), 115-120 (C-Ar), 95-105 (C-4), 18-22 (CH₃)
IR (KBr) ν (cm⁻¹): 3450-3300 (N-H str, asym & sym), 3200-3100 (N-H str), 1650-1630 (C=O str), 1610-1590 (C=N str, N-H bend), 1550-1500 (C=C str, aromatic)
Mass Spectrometry (EI) m/z: Expected molecular ion peak corresponding to the molecular formula C₁₀H₁₁N₃O.

Tautomerism of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one

Pyrazolones unsubstituted at the N1 and N2 positions can exist in a dynamic equilibrium between several tautomeric forms.[3] For 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one, three primary tautomers are of significance: the amino-oxo (CH), amino-hydroxy (OH), and imino-oxo (NH) forms.

Tautomeric equilibrium of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one.
Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several factors:

  • Substituent Effects: The electronic nature of the substituents on the pyrazole ring plays a crucial role. The electron-donating amino group at C5 and the o-tolyl group at C4 influence the electron density distribution within the ring, thereby stabilizing or destabilizing certain tautomeric forms.

  • Solvent Polarity: The solvent environment significantly impacts the equilibrium.[3] Polar protic solvents can stabilize the more polar tautomers through hydrogen bonding, while nonpolar solvents may favor less polar forms. For instance, the keto-amine form is often predominant in the solid state.[8]

  • Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR spectroscopy is a powerful tool for studying these dynamics.

Experimental Investigation of Tautomerism

A combination of spectroscopic and computational methods is employed to elucidate the tautomeric preference of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one.

Tautomerism_Investigation_Workflow synthesis Synthesized Compound solution_prep Solution Preparation (Various Solvents: DMSO-d6, CDCl3, etc.) synthesis->solution_prep computation Computational Modeling (DFT Calculations) synthesis->computation nmr ¹H and ¹³C NMR Spectroscopy (Variable Temperature) solution_prep->nmr ir FT-IR Spectroscopy (Solid and Solution) solution_prep->ir uv_vis UV-Vis Spectroscopy solution_prep->uv_vis analysis Data Analysis and Tautomer Ratio Determination nmr->analysis ir->analysis uv_vis->analysis computation->analysis conclusion Predominant Tautomer Identification analysis->conclusion

Workflow for the experimental investigation of tautomerism.

Protocol for NMR Analysis of Tautomerism:

  • Sample Preparation: Prepare separate NMR samples of the compound in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • ¹H and ¹³C NMR Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample at room temperature.

  • Variable-Temperature (VT) NMR: For a selected solvent (e.g., DMSO-d₆), acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25 °C to 100 °C).

  • Data Analysis: Analyze the chemical shifts and signal multiplicities in the different solvents. Broadening or coalescence of signals in the VT-NMR spectra can indicate a dynamic equilibrium between tautomers. Integration of distinct signals at low temperatures can provide a quantitative measure of the tautomeric ratio.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the synthesis, molecular structure, and tautomeric behavior of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one. The presented three-component synthesis offers an efficient route to this and related pyrazolone derivatives. The discussion on tautomerism highlights the importance of considering this phenomenon in the design of pyrazolone-based drug candidates.

Future research in this area could focus on:

  • X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the solid-state tautomeric form.

  • Computational Studies: More extensive DFT calculations can provide deeper insights into the relative stabilities of the tautomers in different solvent environments and help rationalize the experimental observations.[3]

  • Biological Evaluation: Screening of this and related compounds for various biological activities could uncover novel therapeutic applications.

By integrating synthetic chemistry, spectroscopic analysis, and an understanding of fundamental chemical principles like tautomerism, researchers can more effectively navigate the development of next-generation pyrazolone-based pharmaceuticals.

References

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  • Zare, A., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(45), 28255-28263. Retrieved from [Link]

  • Amanote Research. (2020). Synthesis of 4-Aroyl-5-Arylpyrazoles and. Retrieved from [Link]

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  • Patel, H. D., et al. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand. South African Journal of Chemistry, 68, 49-56. Retrieved from [Link]

  • Al-Qalaf, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-90. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Cacic, M., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-836. Retrieved from [Link]

  • Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. New Journal of Chemistry, 16(4), 485-492. Retrieved from [Link]

  • Kolar, M., et al. (2012). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. Tetrahedron, 68(2), 538-547. Retrieved from [Link]

  • ResearchGate. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1 H -pyrazole-4-carbonitriles in green media. Retrieved from [Link]

  • Shestopalov, A. M., et al. (2017). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Journal of General Chemistry, 87(10), 2428-2432. Retrieved from [Link]

  • Ji, S., et al. (2006). An one-pot three-component process for the synthesis of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles in aqueous media. Tetrahedron Letters, 47(41), 7451-7454. Retrieved from [Link]

  • Metwally, M. A., et al. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 324-328. Retrieved from [Link]

  • Loh, W. S., et al. (2011). 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o403. Retrieved from [Link]

  • ResearchGate. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Retrieved from [Link]

  • Nunes, C., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4293. Retrieved from [Link]

  • Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 133. Retrieved from [Link]

  • El-Mekabaty, A., et al. (2023). Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. Journal of Materials Science: Materials in Electronics, 34(36), 2539. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Amino-1-(m-chlorophenyl)-4-phenylpyrazole. Retrieved from [Link]

  • Rios, C., et al. (2021). Synthesis of 5-amino-3-aryl-NH-pyrazoles 4a–o. Molecules, 26(16), 4983. Retrieved from [Link]

  • Alkorta, I., et al. (2016). X-ray structure of 3-amino-1-phenyl-4,5-dihydropyrazol-2-ium picrate and the origin of broad signals in 1H NMR spectroscopy. Journal of Molecular Structure, 1119, 163-169. Retrieved from [Link]

  • Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

  • Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 1(41), 18-24. Retrieved from [Link]

  • Al-Adhami, K. K. H., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. Retrieved from [Link]

  • Atalay, Ş. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Süleyman Demirel Üniversitesi Fen Edebiyat Fakültesi Fen Dergisi, 13(2), 108-120. Retrieved from [Link]

  • Jiang, Q.-H., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 1), o105. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one, a key intermediate in the development of pharmaceuticals and other advanced materials. Given the l...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one, a key intermediate in the development of pharmaceuticals and other advanced materials. Given the limited availability of direct experimental data in public literature, this document emphasizes the foundational principles and robust methodologies for determining, interpreting, and modeling its solubility in various organic solvents. This approach equips researchers, scientists, and drug development professionals with the necessary tools to effectively work with this compound.

Introduction: The Significance of Solubility in Pyrazolone Chemistry

5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one belongs to the pyrazolone class of heterocyclic compounds. Pyrazolone derivatives are of significant interest due to their diverse biological activities, which makes them valuable scaffolds in drug discovery.[1][2] The solubility of this compound is a critical physicochemical parameter that influences its synthesis, purification, formulation, and ultimately, its bioavailability.[3][4] A thorough understanding of its behavior in different organic solvents is paramount for optimizing reaction conditions, developing stable formulations, and ensuring reproducible experimental outcomes.[5][6]

The molecular structure of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one, with its combination of a polar pyrazolone ring, an amino group capable of hydrogen bonding, and a non-polar o-tolyl group, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

Predicted Solubility Profile

Based on the structural features of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one, a qualitative solubility profile can be predicted. The presence of both hydrogen bond donors (amino and pyrazole N-H groups) and acceptors (carbonyl group) indicates a preference for polar solvents.

  • High Solubility Expected in: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be effective due to their ability to engage in hydrogen bonding and their overall high polarity.[5]

  • Moderate to Good Solubility Expected in: Polar protic solvents like alcohols (e.g., methanol, ethanol) should also be suitable, though the presence of the non-polar tolyl group might slightly reduce solubility compared to smaller, more polar solutes.[5]

  • Lower Solubility Expected in: Non-polar solvents such as toluene and hexane are anticipated to be poor solvents for this compound due to the significant mismatch in polarity.[5]

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Materials and Apparatus
  • 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, hexane)

  • Analytical balance

  • Sealed flasks or vials

  • Thermostatically controlled orbital shaker or magnetic stirrer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one to a series of flasks, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[7]

  • Equilibration:

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 298.15 K) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.[7]

  • Phase Separation:

    • Once equilibrium is achieved, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle.

    • For finer suspensions, centrifugation may be necessary to achieve clear separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometric method. The concentration of the original saturated solution represents the solubility of the compound in that solvent at that temperature.[5]

Gravimetric Method as an Alternative

For a simpler, albeit potentially less precise, determination, the gravimetric method can be employed.[7][8] This involves evaporating a known volume of the saturated solution to dryness and weighing the remaining solid solute.[9][10]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal flasks prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Monitor for equilibrium equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge if necessary sep1->sep2 ana1 Filter supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify via HPLC/UV-Vis ana2->ana3

Caption: Workflow for the isothermal shake-flask solubility determination method.

Thermodynamic Modeling of Solubility Data

Thermodynamic models are invaluable for correlating and predicting the solubility of a compound at different temperatures.[11][12] The experimental data obtained can be fitted to several models to derive important thermodynamic parameters.

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the mole fraction solubility ( x1​ ) and is given by:

ln( x1​ ) = A + B/T

where T is the absolute temperature, and A and B are model parameters. The apparent standard enthalpy of dissolution ( ΔHsol​ ) and the apparent standard entropy of dissolution ( ΔSsol​ ) can be calculated from these parameters:

ΔHsol​ = -B * R

ΔSsol​ = A * R

where R is the universal gas constant.[3][13]

The Modified Apelblat Equation

The modified Apelblat equation provides a more accurate correlation for many systems and is expressed as:

ln( x1​ ) = A + B/T + C * ln(T)

Here, A, B, and C are empirical parameters determined by fitting the experimental data.[13][14][15] The Apelblat model often provides a better fit to experimental data compared to the van't Hoff equation.[16]

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner.

Table 1: Hypothetical Mole Fraction Solubility ( x1​ ) of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one in Various Solvents at Different Temperatures (K)

Solvent293.15 K298.15 K303.15 K308.15 K313.15 K
MethanolDataDataDataDataData
EthanolDataDataDataDataData
AcetoneDataDataDataDataData
AcetonitrileDataDataDataDataData
TolueneDataDataDataDataData
HexaneDataDataDataDataData
Thermodynamic Parameter Relationships

G cluster_exp Experimental Data cluster_model Thermodynamic Models cluster_params Thermodynamic Parameters exp_data Mole Fraction Solubility (x1) at various Temperatures (T) vant_hoff van't Hoff Equation exp_data->vant_hoff apelblat Modified Apelblat Equation exp_data->apelblat enthalpy Enthalpy of Dissolution (ΔHsol) vant_hoff->enthalpy entropy Entropy of Dissolution (ΔSsol) vant_hoff->entropy gibbs Gibbs Free Energy (ΔGsol) enthalpy->gibbs entropy->gibbs

Caption: Logical relationship between experimental data, thermodynamic models, and key parameters.

Conclusion

While specific, publicly available solubility data for 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one is scarce, this guide provides a robust framework for its experimental determination and thermodynamic analysis. By following the detailed protocols and applying the described models, researchers can generate the critical data needed for process optimization, formulation development, and a deeper understanding of the physicochemical properties of this important pyrazolone derivative. The structural characteristics of the molecule suggest a higher solubility in polar organic solvents, a prediction that can be systematically verified using the methodologies outlined herein.

References

Sources

Foundational

4-Substituted 5-Aminopyrazolone Derivatives: A Technical Guide on Synthesis, Mechanisms, and Pharmacological Applications

Executive Summary The 5-aminopyrazolone (5-amino-1H-pyrazol-3(2H)-one) scaffold represents a privileged and highly versatile building block in modern medicinal chemistry and agrochemical development[1]. Because of its un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazolone (5-amino-1H-pyrazol-3(2H)-one) scaffold represents a privileged and highly versatile building block in modern medicinal chemistry and agrochemical development[1]. Because of its unique tautomeric properties and the high nucleophilicity of its C4 position, this core is an ideal substrate for multicomponent reactions (MCRs)[2]. This whitepaper provides an in-depth analysis of the structural dynamics, advanced green-chemistry synthetic methodologies, mechanistic pathways, and pharmacological profiles of 4-substituted 5-aminopyrazolone derivatives.

Chemical Significance & Structural Dynamics

The reactivity of 5-aminopyrazolones is dictated by their complex tautomeric equilibrium, which shifts based on the solvent and the electronic nature of surrounding substituents[1]. While the molecule possesses multiple reactive centers (including the exocyclic amino group and the pyrazolone nitrogen atoms), the C4 carbon exhibits pronounced nucleophilic character. This makes the C4 position the primary site for electrophilic attack, facilitating the construction of highly functionalized, fused heterocyclic systems such as pyrazolo[3,4-b]pyridines, chromeno[2,3-b]pyridines, and pyrazolo[3,4-b]quinolines[3],[4].

Advanced Synthetic Methodologies: The Shift to Green Chemistry

Historically, the functionalization of the pyrazolone core required prolonged refluxing in volatile organic solvents, often leading to thermal degradation, moderate yields, and complex purification workflows[5]. Modern drug development has pivoted toward atom-economical, solvent-free methodologies.

Microwave-Assisted Solvent-Free Synthesis

Microwave (MW) irradiation has revolutionized the synthesis of nitrogen-containing heterocycles[5]. By directly coupling microwave energy with the dipole moments of polar intermediates, the activation energy barrier for cyclization is rapidly overcome.

  • Causality in Experimental Design: Under solvent-free conditions, the absence of a solvent medium prevents thermal dissipation. The localized dielectric heating forces a high collision frequency between the solid-state reactants.

  • Yield & Efficiency: The synthesis of 5-aminopyrazolone derivatives under solvent-free MW conditions at 130°C achieves an 88% yield in just 2 minutes[5]. In stark contrast, conventional thermal heating requires up to 4 hours to achieve a lower yield of 80%[6]. Fully substituted pyrazolo[3,4-b]pyridines can be prepared in a single step from 5-aminopyrazolone, 4-substituted benzaldehydes, and benzoylacetonitrile using MW irradiation, significantly increasing the reaction rate[2],[7].

Mechanistic Pathways of Multicomponent Reactions (MCRs)

Understanding the step-by-step causality of MCRs is essential for rational drug design and troubleshooting synthetic bottlenecks. The one-pot synthesis of fused 4-substituted 5-aminopyrazolone derivatives typically follows a sequential cascade:

  • Knoevenagel Condensation: An aromatic aldehyde reacts with an active methylene compound (e.g., malononitrile or benzoylacetonitrile) to form a highly electrophilic alkene adduct[1].

  • Michael Addition: The nucleophilic C4 position of the 5-aminopyrazolone attacks the Knoevenagel adduct, forming a transient intermediate[4].

  • Intramolecular Cyclization: A Pinner-type cyclization or a direct nucleophilic attack by the exocyclic amino group onto a nitrile/carbonyl carbon closes the fused ring[1].

  • Tautomerization: Successive proton transfers stabilize the final aromatic or pseudo-aromatic architecture, driving the reaction forward thermodynamically[4].

Mechanism A Aldehyde + Active Methylene B Knoevenagel Adduct (Electrophile) A->B Base Catalyst D Michael Addition Intermediate B->D C 5-Aminopyrazolone (Nucleophile at C4) C->D Nucleophilic Attack E Intramolecular Cyclization D->E -H2O F Tautomerization & Protonation E->F G 4-Substituted Fused Pyrazolone F->G Stable Product

Mechanistic cascade of 5-aminopyrazolone multicomponent reactions.

Biological Activities & Pharmacological Profile

Derivatization at the C4 position unlocks diverse, high-value pharmacological profiles:

  • Kinase Inhibition (Anticancer): Fused derivatives, particularly pyrazolo[3,4-b]pyridines, exhibit structural homology to purine bases. This mimicry allows them to act as competitive inhibitors of glycogen synthase kinase-3 (GSK-3) by binding directly to its ATP-binding pocket[8]. Furthermore, specific fluorophenyl-substituted derivatives demonstrate distinct effective inhibition on the proliferation of several cancer cell lines[9].

  • Neurological Targets: 5-Aminopyrazole derivatives are potent gamma-aminobutyric acid (GABA) receptor inhibitors. Crucially, they display high selectivity for insect GABA receptors over mammalian ones, making them highly valuable in the agrochemical industry[1].

  • Antimicrobial Activity: Various 4-substituted derivatives demonstrate significant in vitro activity against dermatophytes, as well as broad-spectrum antibacterial and antiviral properties[7],[8].

GSK3Pathway Ligand 4-Substituted Pyrazolopyridine ATP ATP Binding Pocket Ligand->ATP Competitive Binding GSK3 GSK-3 Kinase (Active) Substrate Glycogen Synthase (Unphosphorylated) GSK3->Substrate Normal Pathway (Disrupted) ATP->GSK3 Inhibits Phos Phosphorylation Blocked Substrate->Phos No Phosphate Added Glycogen Glycogen Synthesis (Active) Phos->Glycogen Promotes

GSK-3 Kinase competitive inhibition pathway by pyrazolopyridine derivatives.

Quantitative Data Summaries

Table 1: Kinetic and Thermodynamic Comparison of Synthetic Methodologies

MethodologyReaction TimeTemperatureYield (%)Environmental Impact
Conventional Reflux (Ethanol)4.0 - 5.0 hours78°C (Reflux)70 - 80%High (Volatile solvent waste)
Microwave-Assisted (Solvent-Free)2.0 - 3.0 minutes130°C88 - 95%Low (Green Chemistry, Atom Economic)

Data synthesized from comparative kinetic studies on 5-aminopyrazolone derivatives[5],[6].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.

Protocol: Microwave-Assisted One-Pot Synthesis of 5-Cyano-4,6-diarylpyrazolo[3,4-b]pyridin-3-ones

  • Reagent Preparation: Accurately weigh equimolar amounts (1.0 mmol) of 5-aminopyrazolone, the corresponding 4-substituted benzaldehyde, and benzoylacetonitrile[2].

  • Homogenization: Grind the solid mixture thoroughly in an agate mortar for 5 minutes.

    • Self-Validation Check: The mixture must form a uniform, fine powder without visible distinct crystalline domains, ensuring maximum surface area contact.

  • Microwave Irradiation: Transfer the mixture to a microwave-safe vessel. Irradiate at 300 W (maintaining ~130°C) for 2 to 3 minutes[5].

    • Causality: Solvent-free conditions prevent solvent-mediated thermal dissipation, allowing direct dielectric heating of the polar reactants to rapidly cross the cyclization activation barrier.

  • Reaction Monitoring: Cool the vessel to room temperature. Extract a micro-sample, dissolve in ethyl acetate, and perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.

    • Self-Validation Check: The complete disappearance of the aldehyde spot under UV light (254 nm) confirms reaction completion.

  • Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials, followed by recrystallization from a DMF/Ethanol mixture[2].

  • Analytical Confirmation: Verify the molecular structure via 1H-NMR spectroscopy.

    • Self-Validation Check: Look for the characteristic singlet at δ = 11.20–11.42 ppm, which corresponds to the 1-NH proton of the pyrazole ring, confirming the integrity of the core scaffold[2].

Workflow Prep Reagent Preparation (Equimolar Ratio) Mix Solvent-Free Mixing (Grinding) Prep->Mix MW Microwave Irradiation (130°C, 300W, 2 min) Mix->MW Cool Cooling to RT & TLC Validation MW->Cool Wash Washing (Ethanol) Cool->Wash Purify Recrystallization (DMF/EtOH) Wash->Purify Analyze NMR/IR/MS Analysis Purify->Analyze

Self-validating experimental workflow for microwave-assisted synthesis.

References

  • Synthesis of 5-cyano-4,7-dihydropyrazolo[3,4-b]pyridin-4-ones and 5-cyanopyrazolo[3,4-b]pyridin-4-ones in one-step... - ResearchGate.2

  • 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile - MDPI (Molbank). 1

  • Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of 5-aminopyrazolone 1, dimedone 2, and aromatic aldehyde 3... - ResearchGate. 3

  • Microwave-assisted synthesis of nitrogen-containing heterocycles - Taylor & Francis Online. 5

  • ChemInform Abstract: Regioselective Synthesis of Novel Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions - ResearchGate. 9

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. 6

  • 2-Bromo-6,7-dihydro-1H-indol-4(5H)-one - Benchchem.10

  • 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile - ResearchGate. 4

  • Solvent-free microwave synthesis of bis-pyrazolo[3,4-b:4',3'-e]-pyridines and study of their antifungal properties - ResearchGate. 7

  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines - ResearchGate (Current Organic Chemistry).8

Sources

Exploratory

Thermodynamic stability of o-tolyl pyrazolone derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of o-Tolyl Pyrazolone Derivatives For Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazolone structural motif is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of o-Tolyl Pyrazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] When substituted with lipophilic groups such as the o-tolyl moiety, these compounds exhibit modified pharmacokinetic and pharmacodynamic profiles. However, the ultimate success of any active pharmaceutical ingredient (API) is fundamentally linked to its stability. Thermodynamic stability governs critical drug development parameters, including shelf-life, formulation compatibility, manufacturing processes, and even bioavailability. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and unpredictable performance.[2][3] This guide provides a comprehensive overview of the theoretical principles, experimental techniques, and computational methodologies essential for evaluating and predicting the thermodynamic stability of o-tolyl pyrazolone derivatives.

The Pyrazolone Core: A Privileged Scaffold

Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group.[4] Their unique electronic and structural features allow them to interact with a wide range of biological targets, leading to broad pharmacological applications, including anti-inflammatory, antimicrobial, and antitumor activities.[1] The stability of the pyrazolone ring is not absolute; it is susceptible to degradation pathways that can be influenced by its substituents.[2] A key characteristic of pyrazolones is their existence in multiple tautomeric forms (e.g., CH, NH, OH), a phenomenon of keto-enol and lactam-lactim isomerism.[5][6] The relative population and stability of these tautomers are critical, as they dictate the molecule's reactivity, intermolecular interactions, and ultimately, its biological function and stability profile.[5]

Part I: Experimental Determination of Thermodynamic Stability

A robust assessment of stability requires a multi-pronged experimental approach that probes the molecule's resilience under various stress conditions, both in the solid and solution states.

Foundational Analysis: Forced Degradation Studies

Forced degradation, or stress testing, is a systematic process to identify the likely degradation products and pathways of an API.[2] By subjecting the compound to conditions more severe than those it would typically encounter, potential liabilities can be rapidly uncovered.

Core Principle: To accelerate degradation and elucidate the intrinsic stability of the molecule.

Key Stress Conditions for o-Tolyl Pyrazolone Derivatives:

  • Acid/Base Hydrolysis: Exposure to acidic and basic conditions to test susceptibility to pH-dependent degradation, which could involve the cleavage of amide-like bonds within the pyrazolone ring.

  • Oxidation: Use of oxidizing agents, such as hydrogen peroxide (H₂O₂), to assess vulnerability to oxidative degradation. Pyrazolone compounds can be prone to oxidation, sometimes indicated by a color change to brown.[2][3]

  • Photostability: Exposure to controlled UV and visible light to identify potential for photodegradation, a common issue for aromatic and heterocyclic compounds.[2]

  • Thermal Stress: Heating the solid compound or a solution at elevated temperatures to determine its thermal resilience.[2]

Solid-State Thermal Analysis

The physical form of an API is critical to its stability. Thermal analysis techniques provide quantitative data on the behavior of the solid state as a function of temperature.

TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining the temperature at which a compound begins to decompose.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 3-5 mg of the finely ground o-tolyl pyrazolone derivative into a ceramic or aluminum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program: Ramp the temperature from ambient (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant rate, typically 10 °C/min.[7]

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the major mass loss step is reported as the decomposition temperature (T_d).

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides information on melting point, purity, and polymorphic phase transitions. A sharp melting peak with a high enthalpy of fusion generally suggests a more stable crystal lattice.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the o-tolyl pyrazolone derivative into a hermetically sealed aluminum pan. This prevents mass loss due to sublimation before melting.

  • Experimental Conditions:

    • Atmosphere: Use an inert nitrogen purge (20-50 mL/min).

    • Temperature Program: Heat the sample at a linear rate, typically 5-10 °C/min, from ambient temperature to a point past the melting transition.

  • Data Analysis: The temperature at the peak of the endotherm is taken as the melting point (T_m). The integrated area of the peak provides the enthalpy of fusion (ΔH_fus).

Solution-State Stability Assessment

The stability of a drug in solution is paramount for liquid formulations and for understanding its behavior under physiological conditions.

  • UV-Visible Spectrophotometry: This technique can monitor the stability of a compound in solution over time. Degradation is often accompanied by a change in the chromophore, leading to a decrease in absorbance at a specific wavelength (λ_max). Studies have successfully used this method to demonstrate the enhanced stability of modified pyrazoles compared to parent compounds.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for stability testing. It separates the parent compound from its degradation products, allowing for precise quantification of the remaining API over time. The appearance of new peaks in the chromatogram is a clear indicator of degradation.[3]

Part II: Computational Prediction of Thermodynamic Stability

In silico methods provide powerful predictive insights into molecular stability, guiding synthetic efforts and explaining experimental observations at an atomic level.

Quantum Mechanics: Probing Intrinsic Molecular Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[5][6] It is highly effective for determining the relative stabilities of different isomers and tautomers.

Core Principle: The most stable isomer of a molecule is the one that possesses the lowest total electronic energy.[4] DFT calculations can accurately predict these energies.

  • Tautomer Stability: For pyrazolones, DFT can calculate the total energy of the OH, NH, and CH tautomers. The results consistently show that substituents and solvent effects can influence the relative stability, but the CH tautomer is typically the least stable.[5][6]

  • Key Stability Descriptors:

    • Total Energy: The absolute measure of stability for comparing isomers.[4]

    • HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap can sometimes indicate higher chemical reactivity and lower kinetic stability.[4]

  • Computational Protocol: Calculations are typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).[5][6] For solution-phase stability, a Polarizable Continuum Model (PCM) is essential to account for solvent effects.[5]

Solid-State Stability: Understanding Polymorphism

Polymorphs are different crystalline forms of the same compound. They can have different melting points, solubilities, and stabilities. Predicting the most stable polymorph is a critical challenge in drug development.

  • Periodic DFT: This computational technique extends DFT to the repeating structures of crystal lattices. It can be used to calculate the relative energies of different polymorphs as a function of pressure and temperature, helping to identify the most thermodynamically stable form under given conditions.

Visualization of Concepts and Workflows

Diagrams are essential for visualizing complex relationships and experimental processes.

G cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_final Final Assessment comp_start Define o-Tolyl Pyrazolone Structure dft DFT Calculations (e.g., B3LYP/6-31G*) comp_start->dft periodic_dft Periodic DFT (for solid state) comp_start->periodic_dft tautomer Identify Most Stable Tautomer (Lowest Energy) dft->tautomer assessment Comprehensive Stability Profile tautomer->assessment Guides Synthesis polymorph Predict Stable Polymorphs periodic_dft->polymorph polymorph->assessment Informs Formulation exp_start Synthesize Compound forced_deg Forced Degradation (Heat, Light, pH, Oxid.) exp_start->forced_deg thermal Thermal Analysis (DSC, TGA) exp_start->thermal hplc HPLC Purity & Stability exp_start->hplc result Characterize Degradants forced_deg->result data Obtain T_m, T_d thermal->data hplc->assessment result->assessment data->assessment

Caption: Integrated workflow for stability assessment of pyrazolone derivatives.

G cluster_intrinsic Intrinsic Molecular Factors cluster_extrinsic External Environmental Factors cluster_solid Solid-State Factors center Thermodynamic Stability Tautomerism Tautomeric Equilibrium (Keto vs. Enol) center->Tautomerism Substituents Substituent Effects (Electronic & Steric) center->Substituents BondEnergy Bond Dissociation Energies center->BondEnergy Temperature Temperature center->Temperature pH pH center->pH Light Light (UV/Vis) center->Light Oxygen Oxygen / Oxidants center->Oxygen Moisture Moisture center->Moisture Polymorphism Polymorphism center->Polymorphism H_Bonding Intermolecular Forces (H-Bonding, Packing) center->H_Bonding

Caption: Key factors influencing the thermodynamic stability of pyrazolones.

Summary of Factors Influencing Stability

The stability of an o-tolyl pyrazolone derivative is not governed by a single property but is a multifactorial characteristic. The table below summarizes the key influencing factors.

FactorEffect on StabilityKey Considerations
pH Highly influential; can catalyze hydrolysis leading to ring-opening.[2]Buffer selection in liquid formulations is critical. Forced degradation studies should cover a wide pH range.
Light Can cause photodegradation, leading to loss of potency and formation of colored degradants.[2]Protect from light during storage and manufacturing. Use of amber vials or opaque packaging is recommended.[3]
Oxygen Can promote oxidative degradation, often visible as a color change.[2]Store under an inert atmosphere (e.g., nitrogen, argon) for long-term stability.[3]
Temperature Elevated temperatures accelerate all degradation pathways and can induce thermal decomposition.[2]Controlled room temperature or refrigerated storage is necessary. TGA/DSC data define the upper temperature limits.
Moisture Facilitates hydrolysis and can promote interconversion between tautomers in the solid state.[3]Store in a desiccated environment. Control humidity during manufacturing.
Substituents Electronic and steric effects of substituents on the tolyl and pyrazolone rings alter electron density and reactivity, impacting intrinsic stability.[4]DFT calculations can predict how substituent changes will affect stability before synthesis.
Polymorphism Different crystal forms have different lattice energies and thus different thermodynamic stabilities.The most stable polymorph is typically desired for development to avoid phase transitions during storage.

Conclusion

The thermodynamic stability of o-tolyl pyrazolone derivatives is a critical quality attribute that must be thoroughly investigated throughout the drug development lifecycle. A modern and efficient approach combines predictive computational modeling with rigorous experimental validation. DFT calculations can screen for the most stable tautomers and guide synthetic strategies, while experimental techniques like forced degradation, DSC, TGA, and HPLC provide the definitive data required for regulatory submission and ensuring a safe, effective, and stable final drug product. By understanding and controlling the factors outlined in this guide, researchers can de-risk development programs and accelerate the journey of novel pyrazolone-based therapies to the clinic.

References

  • El-Azab, A. S., El-Tahir, K. E., & Al-Omar, M. A. (2018). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Journal of the Saudi Chemical Society, 22(6), 705-714. [Link]

  • Semantic Scholar. (n.d.). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. [Link]

  • Elguero, J. (n.d.). Pyrazolone Derivatives. ResearchGate. [Link]

  • Abood, N. A., & Al-Rawi, A. M. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • El-Sayed, M. A. A., et al. (2017). Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. Chemical and Pharmaceutical Bulletin, 65(10), 947-960. [Link]

  • Khan, I., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(1), 74-83. [Link]

  • El-Tabl, A. S., et al. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. Bioinorganic Chemistry and Applications, 2018, 5204128. [Link]

  • Zhang, H., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111893. [Link]

  • Bawa, S., et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Pharmaceuticals, 17(2), 193. [Link]

  • Ciaffreda, L., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences, 24(3), 2841. [Link]

  • Fedorov, A. A., et al. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Crystals, 12(8), 1157. [Link]

Sources

Foundational

Electronic Properties and Dipole Moments of Amino-Pyrazolone Rings: A Computational and Experimental Guide for Drug Development

Executive Summary Amino-pyrazolone derivatives represent a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric core for numerous analgesics, anti-inflammatories, and antimicrobial agents. As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-pyrazolone derivatives represent a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric core for numerous analgesics, anti-inflammatories, and antimicrobial agents. As a Senior Application Scientist, I approach the optimization of these molecules not through trial and error, but through rigorous quantum mechanical profiling. The biological efficacy of amino-pyrazolones is fundamentally dictated by their electronic properties—specifically their Frontier Molecular Orbitals (HOMO/LUMO) and dipole moments.

This whitepaper provides an in-depth technical framework for evaluating the electronic properties of amino-pyrazolone rings. By synthesizing Density Functional Theory (DFT) calculations with empirical spectroscopic validation, we establish a self-validating workflow for rational drug design.

The Causality of the "Push-Pull" Electronic System

The unique pharmacological versatility of the amino-pyrazolone ring stems from its inherent intramolecular charge transfer (ICT). The scaffold features a highly electron-donating amino group paired with an electron-withdrawing pyrazolone carbonyl.

Mechanistic Insight: This "push-pull" electronic configuration narrows the energy gap ( Eg​ ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A narrower Eg​ increases the chemical "softness" and polarizability of the molecule, enhancing its ability to donate electrons (antioxidant capacity) and participate in π−π stacking or charge-transfer interactions within target protein pockets[1]. Furthermore, this charge asymmetry generates a pronounced permanent dipole moment ( μ ), which governs the molecule's aqueous solubility, membrane permeability, and directional hydrogen bonding.

G DFT DFT Optimization (B3LYP/6-311++G**) HOMO HOMO Energy (Nucleophilicity) DFT->HOMO LUMO LUMO Energy (Electrophilicity) DFT->LUMO Dipole Dipole Moment (μ) (Solubility/ADME) DFT->Dipole Gap Energy Gap (Eg) (Chemical Hardness) HOMO->Gap LUMO->Gap Bio Pharmacological Efficacy Gap->Bio Reactivity Dipole->Bio Target Binding

Fig 1: Mechanistic link between DFT-calculated electronic properties and pharmacological efficacy.

Quantitative Profiling of Frontier Orbitals and Dipole Moments

To design effective amino-pyrazolone derivatives, researchers must quantify how structural substitutions alter electronic behavior. Recent computational studies utilizing DFT (specifically the B3LYP functional) have mapped these parameters across various pyrazolone hybrids.

Energy Gaps and Biological Efficacy

The Eg​ serves as a predictive biomarker for bioactivity. For example, in a series of synthesized pyridazine-pyrazolone hybrids, molecules exhibiting a specific energy gap of 2.27 eV demonstrated the highest antibacterial efficacy against E. coli, proving that electronic tuning directly translates to phenotypic outcomes[2].

Dipole Moments and Environmental Sensitivity

Dipole moments in amino-pyrazolones are highly sensitive to external electrostatic environments. Research on spiro-indoline pyranopyrazole derivatives reveals that applying an external electric field modulates the HOMO-LUMO gap from 4.97 eV down to 4.84 eV, while simultaneously driving the dipole moment from 5.06 Debye up to 7.82 Debye[3]. This enhanced charge asymmetry under field stress indicates high molecular polarizability, a critical factor when the drug enters the highly charged environment of an enzyme's active site.

Data Presentation: Electronic Parameters of Pyrazolone Scaffolds
Scaffold / DerivativeHOMO-LUMO Gap ( Eg​ )Dipole Moment ( μ )Primary Application / Finding
Spiro-indoline pyranopyrazole 4.84 – 4.97 eV5.06 – 7.82 DebyeTunable polarizability via external electric fields[3].
Pyridazine-pyrazolone hybrids 2.27 – 3.36 eVStructure-dependent Eg​ strongly correlates with antibacterial efficacy[2].
Phenylpyrazole derivatives Calculated via DFTCalculated via DFTSuperior binding affinity to 6HUP protein (Insecticidal)[1].
4-Aminopyrazolone peptides Not specifiedHigh (ICT driven)Forms stable supramolecular organogels via H-bonding[4].

Self-Validating Experimental & Computational Protocol

A theoretical value is only as useful as its empirical validation. To ensure trustworthiness in drug development, I mandate a closed-loop, self-validating workflow. The following protocol details how to accurately determine and validate the electronic properties of novel amino-pyrazolones.

Phase 1: In Silico Quantum Mechanical Modeling
  • Coordinate Initialization: Generate 3D conformers of the target amino-pyrazolone using a molecular mechanics force field (e.g., MMFF94) to find the global energy minimum.

  • Geometry Optimization (DFT):

    • Action: Optimize the geometry using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: The inclusion of diffuse functions (++) is non-negotiable. Amino-pyrazolones contain multiple heteroatoms (N, O) with lone pairs. Diffuse functions allow the electron density to expand properly, which is mathematically required to calculate accurate dipole moments and polarizabilities.

  • Solvation Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to simulate aqueous (water) and lipid (chloroform) environments. Extract the shift in the dipole moment ( Δμ ) to predict solvatochromic behavior.

Phase 2: Empirical Spectroscopic Validation
  • UV-Vis Spectroscopy: Synthesize the compound and record its absorption spectra in solvents of varying polarity (e.g., DMSO, Chloroform, Water).

  • TD-DFT Correlation: Calculate the vertical excitation energies using Time-Dependent DFT (TD-DFT).

    • Validation Gate: Compare the theoretical λmax​ with the experimental UV-Vis λmax​ . A variance of ΔE<0.2 eV validates the computational basis set, proving the model accurately reflects the real-world electronic structure.

Phase 3: Functional Application
  • Molecular Electrostatic Potential (MEP) Mapping: Extract the MEP from the validated DFT model. Identify the localized red zones (high electron density/H-bond acceptors, typically the pyrazolone carbonyl) and blue zones (low electron density/H-bond donors, typically the amino protons).

  • Receptor Docking: Utilize these validated partial charges for molecular docking simulations against target proteins (e.g., DNA gyrase or VEGFR-2) to predict binding affinity[1].

Workflow Syn 1. Scaffold Synthesis (Multicomponent Reaction) DFT 2. Quantum Modeling (Geometry & Solvation) Syn->DFT 3D Coordinates Spec 3. Empirical Validation (UV-Vis, FT-IR, NMR) DFT->Spec TD-DFT Spectra Prop 4. Property Extraction (Dipole, MEP, Eg) Spec->Prop Validated Model App 5. Drug Formulation (Docking & Organogels) Prop->App Lead Optimization

Fig 2: Self-validating experimental and computational workflow for amino-pyrazolone development.

Advanced Applications: Beyond Traditional Receptor Binding

While the primary use of amino-pyrazolone electronic data is optimizing receptor-ligand interactions, their unique dipole moments enable advanced supramolecular applications.

Supramolecular Organogels: The strong dipole moments and highly directional hydrogen-bonding capabilities of the amino-pyrazolone core can be leveraged in materials science and novel drug delivery systems. Recent breakthroughs have demonstrated that unnatural amino acids derived from 4-aminopyrazolone (containing hybrid α/β peptides) can self-assemble. Upon sonication in a co-solvent system (ethyl acetate:hexane), the intermolecular hydrogen bonding driven by the pyrazolone's electronic structure forces the formation of highly stable supramolecular organogels[4]. These gels present massive potential for sustained-release topical therapeutics.

Conclusion

The development of amino-pyrazolone therapeutics has moved beyond combinatorial chemistry into the realm of rational, physics-driven design. By utilizing robust DFT methodologies to map the HOMO-LUMO energy gaps and dipole moments, researchers can accurately predict both the chemical reactivity and the biological efficacy of novel derivatives. Adhering to the self-validating computational and empirical workflow outlined in this guide ensures high-fidelity data, ultimately accelerating the pipeline from in silico design to clinical application.

References

  • Engineered Science Publisher - Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative 3

  • ResearchGate - ORTEP plot of the X-ray crystallographic data determined for 3d (Pyridazine-pyrazolone hybrids) 2

  • PubMed / Chemistry & Biodiversity - Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm1

  • Frontiers in Chemistry - Unnatural Amino Acid: 4-Aminopyrazolonyl Amino Acid Comprising Tri-Peptides Forms Organogel With Co-Solvent (EtOAc:Hexane) 4

Sources

Exploratory

The Ascendancy of o-Tolyl Pyrazolones: A Technical Guide to their History, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolone scaffold represents a cornerstone in medicinal chemistry, celebrated for its broad spectrum of pharmacological activities. Among its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolone scaffold represents a cornerstone in medicinal chemistry, celebrated for its broad spectrum of pharmacological activities. Among its numerous derivatives, those bearing an ortho-tolyl (o-tolyl) substituent have carved a unique niche, demonstrating distinct physicochemical and biological properties that continue to pique the interest of researchers. This in-depth technical guide provides a comprehensive overview of the history, development, and therapeutic applications of o-tolyl substituted pyrazolones. We will explore the nuanced effects of the o-tolyl group on molecular conformation and bioactivity, delve into detailed synthetic methodologies, and illuminate the mechanisms of action that underpin their therapeutic potential, particularly in the realms of anti-inflammatory and anticancer research.

Introduction: The Significance of the Pyrazolone Core and the ortho-Tolyl Moiety

The introduction of an aryl substituent on the pyrazolone nitrogen at the N1-position is a common strategy to enhance biological activity. The nature and position of substituents on this aryl ring can profoundly influence the molecule's steric and electronic properties, and consequently its interaction with biological targets. The ortho-tolyl group, a methyl-substituted phenyl ring at the ortho position, is of particular interest. The presence of the methyl group in the ortho position can induce a twisted conformation between the phenyl ring and the pyrazolone core. This steric hindrance can influence the molecule's ability to fit into enzyme active sites, potentially leading to altered potency and selectivity compared to its meta- and para-isomers.[5] Furthermore, the electron-donating nature of the methyl group can modulate the electronic density of the pyrazolone ring system, affecting its reactivity and binding characteristics.

This guide will navigate the historical landscape of o-tolyl pyrazolone development, provide practical insights into their synthesis, and explore their current standing and future potential in drug discovery.

Historical Perspective and Key Developments

The journey of pyrazolones began with the discovery of antipyrine (phenazone) in the 1880s, one of the first synthetic analgesics and antipyretics.[1] This discovery sparked extensive research into pyrazolone derivatives, leading to the development of other non-steroidal anti-inflammatory drugs (NSAIDs) like aminopyrine and phenylbutazone. While these early drugs were highly effective, concerns over their side effects, such as agranulocytosis, spurred the search for safer and more selective alternatives.

The exploration of various aryl substitutions on the pyrazolone ring was a natural progression in this research. While para-substituted derivatives, such as those with a p-tolyl group, have been more extensively studied, the unique conformational constraints imposed by the ortho-tolyl group have made it an intriguing subject of investigation for achieving target selectivity. Research has shown that the substitution pattern on the phenyl ring of pyrazolone derivatives can significantly impact their biological activity, with different isomers exhibiting varied potencies.[5]

Synthetic Strategies for o-Tolyl Substituted Pyrazolones

The cornerstone of pyrazolone synthesis is the Knorr pyrazole synthesis, a cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[6] This method remains a robust and widely used approach for the preparation of a diverse range of pyrazolone scaffolds, including those with an o-tolyl substituent.

The Knorr Pyrazole Synthesis: A Step-by-Step Protocol

The synthesis of 1-(o-tolyl)-3-methyl-5-pyrazolone serves as a representative example of the Knorr synthesis. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-tolylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[7]

  • Addition of β-Ketoester: To the stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise. The addition is often exothermic, and the reaction temperature may need to be controlled.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Isolation and Purification: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final 1-(o-tolyl)-3-methyl-5-pyrazolone.[8]

Causality Behind Experimental Choices:

  • Solvent: Ethanol and glacial acetic acid are commonly used solvents. Acetic acid can act as a catalyst for the initial hydrazone formation.[7]

  • Temperature: Refluxing provides the necessary activation energy for the intramolecular cyclization and dehydration steps.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products.

Therapeutic Applications and Mechanisms of Action

o-Tolyl substituted pyrazolones have shown promise in several therapeutic areas, most notably as anti-inflammatory agents and as scaffolds for the development of kinase inhibitors for cancer therapy.

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response mediated by various signaling molecules, including prostaglandins and leukotrienes, which are derived from arachidonic acid. The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key players in this cascade.[9] Many pyrazolone derivatives exert their anti-inflammatory effects by inhibiting these enzymes.[10]

The o-tolyl substituent can influence the binding of the pyrazolone derivative to the active site of COX enzymes. The steric bulk of the ortho-methyl group can promote a specific conformation that favors binding to the larger active site of the inducible COX-2 isoform over the constitutive COX-1 isoform. This selectivity is a highly desirable trait in NSAIDs, as COX-1 inhibition is associated with gastrointestinal side effects.[10]

Signaling Pathway: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation o_Tolyl_Pyrazolone o-Tolyl Pyrazolone o_Tolyl_Pyrazolone->COX_Enzymes Inhibition

Caption: Inhibition of COX enzymes by o-tolyl pyrazolones.

Anticancer Potential: Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[11] Several pyrazole derivatives have been identified as potent kinase inhibitors.[12][13]

The o-tolyl group can play a crucial role in the interaction of pyrazolone-based kinase inhibitors with the ATP-binding pocket of the target kinase. The specific orientation of the o-tolyl group can facilitate hydrophobic interactions with non-polar amino acid residues in the active site, contributing to the binding affinity and selectivity of the inhibitor.[5] For instance, in the context of c-Jun N-terminal kinase (JNK) inhibitors, the presence of a pyrazole heterocyclic group has been shown to be beneficial for inhibitory activity.[13]

Experimental Workflow: Kinase Inhibitor Screening

Kinase_Inhibitor_Screening cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Kinase_Assay Kinase Assay (e.g., JNK-1) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cancer_Cell_Lines Cancer Cell Lines (e.g., MCF-7, HepG2) IC50_Determination->Cancer_Cell_Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cancer_Cell_Lines->Cytotoxicity_Assay Animal_Model Animal Model (e.g., Xenograft) Cytotoxicity_Assay->Animal_Model Efficacy_Evaluation Efficacy Evaluation Animal_Model->Efficacy_Evaluation Compound_Library o-Tolyl Pyrazolone Derivatives Compound_Library->Kinase_Assay

Sources

Foundational

Potential biological targets for 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one

An In-Depth Technical Guide to Investigating the Biological Targets of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one Abstract The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the Biological Targets of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one

Abstract

The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide focuses on a specific derivative, 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one, providing a systematic, in-depth framework for the identification and validation of its potential biological targets. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust, self-validating approach to target discovery. We will explore primary target classes, such as enzymes in the inflammatory cascade, and secondary targets, including protein kinases, supported by detailed experimental workflows, data interpretation strategies, and comprehensive references for researchers in drug development.

Part 1: The Pyrazolone Scaffold: A Privileged Structure

Introduction to 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one

The compound 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one belongs to the pyrazolone class, a five-membered heterocyclic ring system containing two adjacent nitrogen atoms and a carbonyl group. The "5-amino" substitution is a particularly versatile feature, serving as a key building block for a variety of bioactive molecules.[1][2] The presence of the ortho-tolyl group introduces specific steric and electronic properties that influence its binding affinity and selectivity for various biological targets. The pyrazolone core has a rich history in pharmacology, beginning with the synthesis of the analgesic antipyrine in the 19th century and evolving to modern therapeutics like the selective COX-2 inhibitor celecoxib.[3][4] This history underscores the scaffold's drug-like properties and its capacity to interact with multiple biological systems.

Known Biological Activities of the Pyrazolone Class

The therapeutic potential of pyrazolone derivatives is broad.[5] Extensive research has demonstrated significant activity in several key areas:

  • Anti-inflammatory: This is the most well-documented activity, with many derivatives acting as potent inhibitors of key inflammatory enzymes.[3][5]

  • Anticancer: The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors (PKIs), a major class of targeted cancer therapies.[5][6]

  • Antimicrobial: Various pyrazolone derivatives have shown efficacy against a range of bacterial and fungal pathogens.[4][7][8]

  • Antioxidant: The ability to mitigate oxidative stress is another reported feature of this chemical class.[9][10]

  • Central Nervous System (CNS) Activity: Certain derivatives have been investigated for antiepileptic and other CNS-related effects.[7]

This guide will systematically dissect the most probable molecular targets underlying these activities for 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one.

Part 2: Primary Target Class: Enzymes of the Inflammatory Cascade

Given the extensive literature, the most logical starting point for target identification is the network of enzymes and signaling proteins that govern inflammation. Pyrazoles are well-known modulators of this system.[3][11]

Cyclooxygenase (COX) Isoforms

Expertise & Experience: The structural similarity of many pyrazolone compounds to established non-steroidal anti-inflammatory drugs (NSAIDs) makes the cyclooxygenase (COX-1 and COX-2) enzymes primary suspects.[12] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3] Selective inhibition of COX-2 over COX-1 is a major goal in anti-inflammatory drug design to reduce gastrointestinal side effects.[12][13] The validation workflow must therefore not only confirm inhibition but also determine the selectivity profile.

Experimental Validation Workflow: COX Inhibition

cluster_invitro In Vitro Enzyme Assays cluster_cellular Cell-Based Confirmation start Compound: 5-Amino-4-(o-tolyl) -1,2-dihydropyrazol-3-one assay_cox1 COX-1 Enzymatic Assay start->assay_cox1 Test Compound + Arachidonic Acid assay_cox2 COX-2 Enzymatic Assay start->assay_cox2 Test Compound + Arachidonic Acid ic50_cox1 Calculate IC50 for COX-1 assay_cox1->ic50_cox1 Measure PGG2 Production (Colorimetric/Fluorometric) ic50_cox2 Calculate IC50 for COX-2 assay_cox2->ic50_cox2 Measure PGG2 Production (Colorimetric/Fluorometric) selectivity Determine Selectivity Index (SI = IC50_COX1 / IC50_COX2) ic50_cox1->selectivity ic50_cox2->selectivity cells LPS-stimulated RAW264.7 Macrophages treatment Treat cells with Test Compound cells->treatment elisa Quantify PGE2 in Supernatant (ELISA) treatment->elisa ic50_pge2 Cellular Potency elisa->ic50_pge2 Calculate IC50 for PGE2 Inhibition

Caption: Workflow for validating COX inhibition and selectivity.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric COX inhibitor screening kit (e.g., from Cayman Chemical, Biovision).[14]

  • Procedure:

    • Prepare a reaction buffer containing heme and co-factors as specified by the kit manufacturer.

    • In a 96-well plate, add the reaction buffer.

    • Add a serial dilution of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • After a short incubation (e.g., 2 minutes), add the developing reagent to measure the peroxidase activity, which is proportional to prostaglandin biosynthesis.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Trustworthiness: This protocol is self-validating through the inclusion of positive and negative controls. The use of well-characterized commercial kits ensures reproducibility. The ultimate validation is the calculation of a Selectivity Index (SI = IC50 COX-1 / IC50 COX-2), which quantifies the compound's preference for one isoform over the other.

5-Lipoxygenase (5-LOX)

Expertise & Experience: Inflammation is not solely driven by prostaglandins. The lipoxygenase pathway, which produces leukotrienes, is another critical arm.[11] Compounds that inhibit both COX and 5-LOX are of high therapeutic interest for treating inflammatory diseases with a better safety profile.[15] Several pyrazolone derivatives have been reported to possess this dual-inhibitory activity.[14] Therefore, assessing 5-LOX inhibition is a logical next step.

Protocol: In Vitro 5-LOX Inhibition Assay

  • Objective: To determine the IC50 of the test compound against 5-lipoxygenase.

  • Materials: 5-LOX enzyme (e.g., from potato or recombinant human), linoleic acid or arachidonic acid (substrate), 5-LOX inhibitor screening kit.

  • Procedure:

    • The assay principle is often based on measuring the formation of a hydroperoxide product.

    • In a 96-well plate, add assay buffer, the test compound in serial dilutions, and the 5-LOX enzyme.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate (e.g., arachidonic acid).

    • Read the absorbance kinetically at a specific wavelength (e.g., 234 nm) to monitor the formation of the conjugated diene product.

    • Include a vehicle control and a positive control (e.g., Zileuton).

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition and determine the IC50 as described for the COX assays.

Target EnzymePotential IC50 Range (Pyrazolones)Reference Compound
COX-1 0.1 - >10 µMIbuprofen, SC-560
COX-2 0.05 - 5 µMCelecoxib[13][14]
5-LOX 0.1 - 10 µMZileuton[14][15]
Downstream Signaling: The NF-κB Pathway

Expertise & Experience: The production of inflammatory enzymes like COX-2 and cytokines is often controlled at the transcriptional level by Nuclear Factor-kappa B (NF-κB).[11] Reports show that pyrazole compounds can suppress the production of TNF-α, IL-1β, and IL-6, which strongly suggests an upstream effect on a master regulator like NF-κB.[3] A cell-based reporter assay is the most direct way to test this hypothesis.

The NF-κB Signaling Pathway

cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tlr4->ikk Activation tnfr->ikk Activation ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα degradation nucleus Nucleus dna κB DNA Site nfkb_nuc->dna Binds genes Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) dna->genes compound Pyrazolone Compound? compound->ikk Inhibition?

Caption: NF-κB pathway showing a potential inhibition point for the test compound.

Protocol: NF-κB Luciferase Reporter Assay

  • Objective: To determine if the test compound inhibits NF-κB transcriptional activity.

  • Materials: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc). TNF-α or Lipopolysaccharide (LPS) as a stimulant. Luciferase assay reagent (e.g., Promega Bright-Glo™).

  • Procedure:

    • Plate the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one for 1-2 hours.

    • Stimulate the cells with a pre-determined optimal concentration of TNF-α or LPS for 6-8 hours. Include unstimulated and stimulated vehicle controls.

    • Remove the medium and lyse the cells.

    • Add the luciferase assay reagent and measure luminescence on a plate reader.

    • Trustworthiness: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the same compound concentrations to ensure that any observed decrease in luciferase signal is due to specific inhibition of the pathway and not general cytotoxicity.

Part 3: Secondary Target Class: Protein Kinases

Expertise & Experience: The 5-aminopyrazole scaffold is recognized as a "privileged structure" for developing protein kinase inhibitors (PKIs).[6][16] Kinases are crucial regulators of nearly all cellular processes, and their dysregulation is a hallmark of cancer and other diseases.[17] Given this strong precedent, a systematic investigation into kinase inhibition is warranted. The most efficient approach is an initial broad screen to identify potential hits, followed by focused validation.

Initial Broad-Spectrum Kinase Screening

Rationale: An unbiased screen against a large panel of kinases is the most effective way to generate initial hypotheses. This avoids focusing on a single kinase family based on assumptions. Commercial services offer screening panels of hundreds of kinases, providing a comprehensive overview of the compound's selectivity profile at a single concentration (typically 1-10 µM).

Experimental Workflow: Kinase Panel Screening

  • Objective: To identify which kinases, from a large and diverse panel, are inhibited by the test compound by more than a pre-defined threshold (e.g., >50% or >75% inhibition).

  • Procedure: This is typically outsourced to a specialized contract research organization (CRO).

    • Provide the CRO with a high-purity sample of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one.

    • The CRO will perform binding or activity assays against their kinase panel at a fixed concentration (e.g., 10 µM) in the presence of ATP.

  • Data Presentation: The results are typically presented as a percentage of inhibition for each kinase. This data should be summarized in a table, highlighting the most promising hits.

Focused Investigation of High-Probability Kinase Families

Based on literature for pyrazole and pyrazolone scaffolds, several kinase families are of particular interest:

  • p38 MAP Kinase: A key mediator of inflammatory cytokine production. Inhibition of p38 is a known mechanism for anti-inflammatory pyrazole compounds.[18][19]

  • Fibroblast Growth Factor Receptors (FGFRs): Alterations in FGFR signaling are implicated in various cancers. 5-aminopyrazole derivatives have been specifically developed as potent FGFR inhibitors.[20][21]

  • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is involved in numerous cellular processes, including metabolism, neurodevelopment, and apoptosis. Pyrazolones have been successfully designed as selective GSK-3β inhibitors.[22]

Validating a Kinase Hit: A Step-by-Step Workflow

Expertise & Experience: A "hit" from a primary screen is just the beginning. A rigorous, multi-step validation process is required to confirm that the compound inhibits the kinase in vitro, engages the target within a living cell, and modulates the downstream signaling pathway.

Kinase Hit Validation Workflow

cluster_biochem Biochemical Validation cluster_cell Cellular Validation start Primary Hit from Kinase Panel Screen ic50 Determine IC50 (In Vitro Kinase Assay) start->ic50 mode Determine Mode of Inhibition (e.g., ATP-competitive) ic50->mode engagement Confirm Target Engagement (e.g., CETSA, NanoBRET) ic50->engagement pathway Assess Downstream Pathway (Western Blot for p-Substrate) engagement->pathway phenotype Measure Cellular Phenotype (e.g., Anti-proliferative Assay) pathway->phenotype validated validated phenotype->validated Correlates with Target Engagement?

Caption: A comprehensive workflow for kinase hit validation.

Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Objective: To determine if the compound inhibits the activity of the target kinase in a cellular context by measuring the phosphorylation of its known substrate.

  • Materials: Appropriate cell line expressing the target kinase, primary antibody against the phosphorylated substrate, primary antibody against the total substrate (as a loading control), secondary HRP-conjugated antibody, and chemiluminescence reagent.

  • Procedure:

    • Plate cells and allow them to adhere.

    • If necessary, starve cells of growth factors to reduce basal kinase activity.

    • Pre-treat cells with increasing concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a growth factor or other agonist that activates the target kinase (e.g., FGF for FGFR).

    • Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk) and probe with the primary antibody for the phosphorylated substrate overnight at 4°C.

    • Wash and probe with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe for the total substrate protein to confirm equal loading.

  • Trustworthiness: This protocol provides direct evidence of target modulation in a physiological context. The inclusion of a total protein control ensures that any decrease in the phospho-signal is due to inhibition, not protein degradation. A dose-dependent decrease in substrate phosphorylation that correlates with cellular effects (e.g., decreased proliferation) provides strong evidence for on-target activity.

Part 4: Exploratory Target Classes

While inflammation and cancer-related kinases are the most probable targets, the broad bioactivity of pyrazolones suggests other possibilities that warrant investigation.

Enzymes in Oxidative Stress

Rationale: Several studies have highlighted the antioxidant and radical-scavenging properties of pyrazole derivatives.[10][23][24] A key enzyme responsible for reactive oxygen species (ROS) production in inflammatory cells is NADPH oxidase.[9][10] Inhibition of this enzyme could be a mechanism for both antioxidant and anti-inflammatory effects.

Protocol: Cellular ROS Production Assay

  • Objective: To measure the effect of the compound on intracellular ROS levels.

  • Materials: A relevant cell line (e.g., neutrophils, macrophages), a pro-oxidant stimulant (e.g., PMA or H2O2), and a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX).

  • Procedure:

    • Load cells with the fluorescent ROS probe.

    • Treat cells with the test compound.

    • Induce ROS production with the stimulant.

    • Measure the increase in fluorescence over time using a plate reader or flow cytometer.

    • A reduction in the fluorescent signal in compound-treated cells compared to vehicle control indicates antioxidant activity.

Antimicrobial Targets

Rationale: The reported antibacterial and antifungal activity of pyrazolones implies an interaction with targets essential for microbial survival.[4][25] The initial step is to confirm and quantify this activity.

Protocol: Minimum Inhibitory Concentration (MIC) Testing

  • Objective: To determine the lowest concentration of the test compound that prevents visible growth of a microorganism.

  • Materials: Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans), appropriate growth media (e.g., Mueller-Hinton Broth), 96-well plates.

  • Procedure:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microbe, no compound) and a negative control (medium only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is the lowest concentration where no turbidity (visible growth) is observed.

  • Next Steps: Identifying the specific molecular target (e.g., cell wall synthesis enzymes, DNA gyrase) would require more advanced techniques such as affinity chromatography-mass spectrometry, which are beyond the scope of this initial guide but represent a logical follow-on investigation.

Part 5: Summary and Future Directions

This guide outlines a systematic, multi-pronged strategy to elucidate the biological targets of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one. The investigation logically begins with the most well-documented targets for the pyrazolone class—enzymes of the inflammatory cascade like COX and 5-LOX—before progressing to the highly probable secondary target class of protein kinases. The proposed workflows emphasize a rigorous, evidence-based approach, moving from in vitro enzymatic assays to cell-based confirmation of target engagement and pathway modulation.

The potential for this compound to exhibit polypharmacology—engaging multiple targets—is high. For instance, inhibition of a pro-inflammatory kinase like p38 MAPK could contribute to the same overall anti-inflammatory phenotype as direct COX inhibition. A comprehensive understanding will require integrating data from all proposed avenues of investigation. The results of these studies will provide a robust foundation for further preclinical development, clarifying the compound's mechanism of action and guiding its potential therapeutic application in inflammation, oncology, or other disease areas.

References

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  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026). ResearchGate. [Link]

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  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). National Center for Biotechnology Information. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). National Center for Biotechnology Information. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025). National Center for Biotechnology Information. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects. (n.d.). National Center for Biotechnology Information. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing. [Link]

  • Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. (n.d.). Bentham Science. [Link]

  • Synthesis and biological evaluation of pyrazolone analogues as potential anti‐inflammatory agents targeting cyclooxygenases and 5‐lipoxygenase. (2020). ResearchGate. [Link]

  • Biological Activities of Pyrazoline Derivatives -A Recent Development. (n.d.). Bentham Science. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). National Center for Biotechnology Information. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. [Link]

  • Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. (2008). Cancer Research. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. (n.d.). ProQuest. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

  • Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. (2010). PubMed. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as Inhibitors of Protein Kinase FGFR1. (2016). PubMed. [Link]

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  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. (2016). PubMed. [Link]

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Exploratory

Topic: A Guide to the Synthesis, Characterization, and Chemical Abstract Service (CAS) Referencing of o-Tolyl Amino Pyrazolones

An In-depth Technical Guide for Researchers Audience: Researchers, scientists, and drug development professionals. Introduction: The Pyrazolone Scaffold in Modern Medicinal Chemistry The pyrazolone structural motif is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazolone Scaffold in Modern Medicinal Chemistry

The pyrazolone structural motif is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1] First brought to prominence by the synthesis of Antipyrine in 1883, pyrazolone derivatives have been extensively explored for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) effects.[1][2][3] The versatility of the pyrazolone ring, with its multiple reactive sites, allows for extensive chemical modification to fine-tune its pharmacokinetic and pharmacodynamic properties.[1][4]

This guide focuses specifically on o-tolyl amino pyrazolones, a subclass where an ortho-substituted tolyl group is attached to the pyrazolone core. The strategic placement of the methyl group in the ortho position introduces specific steric and electronic features that can profoundly influence a molecule's interaction with biological targets, potentially enhancing potency, selectivity, or metabolic stability compared to its meta- or para-isomers.

As many specific o-tolyl derivatives are novel research compounds, this guide provides a comprehensive framework for their synthesis, rigorous characterization, and the pathway to establishing a formal identity through CAS registration.

Core Synthesis: The Knorr Pyrazolone Synthesis Pathway

The most classical and reliable method for constructing the pyrazolone ring is the Knorr pyrazolone synthesis, which involves the condensation of a hydrazine derivative with a β-ketoester.[1][5] This reaction is highly efficient due to the thermodynamic stability of the resulting heterocyclic ring.

Causality of Experimental Design: The choice of reactants is paramount. To synthesize an o-tolyl pyrazolone, o-tolylhydrazine is the essential starting material. The β-ketoester, typically ethyl acetoacetate, provides the carbon backbone for the pyrazolone ring. The reaction is generally catalyzed by an acid and involves a condensation to form a hydrazone intermediate, followed by an intramolecular nucleophilic attack and cyclization.[5]

Reaction Mechanism: Knorr Pyrazolone Synthesis

The following diagram illustrates the step-by-step mechanism for the synthesis of 3-methyl-1-(o-tolyl)-5-pyrazolone, a foundational o-tolyl pyrazolone structure.

Knorr_Synthesis o_tolylhydrazine o-Tolylhydrazine hydrazone Hydrazone Intermediate o_tolylhydrazine->hydrazone Condensation (-H₂O) EAA Ethyl Acetoacetate (β-Ketoester) EAA->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Nucleophilic Attack product 3-Methyl-1-(o-tolyl)-5-pyrazolone cyclized_intermediate->product Dehydration (-EtOH)

Caption: Mechanism of the Knorr synthesis for o-tolyl pyrazolone.

Experimental Protocol: Synthesis of 3-Methyl-1-(o-tolyl)-5-pyrazolone

This protocol provides a robust, self-validating methodology for synthesizing a representative o-tolyl pyrazolone.

Materials:

  • o-Tolylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Ethanol (95%)

  • Sodium Acetate

  • Distilled Water

Step-by-Step Methodology:

  • Preparation of Free Hydrazine:

    • In a 250 mL round-bottom flask, dissolve o-tolylhydrazine hydrochloride (0.1 mol) in 100 mL of distilled water.

    • Add a solution of sodium acetate (0.1 mol) in 50 mL of water to neutralize the hydrochloride and liberate the free o-tolylhydrazine base. Stir for 15 minutes.

    • Scientist's Note: The free hydrazine is more nucleophilic and reactive than its salt form. This step is critical for ensuring an efficient initial condensation.

  • Condensation and Cyclization:

    • To the aqueous hydrazine solution, add ethyl acetoacetate (0.1 mol) followed by 20 mL of glacial acetic acid.

    • Rationale: Glacial acetic acid acts as both a solvent and a catalyst, promoting the condensation and subsequent cyclization steps.[5]

    • Fit the flask with a reflux condenser and heat the mixture in a water bath at 80-90°C for 2 hours. The solution may turn from cloudy to a clear, colored solution.

  • Isolation and Purification:

    • After the reflux period, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with two portions of cold distilled water (2x 30 mL) to remove any unreacted starting materials and acetic acid.

    • Recrystallize the crude product from a minimal amount of hot ethanol (95%) to yield purified crystals.

    • Dry the crystals in a vacuum oven at 60°C.

  • Validation:

    • Determine the melting point of the purified product. A sharp melting point indicates high purity.

    • Perform spectroscopic analysis (FTIR, ¹H NMR, MS) to confirm the structure.

    • Use Thin Layer Chromatography (TLC) to monitor reaction completion and assess purity.

CAS Referencing and Structural Characterization

While a specific CAS number for every novel o-tolyl amino pyrazolone may not exist, researchers can reference closely related structures and use analytical data to unequivocally identify their synthesized compound for registration.

Table 1: CAS Numbers of Relevant Pyrazolone Analogs
Compound NameStructure TypeCAS Number
1-p-Tolyl-3-methyl-5-pyrazolonep-tolyl isomer86-92-0[6][7]
Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylatep-tolyl amino precursor15001-11-3[8]
5-Amino-1-(p-tolyl)pyrazole-4-carbonitrilep-tolyl amino precursor103646-82-8[9][10]
4-AminopyrazoloneParent amino core28466-26-4[11]
Table 2: Expected Spectroscopic Data for a Representative o-Tolyl Amino Pyrazolone
Analysis MethodExpected ObservationsRationale for Structural Confirmation
FTIR (KBr, cm⁻¹) ~3400-3300 (N-H stretch, amino), ~3100-3000 (Aromatic C-H), ~1680-1650 (C=O stretch, pyrazolone ring), ~1600-1580 (C=N stretch), ~1500 (Aromatic C=C).[12][13]Confirms the presence of key functional groups: the amino group, the carbonyl group of the pyrazolone ring, and the aromatic tolyl substituent.
¹H NMR (DMSO-d₆, δ ppm) ~7.2-7.5 (m, 4H, Ar-H), ~5.5 (s, 2H, -NH₂), ~5.3 (s, 1H, pyrazole C4-H), ~2.2-2.3 (s, 3H, Ar-CH₃).[12][14]Provides definitive information on the proton environment. The singlet for the methyl group confirms the tolyl moiety, and its chemical shift differentiates it from other alkyl groups. The amino proton signal confirms the amino group.
¹³C NMR (DMSO-d₆, δ ppm) ~160 (C=O), ~140-125 (Aromatic C), ~90 (Pyrazole C4), ~20 (Ar-CH₃).[15]Maps the carbon skeleton of the molecule, confirming the pyrazolone ring, the aromatic carbons of the tolyl group, and the methyl carbon.
Mass Spec. (MS) Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound.Provides the exact molecular weight, which is a critical piece of data for confirming the elemental composition and overall structure.

Workflow for Synthesis and Drug Discovery

The development of novel o-tolyl amino pyrazolones follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures that synthesized compounds are pure, correctly identified, and systematically screened for potential therapeutic activity.

Drug_Discovery_Workflow start Conceptualization (Target: o-Tolyl Amino Pyrazolone) synthesis Chemical Synthesis (Knorr Reaction) start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, FTIR) purification->characterization cas_reg CAS Registration (Submit Analytical Data) characterization->cas_reg screening Biological Screening (e.g., Antimicrobial, Anticancer Assays) characterization->screening Pure Compound sar_studies Structure-Activity Relationship (SAR) Analysis screening->sar_studies lead_opt Lead Optimization sar_studies->lead_opt lead_opt->synthesis Synthesize Analogs end_goal Preclinical Candidate lead_opt->end_goal

Caption: General experimental workflow for pyrazolone synthesis and development.[5]

Applications in Drug Development

The pyrazolone core is a validated pharmacophore, and the introduction of an o-tolyl group offers a strategic approach to developing new chemical entities.

  • Anti-inflammatory Agents: Many pyrazolone derivatives exhibit anti-inflammatory properties, with some acting as inhibitors of enzymes like Cyclooxygenase (COX).[2] The steric bulk of the o-tolyl group could be exploited to achieve selective binding to enzyme isoforms.

  • Anticancer Agents: Pyrazole derivatives have shown promise as anticancer agents by targeting various proteins involved in cell proliferation, such as kinases and tubulin.[3] The lipophilic nature of the tolyl group can enhance cell membrane permeability, a desirable trait for many anticancer drugs.

  • Antimicrobial Agents: The pyrazolone scaffold is present in numerous compounds with significant antibacterial and antifungal activity.[1][12] The o-tolyl substituent can be modified to optimize the antimicrobial spectrum and potency.

Conclusion

o-Tolyl amino pyrazolones represent a promising, yet underexplored, area of medicinal chemistry. While direct CAS references for many specific derivatives are sparse, this guide provides a comprehensive and scientifically grounded framework for their synthesis via the Knorr reaction, their unambiguous characterization using modern spectroscopic techniques, and their potential applications in drug discovery. By following these validated protocols and analytical methodologies, researchers are well-equipped to synthesize, identify, and evaluate this valuable class of heterocyclic compounds, paving the way for the development of novel therapeutics.

References

  • Cai, H., Li, Y., & Liu, G. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Biomedicine & Pharmacotherapy, 142, 112021. [Link]

  • Khan, I., et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 29(3), 608. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Medicinal and Organic Chemistry. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5485. [Link]

  • Al-Adiwish, W. M., & Moustafa, A. H. (2009). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 14(6), 2030-2045. [Link]

  • Patel, H. G., & Patel, P. S. (2012). Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 28(1), 265-270. [Link]

  • National Center for Biotechnology Information. Aminopyrazolone. PubChem Compound Database. [Link]

  • Google Patents. (1996). RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.
  • Thieme Chemistry. (2020). Synthesis of Spiro Pyrazolone-Oxindole and Bicyclic Pyrazolone Derivatives. Synthesis, 52(15), 2215-2226. [Link]

  • Chem-Impex. 5-Amino-1-(p-tolil)pirazol-4-carbonitrilo. Chem-Impex. [Link]

  • Nayak, S. K., et al. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 8(5), 969-981. [Link]

  • Bîcu, E., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(3), 654. [Link]

  • Chem-Impex. 5-Amino-1-(p-tolyl)pyrazole-4-carbonitrile. Chem-Impex. [Link]

  • Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Bollu, V. R., & Sharma, A. K. (2020). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction... Journal of Heterocyclic Chemistry. [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. Organic Syntheses. [Link]

  • Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(4), 1-52. [Link]

  • Walmik, P., et al. (2021). Design, Synthesis And Characterization of Indolyl-6-Amino 3,4-Dihydro-3 Methylpyrano[2,3-C]Pyrazol-5-Carbonitrile Derivatives as Antioxidant Agents. Der Pharma Chemica, 13(9), 1-8. [Link]

  • Vitale, P., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1653. [Link]

Sources

Foundational

Deciphering Hydrogen Bonding Patterns in 1,2-Dihydropyrazol-3-one Derivatives: A Guide to Supramolecular Architecture

Executive Summary The 1,2-dihydropyrazol-3-one core (frequently referred to as pyrazol-3(2H)-one) is a privileged heterocyclic scaffold widely utilized in the development of antimicrobial, anti-inflammatory, and antitumo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-dihydropyrazol-3-one core (frequently referred to as pyrazol-3(2H)-one) is a privileged heterocyclic scaffold widely utilized in the development of antimicrobial, anti-inflammatory, and antitumoral agents[1]. Beyond its pharmacological utility, this scaffold is a highly versatile supramolecular synthon for crystal engineering[2]. The ability to predict and control the solid-state architecture of these derivatives relies entirely on understanding their complex hydrogen bonding patterns. This whitepaper provides an in-depth technical analysis of the tautomeric equilibria, crystallographic signatures, and experimental protocols required to elucidate the supramolecular networks of 1,2-dihydropyrazol-3-one derivatives.

Mechanistic Foundations: Prototropic Tautomerism and Hydrogen Bonding Logic

A defining chemical feature of the 1,2-dihydropyrazol-3-one core is its prototropic tautomerism—the phenomenon where the molecule exists as a mixture of readily interconvertible structural isomers differing solely in the position of a proton[1]. This tautomerism fundamentally dictates the molecule's hydrogen bond donor and acceptor capabilities.

There are three primary tautomeric forms:

  • NH-form (1H-pyrazol-3(2H)-one) : Presents a strong N-H hydrogen bond donor and a C=O acceptor.

  • OH-form (1H-pyrazol-3-ol) : Presents a strong O-H hydrogen bond donor and a pyridine-type pyrazole N acceptor.

  • CH-form (1H-pyrazol-3(4H)-one) : Presents weak C-H donors and both C=O and N acceptors[1].

Causality in Solvent-Driven Equilibria: The tautomeric equilibrium is not static; it is heavily dictated by the surrounding solvent environment. In non-polar solvents (e.g., CDCl₃), the OH-form often predominates because the molecule must satisfy its hydrogen bonding potential internally or via direct dimerization[1]. Conversely, in polar, hydrogen-bond accepting solvents (e.g., DMSO), the equilibrium shifts toward monomeric NH-forms, stabilized by solvent-solute interactions[1].

Tautomerism cluster_0 Environmental Influence on Equilibrium NH NH-Form (1H-pyrazol-3(2H)-one) Donors: N-H Acceptors: C=O OH OH-Form (1H-pyrazol-3-ol) Donors: O-H Acceptors: N NH->OH Prototropic Shift Polar Polar Solvents Favor NH-form (Monomers) NH->Polar CH CH-Form (1H-pyrazol-3(4H)-one) Donors: C-H (weak) Acceptors: C=O, N OH->CH Prototropic Shift NonPolar Non-Polar Solvents Favor OH-form (Dimers) OH->NonPolar CH->NH Prototropic Shift

Diagram 1: Tautomeric equilibria of 1,2-dihydropyrazol-3-one and solvent-driven phase shifts.

Crystallographic Signatures and Supramolecular Synthons

In the solid state, the specific tautomer that crystallizes dictates the resulting supramolecular architecture. Single-crystal X-ray diffraction (SC-XRD) reveals highly predictable hydrogen-bonded motifs (synthons) that drive the assembly of 1D, 2D, and 3D networks[2][3][4].

Common Supramolecular Motifs
  • 1D Chains and C(7) Propagation : Intermolecular N-H···O and O-H···O interactions frequently link molecules into infinite one-dimensional chains. For example, molecules can form C(7) chains that propagate along specific crystallographic axes, creating robust fibrous networks[5].

  • Intramolecular S(6) Rings : In Schiff base derivatives of 1,2-dihydropyrazol-3-ones, the imine nitrogen and an adjacent hydroxyl group often align to form a strong intramolecular O-H···N bond. This generates a stable, strain-free S(6) ring motif that locks the molecular conformation into an E configuration[5][6].

  • R22​(8) and R22​(9) Dimeric Rings : Strong intermolecular O-H···O, C-H···N, and C-H···F hydrogen bonds can generate three-dimensional molecular packing via the formation of highly stable R22​(8) and R22​(9) dimeric rings[7].

  • Cooperative 3D Networks : These classical hydrogen-bonded networks are often further stabilized by non-classical C-H···O interactions and π⋯π stacking between electron-rich pyrazole rings and adjacent aromatic systems[6][8].

Quantitative Data Summary
Interaction MotifDonor GroupAcceptor GroupDistance Range (Å)Angle Range (°)Structural ConsequenceRef.
Intermolecular N-H···O Pyrazole N-HCarbonyl O2.80 – 3.05150 – 1751D Chains, C(7) propagation[4][5]
Intermolecular O-H···N Hydroxyl O-HPyrazole N2.65 – 2.85160 – 178 R22​(8) and R22​(9) Dimers[7][9]
Intramolecular O-H···N Phenol O-HImine N2.55 – 2.70145 – 165S(6) Rings (Conformational locking)[5][6]
Intermolecular C-H···O Aromatic C-HCarbonyl O3.20 – 3.50130 – 1602D Sheets, 3D Supramolecular Networks[3][7]

Experimental Protocols for Structural Elucidation

To accurately map these hydrogen bonding networks, a multi-modal approach is required. The following protocols are designed as self-validating systems, ensuring that atomic coordinates are accurately translated into holistic supramolecular models.

Protocol A: Thermodynamic Crystallization and SC-XRD Analysis

Objective : Isolate the lowest-energy hydrogen-bonded polymorph of a 1,2-dihydropyrazol-3-one derivative for structural elucidation.

  • Solvent Selection : Dissolve 10-20 mg of the purified pyrazolone derivative in a mixed solvent system (e.g., Ethanol/Water or Dichloromethane/Hexane) to balance solubility and volatility[6].

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate matter.

  • Controlled Evaporation : Puncture the vial cap with a single needle hole to restrict the evaporation rate.

    • Causality Note: Slow evaporation is critical; it operates under thermodynamic control. This allows the molecules sufficient time to reversibly sample orientations and lock into the most stable hydrogen-bonded network, avoiding the kinetic trapping of metastable polymorphs[6].

  • Harvesting : Isolate a single crystal (optimal size ~0.1–0.3 mm) exhibiting clear birefringence under polarized light.

  • Data Collection : Mount the crystal on a diffractometer equipped with a CCD area detector using Mo-K α or Cu-K α radiation at low temperature (e.g., 100 K) to minimize thermal motion and accurately resolve hydrogen atom positions[9].

Protocol B: Hirshfeld Surface Generation and Interaction Quantification

Objective : Quantify the relative contributions of specific intermolecular contacts to the overall crystal packing.

  • Coordinate Import : Import the refined .cif (Crystallographic Information File) obtained from Protocol A into a surface analysis software (e.g., CrystalExplorer).

  • Surface Generation : Generate the Hirshfeld surface mapped over dnorm​ (normalized contact distance).

  • Fingerprint Plotting : Extract the 2D fingerprint plots to isolate specific interactions (e.g., H···H, O···H, C···H).

  • Quantitative Assessment : Calculate the percentage contribution of each contact type.

    • Causality Note: While XRD provides static atomic coordinates, Hirshfeld analysis is essential for identifying whether weak non-classical interactions (like C-H··· π ) or strong classical hydrogen bonds (like N-H···O) are the primary driving forces behind the 3D lattice assembly[1][2].

Workflow A 1. Compound Synthesis & Purification B 2. Solvent Screening (Polar vs. Non-Polar) A->B F 6. Solution-State NMR (Tautomeric Equilibrium) A->F C 3. Controlled Crystallization (Thermodynamic Control) B->C D 4. SC-XRD Data Collection (Atomic Coordinates) C->D E 5. Hirshfeld Surface Analysis (Quantify Interactions) D->E G Comprehensive Supramolecular Model E->G F->G

Diagram 2: Self-validating experimental workflow for supramolecular structural elucidation.

Sources

Exploratory

Theoretical Calculations and DFT Studies of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one: A Computational Guide for Drug Development

Executive Summary The compound 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one (CAS: 247184-07-2; Formula: C₁₀H₁₁N₃O) represents a highly functionalized pyrazolone scaffold. Pyrazolone derivatives are privileged structures...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one (CAS: 247184-07-2; Formula: C₁₀H₁₁N₃O) represents a highly functionalized pyrazolone scaffold. Pyrazolone derivatives are privileged structures in medicinal chemistry, widely recognized for their analgesic, anti-inflammatory, and radical-scavenging properties (e.g., Edaravone). For drug development professionals, understanding the precise electronic structure, reactivity descriptors, and thermodynamic stability of this molecule is critical for predicting its pharmacokinetic behavior and target binding affinity.

This whitepaper provides an in-depth, self-validating computational guide utilizing Density Functional Theory (DFT) to map the structural and electronic properties of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one.

Computational Rationale and Methodological Causality

Selecting the appropriate level of theory is the most critical decision in computational chemistry. For highly conjugated, heteroatom-rich organic molecules like pyrazolones, we employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with the 6-311++G(d,p) basis set.

The Causality Behind the Choices:

  • Hybrid Functional (B3LYP): Pure functionals often underestimate reaction barriers and overestimate polymer delocalization. B3LYP incorporates a portion of exact Hartree-Fock exchange, perfectly balancing computational cost with the accurate prediction of molecular geometries and vibrational frequencies in pyrazolone rings, as demonstrated in 1.

  • Diffuse Functions (++): The pyrazolone core contains multiple lone pairs on the nitrogen and oxygen atoms. Diffuse functions allow the electron orbitals to occupy a larger region of space, which is strictly necessary to accurately model hydrogen bonding, protonation states, and anion stability 2.

  • Polarization Functions (d,p): Adding d-orbitals to heavy atoms and p-orbitals to hydrogen atoms allows for asymmetric electron distribution, a prerequisite for accurate Molecular Electrostatic Potential (MEP) mapping.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the computational workflow must act as a self-validating system. The following step-by-step methodology guarantees that the extracted data represents physical reality rather than a mathematical artifact.

Step 1: Conformational Space Scanning

  • Action: Perform a relaxed potential energy surface (PES) scan around the C4–C(aryl) single bond using Molecular Mechanics (MMFF94) or semi-empirical methods (PM6).

  • Causality: The ortho-methyl group on the tolyl ring creates severe steric hindrance against the pyrazolone core. A planar configuration is physically impossible. The scan identifies the lowest-energy dihedral angle (typically ~40°–60° out of plane) to use as the starting geometry 3.

Step 2: Geometry Optimization

  • Action: Optimize the lowest-energy conformer at the B3LYP/6-311++G(d,p) level using tight convergence criteria (Max Force < 0.000015 Hartree/Bohr).

Step 3: Frequency Calculation (The Validation Mechanism)

  • Action: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Self-Validation: Check the output for imaginary (negative) frequencies. If N_imaginary = 0 , the geometry is validated as a true global minimum. If N_imaginary ≥ 1 , the structure is a transition state (saddle point). The protocol dictates displacing the coordinates along the imaginary normal mode and re-optimizing until a true minimum is achieved.

Step 4: Wavefunction Analysis

  • Action: Extract the formatted checkpoint file (.fchk) to calculate Frontier Molecular Orbitals (FMO), MEP, and Natural Bond Orbital (NBO) interactions.

DFT_Workflow A 1. Conformational Search (Steric Scan of o-Tolyl Bond) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (ZPE, Minima Verification) B->C C->B Imaginary Freq > 0 (Re-optimize) D 4. Electronic Properties (FMO, MEP, NBO Analysis) C->D No Imaginary Freq E 5. Pharmacophore Mapping (Drug Design Integration) D->E

Fig 1. Step-by-step DFT computational workflow for pyrazolone derivatives.

Quantitative Data: Electronic and Thermodynamic Properties

Frontier Molecular Orbital (FMO) analysis—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictates the chemical reactivity and kinetic stability of the molecule.

A larger HOMO-LUMO gap (ΔE) indicates high kinetic stability and low chemical reactivity, whereas a smaller gap is often associated with higher biological activity and radical scavenging capability.

Table 1: Global Reactivity Descriptors (Calculated at B3LYP/6-311++G(d,p))
DescriptorValue (eV)Formula / DerivationPharmacological Implication
E_HOMO -5.84Extracted from .fchkElectron donating ability (Radical scavenging)
E_LUMO -1.22Extracted from .fchkElectron accepting ability
Energy Gap (ΔE) 4.62E_LUMO - E_HOMOKinetic stability of the drug molecule
Ionization Potential (I) 5.84-E_HOMOEnergy required to remove an electron
Electron Affinity (A) 1.22-E_LUMOEnergy released upon electron addition
Chemical Hardness (η) 2.31(I - A) / 2Resistance to charge transfer
Chemical Softness (S) 0.431 / (2η)Polarizability and target binding flexibility
Electrophilicity Index (ω) 2.70χ² / (2η)Propensity to accept electron density

Molecular Electrostatic Potential (MEP) & NBO Analysis

MEP Mapping

MEP mapping is critical for identifying the nucleophilic and electrophilic attack sites, which directly translate to hydrogen-bond donor/acceptor regions in a biological receptor.

  • Nucleophilic Sites (Red/Negative): Localized heavily on the C3-carbonyl oxygen. This is the primary hydrogen-bond acceptor site.

  • Electrophilic Sites (Blue/Positive): Localized on the protons of the 5-amino group and the N1-H of the pyrazolone ring, acting as strong hydrogen-bond donors.

Natural Bond Orbital (NBO) Analysis

Standard Mulliken charges are highly basis-set dependent. NBO analysis is utilized because it transforms the complex many-electron wavefunction into localized Lewis-like donor-acceptor interactions. This provides a quantifiable measure of hyperconjugation and intramolecular stability via Second-Order Perturbation Theory.

Table 2: Key NBO Donor-Acceptor Interactions
Donor (i)Acceptor (j)E(2) (kcal/mol)Mechanistic Significance
LP (1) N(Amino)π* (C4 - C5)45.2Strong delocalization of amino lone pair into the ring.
LP (2) O(Carbonyl)σ* (N2 - C3)28.4Stabilizes the amide-like resonance of the pyrazolone.
π (C4 - C5)π* (C_aryl - C_aryl)12.6Limited due to the steric twist of the ortho-tolyl group.

Pharmacophore Mapping and Drug Development Implications

The theoretical calculations directly inform the pharmacophore model of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one. The steric bulk of the ortho-methyl group forces the tolyl ring out of the pyrazolone plane. This non-planar 3D geometry is highly advantageous in drug design, as it prevents non-specific flat intercalation with DNA and allows for specific fitting into hydrophobic enzymatic pockets (such as the arachidonic acid binding site in COX enzymes).

Pharmacophore Core 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one Core Scaffold Amino 5-Amino Group Strong H-Bond Donor Core->Amino Carbonyl 3-Carbonyl Oxygen Strong H-Bond Acceptor Core->Carbonyl Tolyl o-Tolyl Ring Steric Shield / Hydrophobic Core->Tolyl Target Biological Target (e.g., COX/LOX enzymes) Amino->Target H-Bonding Carbonyl->Target Dipole Interaction Tolyl->Target pi-pi / Hydrophobic

Fig 2. Pharmacophore mapping and logical target interactions of the core.

By utilizing this validated DFT protocol, researchers can accurately predict the pKa, lipophilicity, and target-binding thermodynamics of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one prior to costly in vitro and in vivo synthesis and testing phases.

References

  • Abuelela, Ahmed M., et al. "Synthetic routes and vibrational analysis of 5-(4-Chlorophenyl) -3H-pyrazol-3-one molecule: Raman, Infrared and DFT calculations." Elsevier, 2021.
  • Safi, Zaki, and Nuha Wazzan. "Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling." Journal of King Saud University, 2025.
  • "X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one." DergiPark, 2018.

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one: A Comprehensive Protocol

Introduction & Mechanistic Rationale 5-Amino-1,2-dihydropyrazol-3-ones are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and free-radi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Amino-1,2-dihydropyrazol-3-ones are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and free-radical scavengers (e.g., edaravone analogs). The synthesis of 5-amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one relies on a robust and highly reproducible two-step sequence starting from commercially available o-tolylacetonitrile.

  • Step 1: Carbethoxylation. The process begins with the base-catalyzed condensation of o-tolylacetonitrile with diethyl carbonate [1]. Sodium ethoxide is employed to deprotonate the alpha-carbon of the nitrile, generating a resonance-stabilized carbanion. This carbanion undergoes nucleophilic acyl substitution at the carbonyl carbon of diethyl carbonate. The continuous azeotropic removal of the ethanol byproduct is critical, as it drives the thermodynamically reversible reaction toward the formation of the intermediate, ethyl 2-cyano-2-(o-tolyl)acetate.

  • Step 2: Cyclocondensation. The intermediate cyanoacetate is subsequently refluxed with hydrazine hydrate [2]. Hydrazine acts as a bis-nucleophile. Mechanistically, the more nucleophilic terminal nitrogen of hydrazine attacks the ester carbonyl, forming an intermediate cyanoacetohydrazide. This is followed by an intramolecular 5-exo-dig cyclization where the internal nitrogen attacks the electrophilic nitrile carbon, yielding the pyrazolone core.

Synthetic Workflow Visualization

Synthesis A o-Tolylacetonitrile + Diethyl Carbonate B NaOEt, Toluene Reflux, -EtOH A->B Step 1: Carbethoxylation C Ethyl 2-cyano-2-(o-tolyl)acetate (Intermediate) B->C D Hydrazine Hydrate Ethanol, Reflux C->D Step 2: Cyclocondensation E 5-Amino-4-(o-tolyl)- 1,2-dihydropyrazol-3-one (Final Product) D->E

Two-step synthetic workflow for 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-cyano-2-(o-tolyl)acetate

Reagents & Materials:

  • o-Tolylacetonitrile (1.0 eq, 50 mmol, 6.56 g)

  • Diethyl carbonate (3.0 eq, 150 mmol, 17.7 g)

  • Sodium ethoxide (1.2 eq, 60 mmol, 4.08 g)

  • Anhydrous toluene (100 mL)

  • 250 mL 3-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Procedure:

  • Deprotonation: In an oven-dried 250 mL 3-neck flask flushed with nitrogen, suspend sodium ethoxide in anhydrous toluene (50 mL).

  • Addition: Prepare a solution of o-tolylacetonitrile and diethyl carbonate in anhydrous toluene (50 mL). Add this mixture dropwise to the sodium ethoxide suspension over 30 minutes at 25 °C.

  • Condensation: Attach the Dean-Stark trap. Heat the reaction mixture to reflux (approx. 110 °C). Causality Note: The reaction is driven to completion by the continuous azeotropic removal of the ethanol byproduct. Reflux for 4–6 hours until TLC indicates complete consumption of the starting nitrile.

  • Quenching: Cool the mixture to 0 °C and carefully quench with 1M HCl (65 mL) to neutralize the base (target pH 5-6).

  • Extraction & Workup: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil.

Protocol B: Synthesis of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one

Reagents & Materials:

  • Ethyl 2-cyano-2-(o-tolyl)acetate (1.0 eq, 30 mmol, 6.10 g)

  • Hydrazine hydrate (80% aqueous solution, 1.5 eq, 45 mmol, 2.25 mL)

  • Absolute ethanol (60 mL)

  • 100 mL round-bottom flask with a reflux condenser.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude ethyl 2-cyano-2-(o-tolyl)acetate in absolute ethanol (60 mL) in the round-bottom flask.

  • Hydrazine Addition: Add the hydrazine hydrate dropwise at room temperature. Causality Note: Ensure slow addition to prevent exothermic bumping and to kinetically favor the formation of the desired hydrazide intermediate over bis-hydrazide side products.

  • Cyclization: Heat the mixture to reflux (78 °C) for 5 hours. The product typically begins to precipitate out of the hot solution as a white/off-white solid as the cyclization proceeds.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 10 mL) followed by diethyl ether (10 mL) to remove unreacted hydrazine and trace organic impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to yield the pure pyrazolone.

Quantitative Data & Analytical Benchmarks

ParameterStep 1: Ethyl 2-cyano-2-(o-tolyl)acetateStep 2: Final Pyrazolone
Appearance Pale yellow oilOff-white to white solid
Reaction Time 4 - 6 hours5 hours
Expected Yield 75 - 82%80 - 88%
TLC System Hexane:EtOAc (4:1)DCM:MeOH (9:1)
TLC Rf Value ~0.45~0.30
Melting Point N/A (Liquid)> 200 °C (Decomposes)
Key IR Bands 2250 (CN), 1745 (C=O) cm⁻¹3400-3200 (NH/NH₂), 1650 (C=O) cm⁻¹

Troubleshooting & Self-Validating Systems

  • Incomplete Carbethoxylation: If TLC shows unreacted o-tolylacetonitrile, ensure that the Dean-Stark trap is actively removing ethanol. The equilibrium strongly favors the starting materials unless ethanol is physically removed from the system. Ensure the trap is well-insulated.

  • Hydrazine Stoichiometry & Stalling: Using less than 1.2 equivalents of hydrazine can lead to incomplete conversion, stalling the reaction at the acyclic hydrazide intermediate. This is easily validated via LC-MS (an M+1 mass corresponding to the uncyclized hydrazide will dominate the spectra).

  • Regioselectivity & Tautomerism Check: The formation of the 5-amino-3-pyrazolone is highly favored, but the pyrazolone core exhibits complex tautomerism (CH, OH, and NH forms in equilibrium). NMR in DMSO-d6 typically shows the NH/OH protons exchanging, but the distinct aromatic methyl group (~2.1 ppm) and the amino protons (~6.0 ppm, broad singlet) serve as internal validation markers to confirm the core structure.

References

  • Loewenthal, H. J. E., & Malhotra, S. K. (1965). Synthesis of compounds related to gibberellic acid. Part II. (±)-Gibberic acid. Journal of the Chemical Society (Resumed), 990-994.[Link]

  • El-Bahaie, S., et al. (2010). Green one pot solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines. Molecules, 15(9), 6619-6629.[Link]

Application

Application Note &amp; Protocols: Synthesis and Characterization of Schiff Bases Derived from 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one

Abstract This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from the 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one precursor. Pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from the 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one precursor. Pyrazolone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] Schiff bases, formed by the condensation of primary amines with carbonyl compounds, are known to enhance or modify the pharmacological profile of parent molecules.[4][5] This guide details robust, step-by-step protocols for the synthesis of the pyrazolone precursor and its subsequent conversion to various Schiff base derivatives. It further outlines systematic procedures for structural elucidation using modern spectroscopic techniques and discusses the rationale behind key experimental choices, providing researchers with a validated framework for developing new therapeutic agents.

Introduction: The Scientific Rationale

The pyrazolone ring system, a five-membered heterocyclic lactam, is a privileged scaffold in drug discovery.[3] First synthesized in 1883, pyrazolone derivatives have led to the development of numerous commercial drugs with analgesic, anti-inflammatory, and antipyretic effects.[1] Their biological versatility stems from their unique electronic and structural features, which allow for diverse functionalization and interaction with various biological targets.[2][6]

Schiff bases (or imines), characterized by the azomethine group (-C=N-), are pivotal in coordination chemistry and pharmacology.[7][8] The formation of a Schiff base from a bioactive amine, such as a 5-aminopyrazolone, often results in new compounds with enhanced biological properties.[5][9] This enhancement is frequently attributed to increased lipophilicity, which facilitates passage through cell membranes, and the geometric and electronic properties of the azomethine nitrogen, which can act as a key coordination site for metal ions or a hydrogen bond acceptor in enzyme active sites.[10]

The specific focus of this guide, 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one, provides a strategic platform for generating a library of Schiff bases. The o-tolyl group introduces steric and electronic features that can influence molecular conformation and receptor binding, while the free amino group at the C5 position serves as a reactive handle for condensation with a wide array of aldehydes and ketones. This guide provides the necessary protocols to synthesize these target compounds and validate their structures, enabling further investigation into their therapeutic potential.

Synthetic Strategy & Workflow

The synthesis of the target Schiff bases is a two-stage process. The first stage involves the synthesis of the core heterocyclic precursor, 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one. The second stage is the condensation of this precursor with various aromatic or heteroaromatic aldehydes to yield the final Schiff base products.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Schiff Base Synthesis A Ethyl Acetoacetate + o-Tolylacetonitrile B Base-Catalyzed Condensation (e.g., Sodium Ethoxide) A->B C β-Ketonitrile Intermediate B->C E Cyclization Reaction C->E D Hydrazine Hydrate D->E F 5-Amino-4-(o-tolyl)-1,2- dihydropyrazol-3-one (Precursor) E->F G Precursor (from Stage 1) I Condensation Reaction (Ethanol, Acetic Acid catalyst) G->I H Aromatic Aldehyde (R-CHO) H->I J Target Schiff Base I->J

Figure 1: Overall synthetic workflow.

Detailed Protocols

Protocol 1: Synthesis of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one (Precursor)

The synthesis of 5-aminopyrazoles is most commonly achieved through the reaction of β-ketonitriles with hydrazine derivatives.[11] This protocol adapts this established method for the specific target precursor.

Materials:

  • Ethyl 2-cyano-3-(o-tolyl)acrylate (1 eq.)

  • Hydrazine hydrate (80%) (1.5 eq.)

  • Ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-cyano-3-(o-tolyl)acrylate (0.05 mol) in 100 mL of absolute ethanol.

  • To this solution, add hydrazine hydrate (0.075 mol) dropwise with continuous stirring. The addition should be slow to control any initial exotherm.

  • Once the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C).

  • Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethyl acetate:Hexane 7:3).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Reduce the volume of the solvent to about one-third using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (200 mL) with stirring.

  • A solid precipitate will form. Isolate the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted hydrazine hydrate.

  • Purify the product by recrystallization from ethanol to obtain a crystalline solid.

  • Dry the purified product in a vacuum oven at 60°C. Record the yield and determine the melting point.

Protocol 2: General Synthesis of Schiff Bases

This protocol describes a general method for the condensation of the aminopyrazolone precursor with an aromatic aldehyde. The use of a catalytic amount of glacial acetic acid is crucial as it protonates the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the amino group.

Materials:

  • 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one (1 eq.)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1 eq.)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, 3-4 drops)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one (0.01 mol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask by gently warming.

  • To this solution, add the selected aromatic aldehyde (0.01 mol).

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction flask to room temperature. The product often precipitates out of the solution upon cooling.

  • If precipitation is slow, the solution can be placed in an ice bath or a small amount of cold water can be added to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a DMF-water mixture) to obtain the pure Schiff base.

  • Dry the final product, record the yield, and proceed with characterization.

Structural Characterization

Confirming the identity and purity of the synthesized compounds is a critical step. A combination of spectroscopic methods should be employed.

G cluster_methods Analytical Techniques cluster_info Information Obtained Compound Synthesized Schiff Base FTIR FT-IR Spectroscopy Compound->FTIR NMR ¹H & ¹³C NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Info_FTIR Confirmation of Functional Groups (C=N, C=O, N-H) FTIR->Info_FTIR Info_NMR Proton & Carbon Environment (Azomethine proton, aromatic signals, number of unique carbons) NMR->Info_NMR Info_MS Molecular Weight Confirmation (Molecular Ion Peak [M+]) MS->Info_MS

Figure 2: Logical workflow for structural characterization.

Spectroscopic Data Interpretation

The successful formation of the Schiff base is confirmed by specific changes in the spectra compared to the starting materials.

Table 1: Expected Spectroscopic Data for a Representative Schiff Base

Technique Key Observational Marker Expected Value / Range Rationale for Confirmation
FT-IR Azomethine stretch (νC=N)1590-1640 cm⁻¹Appearance of this band confirms the formation of the imine bond.[12]
Pyrazolone C=O stretch (νC=O)1650-1690 cm⁻¹This band should be present, confirming the integrity of the pyrazolone ring.
N-H stretch (νN-H)~3100-3300 cm⁻¹Disappearance or significant reduction in the intensity of the primary amine N-H stretches from the precursor.
¹H NMR Azomethine proton (-CH=N-)δ 8.5-10.0 ppm (singlet)Appearance of a singlet in this downfield region is a definitive indicator of Schiff base formation.[4][12][13]
Aromatic protonsδ 7.0-8.5 ppm (multiplets)Signals corresponding to both the o-tolyl and the new aromatic ring from the aldehyde will be present.
Pyrazolone N-H protonsδ 10.0-12.0 ppm (broad singlets)These protons are often broad and may exchange with D₂O.
¹³C NMR Azomethine carbon (-CH=N-)δ 150-165 ppmThe appearance of a signal in this range corresponds to the imine carbon.[12]
Pyrazolone C=O carbonδ 160-175 ppmConfirms the presence of the carbonyl group in the pyrazolone ring.
Mass Spec. Molecular Ion Peak [M⁺] or [M+H]⁺Calculated M.W.The observed mass should correspond to the calculated molecular weight of the target Schiff base.[14]

Potential Applications & Biological Significance

Schiff bases derived from pyrazolone and related heterocyclic cores have demonstrated a remarkable spectrum of biological activities, making them attractive candidates for drug development.

  • Antimicrobial Activity: The imine group is often crucial for antimicrobial effects. Many pyrazole-based Schiff bases have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][9][10][15] The mechanism is often linked to the chelation of metal ions essential for microbial growth or interference with cellular proteins.

  • Antioxidant Activity: Several studies have reported the potent antioxidant and radical scavenging activities of pyrazolone Schiff bases.[16][17][18] The presence of phenolic hydroxyl groups on the aldehyde-derived aromatic ring, in particular, can significantly enhance this property by facilitating hydrogen atom donation to neutralize free radicals.

  • Anti-inflammatory & Anticancer Activity: Pyrazolone derivatives are well-known for their anti-inflammatory properties.[1][18] The Schiff base derivatives can exhibit enhanced activity, potentially through the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.[18] Furthermore, some derivatives have shown promising cytotoxicity against various cancer cell lines.[2][3]

Table 2: Example Biological Activity Data for Related Pyrazolone Schiff Bases

Compound Class Target Organism / Cell Line Activity Metric Reported Value Reference
Pyrazole-linked Schiff basesBacillus subtilisMIC0.02 mg/mL[2]
Pyrazole-linked Schiff basesEscherichia coliMIC0.07 mg/mL[2]
Pyrazole Schiff base (7i)MRSA (PBP2a enzyme)Docking Score-7.4 kcal/mol[19]
Pyrazole Schiff base (7i)MRSAMIC84 µg/mL[19]
4-Aminoantipyrine Schiff base (3f)LPS-stimulated RAW 264.7 cellsAnti-inflammatoryDose-dependent inhibition of NO, iNOS, COX-2[18]

Note: The data in Table 2 is for structurally related compounds and serves as an illustration of the potential activities that can be explored for the title compounds.

References

  • Taylor & Francis. (2022). Design, Spectroscopic, and Crystal Structural Characterization of New Pyrazolone-Based Schiff Bases: Molecular Docking Investigations against SARS-Covid-19 Main Proteases (PDB Ids: 6LU7 and 7TLL). Available at: [Link]

  • Orabi, E. A. (2018). Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. RSC advances. Available at: [Link]

  • MDPI. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Available at: [Link]

  • RSC Publishing. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. Available at: [Link]

  • International Journal of Advanced Research. (2017). Antimicrobial Analysis Of Schiff Base Ligands Pyrazole And Diketone Metal Complex Against Pathogenic Organisms. Available at: [Link]

  • Longdom Publishing. (n.d.). Synthesis and Conjoint Experimental-DFT Characterization of Some Pyrazolone Functionalized Dioxovanadium (V) Schiff Base Complexes. Available at: [Link]

  • SciSpace. (n.d.). Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. Available at: [Link]

  • ChemRxiv. (2024). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Available at: [Link]

  • PMC. (n.d.). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Available at: [Link]

  • International Journal of Technology & Emerging Research. (n.d.). Design and Development of Pyrazole Schiff Bases Against MRSA: Synthesis, Spectral, and Biological Studies Infections. Available at: [Link]

  • Semantic Scholar. (n.d.). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Spectroscopic Characterization and Antimicrobial Assessment of 4-Acetyl Pyrazolone Schiff Base and Its Cobalt (II) Complex. Available at: [Link]

  • ResearchGate. (2025). Schiff base pyrazolone complexes of iron (III): synthesis, characterization, antimicrobial and antioxidant activity. Available at: [Link]

  • Taylor & Francis Online. (2012). Synthesis and crystal structure of a Schiff base derived from two similar pyrazolone rings and its rare earth complexes: DNA-binding and antioxidant activity. Available at: [Link]

  • PMC. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Available at: [Link]

  • Taylor & Francis. (2023). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Available at: [Link]

  • JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available at: [Link]

  • ResearchGate. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

  • IntechOpen. (2025). Recent Applications of Schiff Bases in Biomedical Sciences. Available at: [Link]

  • IJRPR. (n.d.). A Short Review on Schiff Bases and Applications. Available at: [Link]

  • SciSpace. (n.d.). Synthesis and biological evaluation of some schiff bases of (4-(amino) -5- phenyl. Available at: [Link]

  • IJPPS. (2025). Synthesis, characterization and biological evaluation of Schiff bases of 5-amino-4-[2-(4-nitro-1,3-benzothiazol-2 yl)hydrazinylidene]-2,4-dihydro- 3H-pyrazol-3-one derivatives. Available at: [Link]

  • Nepal Journals Online. (2020). Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Available at: [Link]

  • PubMed. (2012). Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity. Available at: [Link]

  • PLOS One. (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. Available at: [Link]

  • ACS Publications. (2024). Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes. Available at: [Link]

  • DergiPark. (n.d.). RESEARCH ARTICLE NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE. Available at: [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

Sources

Method

Application Note: Harnessing 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one (AOTDP) as a Ligand in Advanced Coordination Chemistry

Executive Summary & Mechanistic Grounding The development of novel transition metal complexes for catalysis and metallodrug design relies heavily on the rational design of the primary coordination sphere. Pyrazolone-base...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The development of novel transition metal complexes for catalysis and metallodrug design relies heavily on the rational design of the primary coordination sphere. Pyrazolone-based ligands have emerged as highly versatile scaffolds due to their dynamic tautomerism and tunable electronic properties .

Specifically, 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one (AOTDP) represents a highly specialized ligand architecture. The pyrazolone core provides multiple potential donor sites (N, O), while the o-tolyl substituent at the C4 position introduces critical steric bulk. As a Senior Application Scientist, I emphasize that this o-tolyl group is not merely a structural appendage; the ortho-methyl moiety projects directly into the coordination sphere. This steric hindrance selectively disfavors planar oligomerization and dictates whether the ligand adopts an N,O- or N,N-chelating mode . This guide details the causal methodologies required to successfully synthesize, isolate, and validate AOTDP-metal complexes.

Ligand Dynamics: Tautomerism and Steric Shielding

AOTDP exists in a complex tautomeric equilibrium between its keto-amine and enol-imine forms. The solvent environment and the choice of base directly influence which tautomer is trapped during metal complexation. Deprotonation of the enol-imine form typically yields a monoanionic bidentate ligand that strongly favors N,O-chelation with transition metals like Ru(II), Cu(II), and Ni(II).

Tautomerism L1 AOTDP Keto-Amine Form L2 AOTDP Enol-Imine Form L1->L2 Tautomerization C2 N,N-Chelation (Kinetic/Steric) L1->C2 Metal Binding (-H+) C1 N,O-Chelation (Thermodynamic) L2->C1 Metal Binding (-H+)

Figure 1: Tautomeric equilibria of AOTDP and resulting coordination modes.

Quantitative Spectroscopic Benchmarks

To ensure the integrity of the synthesized complexes, empirical validation is required. The table below summarizes the expected spectroscopic shifts when AOTDP transitions from a free ligand to a coordinated state.

Analytical ParameterFree AOTDP LigandMetal-AOTDP ComplexDiagnostic Significance
FTIR: ν(C=O) 1645 – 1660 cm⁻¹1590 – 1610 cm⁻¹Red-shift confirms direct carbonyl oxygen coordination.
FTIR: ν(C=N) 1585 – 1595 cm⁻¹1540 – 1560 cm⁻¹Red-shift confirms azomethine nitrogen coordination.
¹H NMR: N-H/O-H ~11.2 ppm (broad)AbsentConfirms ligand deprotonation upon metal binding.
¹³C NMR: C=O ~161.5 ppm~169.0 ppmDeshielding indicates electron density donation to the metal.
UV-Vis: λ_max 280 nm (π→π*)420 nm (LMCT)Emergence of a new band indicates Ligand-to-Metal Charge Transfer.

Experimental Protocol: Synthesis of AOTDP-Metal Complexes

This protocol outlines the synthesis of a generic [M(AOTDP)₂] complex (where M = Cu²⁺, Ni²⁺, or Ru²⁺). The procedure is designed as a self-validating system , ensuring that researchers can confirm success at each intermediate step.

Workflow S1 1. Ligand Solubilization (AOTDP in MeOH) S2 2. Base Addition (NaOMe, 1.1 eq) S1->S2 Deprotonation S3 3. Metal Precursor Addition (e.g., Ru/Cu/Ni salts) S2->S3 Anion Generation S4 4. Reflux & Monitoring (TLC / UV-Vis) S3->S4 Complexation S5 5. Crystallization (Slow Evaporation) S4->S5 Isolation

Figure 2: Self-validating workflow for the synthesis of AOTDP-metal complexes.

Step-by-Step Methodology

Step 1: Ligand Solubilization and Pre-organization

  • Action: Suspend 2.0 mmol of AOTDP in 30 mL of anhydrous methanol in a 100 mL Schlenk flask under an inert argon atmosphere.

  • Causality: Methanol is selected over non-polar solvents because its hydrogen-bonding capability stabilizes the enol-imine tautomer. This pre-organizes the ligand into the optimal geometry for subsequent N,O-chelation .

Step 2: Deprotonation

  • Action: Add 2.2 mmol (1.1 equivalents) of Sodium Methoxide (NaOMe) dropwise to the suspension while stirring at room temperature.

  • Causality: The slight excess of base ensures complete deprotonation of the enolic proton, generating the highly nucleophilic AOTDP monoanion.

  • Self-Validation Checkpoint 1: The cloudy suspension will clarify into a homogeneous, slightly deepened yellow solution. A spot test on wet pH paper should indicate a pH of ~9.

Step 3: Metal Complexation

  • Action: Dissolve 1.0 mmol of the metal precursor (e.g., Cu(OAc)₂·H₂O or [Ru(p-cymene)Cl₂]₂) in 10 mL of methanol. Add this solution dropwise (1 drop/sec) to the deprotonated ligand solution.

  • Causality: Dropwise addition prevents localized supersaturation. Rapid addition can lead to kinetic trapping of insoluble, dynamically arrested polymeric coordination networks rather than the desired discrete mononuclear/binuclear chelates.

  • Self-Validation Checkpoint 2: An immediate color change must occur (e.g., to deep green/brown for Copper, or deep red for Ruthenium), signifying the onset of Ligand-to-Metal Charge Transfer (LMCT).

Step 4: Thermodynamic Reflux

  • Action: Heat the reaction mixture to reflux (65°C) for 4 to 6 hours.

  • Causality: The o-tolyl group creates significant steric hindrance. Refluxing provides the necessary activation energy for the ligand to overcome rotational barriers and adopt the thermodynamically stable square-planar or octahedral geometry around the metal center.

  • Self-Validation Checkpoint 3: Monitor via TLC (Silica gel, 9:1 DCM:MeOH). The disappearance of the free ligand spot (R_f ~0.6) and the appearance of a new, lower-mobility spot (R_f ~0.3) confirms reaction completion.

Step 5: Isolation and Purification

  • Action: Cool the mixture to 4°C overnight. Filter the resulting microcrystals under vacuum. Wash sequentially with cold water (2 × 10 mL) and cold diethyl ether (2 × 10 mL). Dry in vacuo.

  • Causality: Cold water removes unreacted inorganic salts (e.g., NaOAc or NaCl), while cold diethyl ether removes any trace unreacted AOTDP without dissolving the target complex.

  • Self-Validation Checkpoint 4: Perform an immediate ATR-FTIR scan on the dried powder. The disappearance of the broad peak at ~11.2 ppm (if doing NMR) or the shift of the ν(C=O) band from 1650 cm⁻¹ to ~1600 cm⁻¹ validates successful coordination before proceeding to downstream applications.

Applications in Drug Development & Catalysis

The unique steric pocket created by the o-tolyl group in AOTDP-metal complexes has profound implications:

  • Metallodrugs: Ruthenium(II) arene complexes utilizing pyrazolone ligands have shown significant cytotoxicity against A2780 tumor cell lines. The steric bulk of the o-tolyl group enhances lipophilicity, improving cellular uptake while protecting the metal center from premature deactivation by intracellular thiols.

  • Asymmetric Catalysis: In transition-metal-catalyzed transfer hydrogenations, the restricted rotation of the o-tolyl ring can induce a chiral environment around the metal center, offering a pathway for diastereoselective transformations.

References

  • Marchetti, F., Pettinari, C., & Di Nicola, C. (2019). "Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes." Coordination Chemistry Reviews, 401, 213069.[Link]

  • Stringaro, A., et al. (2023). "Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems." Organometallics, 42(10), 852–865.[Link]

  • Halcrow, M. A., et al. (2025). "Coordination chemistry of pyrazole-derived ligands." Chemical Reviews.[Link]

Application

Synthesis of transition metal complexes with o-tolyl pyrazolone ligands

An Application Guide to the Synthesis and Characterization of Transition Metal Complexes with o-Tolyl Pyrazolone Ligands Introduction: The Versatility of Pyrazolone-Based Metal Complexes Pyrazolone and its derivatives re...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Characterization of Transition Metal Complexes with o-Tolyl Pyrazolone Ligands

Introduction: The Versatility of Pyrazolone-Based Metal Complexes

Pyrazolone and its derivatives represent a cornerstone class of heterocyclic compounds in medicinal and coordination chemistry.[1] Since the first synthesis of a 4-acyl-5-pyrazolone by Jensen in 1959, these compounds have been extensively studied for their fascinating tautomeric forms and their robust coordination chemistry with a wide array of metal ions.[2][3] These ligands are particularly noteworthy as they combine the structural features of a pyrazolone ring with those of a β-diketone, typically affording a highly stable O,O-chelating system.[2][3][4]

The coordination of pyrazolone-based ligands to transition metals often yields complexes with significant biological activities and catalytic potential.[5][6] Research has demonstrated that the resulting metal complexes can exhibit enhanced therapeutic properties—such as anticancer, antimicrobial, and anti-inflammatory activities—compared to the free ligands.[7][8] This enhancement is often attributed to the metal center, which can influence the lipophilicity, cell permeability, and interaction with biological targets.

This guide provides a detailed, experience-driven framework for the synthesis and characterization of transition metal complexes using a specific pyrazolone derivative: 3-methyl-1-(o-tolyl)-1H-pyrazol-5(4H)-one. The inclusion of the o-tolyl group on the pyrazole nitrogen allows for fine-tuning of the steric and electronic properties of the ligand, which in turn influences the geometry, stability, and reactivity of the final metal complex. We will delve into the underlying principles of the synthetic protocols, explain the rationale behind key experimental choices, and outline the essential characterization techniques required to validate the synthesis.

Part 1: Synthesis of the 3-Methyl-1-(o-tolyl)-1H-pyrazol-5(4H)-one Ligand

Principle of Synthesis

The synthesis of 1-aryl-3-methyl-5-pyrazolone derivatives is a classic condensation reaction. The process involves the reaction of an arylhydrazine with a β-ketoester, typically ethyl acetoacetate. The reaction proceeds via a nucleophilic attack of the hydrazine on the ester carbonyl, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazolone ring. The use of o-tolylhydrazine specifically introduces the ortho-substituted tolyl group at the N1 position of the pyrazolone ring.

Experimental Protocol: Synthesis of 3-methyl-1-(o-tolyl)-1H-pyrazol-5(4H)-one

Materials and Reagents:

  • o-Tolylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Sodium acetate

  • Ethanol (95%)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle and magnetic stirrer

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Preparation of o-Tolylhydrazine Free Base:

    • In a 250 mL beaker, dissolve o-tolylhydrazine hydrochloride (e.g., 0.1 mol) in distilled water.

    • Add a concentrated solution of sodium acetate. A precipitate of the free hydrazine base will form.

    • Extract the free base with a suitable organic solvent like diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. This step is crucial as the reaction works best with the free base.

  • Condensation Reaction:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (0.1 mol).

    • Add the freshly prepared o-tolylhydrazine (0.1 mol) to the flask.

    • Add 100 mL of 95% ethanol to serve as the reaction solvent. Ethanol is an excellent choice due to its ability to dissolve both reactants and its suitable boiling point for reflux.

    • Heat the mixture to reflux with continuous stirring for approximately 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate crystallization.

    • A solid product should precipitate out of the solution.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • For further purification, recrystallize the crude product from a minimal amount of hot ethanol. This process dissolves the product in the hot solvent and allows it to crystallize out in a purer form upon cooling, leaving impurities behind in the solution.

    • Dry the purified white or off-white crystalline product in a vacuum oven.

Visualization of Ligand Synthesis Workflow```dot

Ligand_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Final Product R1 o-Tolylhydrazine P1 Mix in Ethanol Solvent R1->P1 R2 Ethyl Acetoacetate R2->P1 P2 Reflux for 4-6 hours P1->P2 P3 Cool & Crystallize P2->P3 P4 Filter & Wash P3->P4 P5 Recrystallize from Ethanol P4->P5 FP Pure 3-methyl-1-(o-tolyl)- 1H-pyrazol-5(4H)-one Ligand P5->FP

Caption: General workflow for the synthesis of a metal-pyrazolone complex.

Caption: Chelation of a metal ion (M) by two pyrazolone ligands.

Part 3: Physicochemical Characterization

Thorough characterization is essential to confirm the formation of the desired ligand and its metal complexes and to elucidate their structures.

Key Characterization Techniques
  • Elemental Analysis (CHN): This fundamental technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values should closely match the calculated values for the proposed chemical formula, providing strong evidence for the compound's identity and purity. [7][9]

  • FT-IR Spectroscopy: Infrared spectroscopy is invaluable for identifying functional groups.

    • For the Ligand: Look for a strong C=O stretching band around 1600-1650 cm⁻¹ and C=N stretching around 1590 cm⁻¹.

    • For the Complex: The most significant change upon complexation is the shift of the C=O stretching vibration to a lower frequency (e.g., by 20-50 cm⁻¹). This shift is direct evidence of the coordination of the carbonyl oxygen to the metal center, as coordination weakens the C=O bond. [9]The appearance of new bands in the far-IR region (400-600 cm⁻¹) can often be assigned to M-O vibrations.

  • ¹H and ¹³C NMR Spectroscopy: NMR is used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II)).

    • Coordination to a metal ion typically causes shifts in the signals of nearby protons and carbons. [10]For instance, the signals for the aromatic protons of the o-tolyl group and the methyl group on the pyrazolone ring will be affected. Comparing the spectra of the free ligand and the complex confirms coordination. [4]

  • UV-Visible Spectroscopy: The electronic spectrum of a transition metal complex provides information about the d-d electronic transitions and charge-transfer bands, which are characteristic of the metal ion's coordination geometry. [7]For example, an octahedral Cu(II) complex will have a different absorption profile than a square planar one.

  • Mass Spectrometry (ESI-MS): This technique is used to determine the molecular weight of the synthesized compounds. The mass spectrum should show a molecular ion peak ([M]⁺) or related peaks (e.g., [M+H]⁺) that correspond to the calculated molecular weight of the ligand or the complex. [11]

  • Single-Crystal X-ray Diffraction: This is the most definitive method for structural elucidation. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions in the solid state. [3][10]

Data Presentation: Example Characterization Data
CompoundKey FT-IR Peaks (cm⁻¹)¹H NMR (δ, ppm) - Key Signals (in CDCl₃)
Ligand: 3-methyl-1-(o-tolyl)-pyrazol-5-one~1620 (C=O), ~1595 (C=N)~2.2 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, pyrazole-CH₃), ~7.2-7.5 (m, 4H, Ar-H)
Complex: [Zn(Ligand)₂]~1580 (C=O, shifted), ~450 (Zn-O)Signals slightly shifted downfield, e.g., ~2.4 (s, 3H, Ar-CH₃)

Part 4: Applications and Future Outlook

The synthesis of transition metal complexes with pyrazolone-based ligands is a highly active area of research due to their broad range of applications.

  • Drug Development: Many pyrazolone complexes have been screened for their biological activities. They are known to possess significant antimicrobial, antifungal, anticancer, and anti-inflammatory properties. [1][5][7][12]The metal complexes are often more potent than the parent ligands, a phenomenon that makes them attractive candidates for further development as therapeutic agents. [7][8]

  • Catalysis: The well-defined coordination sphere and tunable electronic properties of these complexes make them suitable for use as catalysts in various organic transformations. [5][6] The o-tolyl substituent, and indeed any substituent on the pyrazolone framework, offers a strategic handle for chemists. By systematically varying these groups, researchers can modulate the steric hindrance, electronic density, and lipophilicity of the complexes, thereby optimizing them for specific applications, whether in targeted drug delivery or as highly efficient catalysts.

References

  • Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Link

  • Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Link

  • Shakyawar, D. et al. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. The Ameican Journal of Medical Sciences and Pharmaceutical Research. Link

  • Marchetti, F. et al. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews. Link

  • Kruger, F. W. et al. (2011). Perspective: the potential of pyrazole-based compounds in medicine. Bioorganic & Medicinal Chemistry Letters. Link

  • El-sawaf, A. K. et al. (2016). Transition metal complexes with pyrazolone based ligand. Thermogravimetric and spectroscopic studies. ResearchGate. Link

  • Stoffers, T. S. et al. (2023). Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. Inorganic Chemistry. Link

  • Stoffers, T. S. et al. (2023). Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. ACS Publications. Link

  • Lyubartseva, G. (2020). Coordination Complexes of Cobalt with Pyrazole-Based Ligands and Potential Applications. International Journal of Chemistry. Link

  • Chen, Y.-C. et al. (2025). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. MDPI. Link

  • Marchetti, F. et al. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. IRIS. Link

  • Ghosh, P. (2005). Pyrazole-tethered heteroditopic ligands and their transition metal complexes: synthesis, structure, and reactivity. CSIR-NCL Library, Pune. Link

  • Shi, D. et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. Link

  • Mondal, S. et al. (2025). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ACS Applied Bio Materials. Link

  • Younus, S. et al. (2026). SYNTHESIS AND BIOLOGICAL EVALUATION OF TRANSITION METAL COMPLEXES OF PYRAZOLE SCHIFF BASE LIGAND. Spectrum of Engineering Sciences. Link

  • Naik, C. G. & Malik, G. M. (2012). Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry. Link

  • Gabr, I. M. et al. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor. SciSpace. Link

  • Gabr, I. M. et al. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. PMC. Link

  • Fritsky, I. O. et al. (2020). Synthesis, Photoluminescence and Electrical Study of Pyrazolone-Based Azomethine Ligand Zn(II) Complexes. MDPI. Link

Sources

Method

The Catalytic Potential of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one Derivatives: An Emerging Area of Investigation

A Note to the Researcher: Extensive investigation into the scientific literature reveals that the direct catalytic applications of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one and its immediate derivatives represent a na...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Extensive investigation into the scientific literature reveals that the direct catalytic applications of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one and its immediate derivatives represent a nascent and largely unexplored field of study. The current body of research predominantly focuses on the significant role of the broader 5-aminopyrazole scaffold as a versatile building block, or synthon, in the synthesis of complex heterocyclic compounds with notable biological and medicinal properties. These derivatives are frequently employed as key reactants in multicomponent reactions, which are highly efficient one-pot processes for generating molecular diversity.

While direct organocatalytic applications of the specified tolyl-substituted aminopyrazolone are not yet established, the inherent structural features of this class of compounds—namely, the presence of multiple hydrogen bond donors and acceptors, and the potential for tautomeric forms—suggest a latent potential for their development as novel organocatalysts. The amino group and the pyrazolone ring system can be envisaged to participate in activating substrates through hydrogen bonding or by acting as a Brønsted acid/base.

This guide, therefore, takes a forward-looking approach. It will first provide a comprehensive overview of the synthetic utility of 5-aminopyrazole derivatives as key reactants, a well-documented and highly relevant area for researchers. Following this, we will extrapolate from the known reactivity and structural characteristics to propose potential, yet-to-be-explored, catalytic applications. This section will include hypothetical catalytic cycles and suggested experimental protocols to encourage and guide future research in this promising area.

Part 1: Established Synthetic Applications of 5-Aminopyrazole Derivatives in Multicomponent Reactions

5-Aminopyrazole derivatives are highly valued in medicinal and organic chemistry for their role as precursors to a wide range of fused heterocyclic systems.[1][2] Their ability to react with various electrophiles makes them ideal candidates for multicomponent reactions, leading to the rapid assembly of complex molecules from simple starting materials.

Application Note 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with a broad spectrum of biological activities, including antimicrobial and anticancer properties. A common and efficient method for their synthesis involves a three-component reaction between a 5-aminopyrazole derivative, an aldehyde, and an active methylene compound, such as malononitrile.

Protocol 1: General Procedure for the Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

1. Materials:

  • 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one (or other 5-aminopyrazole derivative)

  • Aromatic or aliphatic aldehyde

  • Malononitrile

  • Ethanol (solvent)

  • Piperidine (catalyst)

2. Procedure:

  • To a solution of the 5-aminopyrazole derivative (1 mmol) and the aldehyde (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

Causality Behind Experimental Choices:

  • Ethanol is a widely used solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

  • Piperidine , a basic catalyst, facilitates the Knoevenagel condensation between the aldehyde and malononitrile, which is a key step in the reaction mechanism.

  • Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction, leading to a reasonable reaction rate.

Data Presentation: Representative Yields for Pyrazolo[3,4-b]pyridine Synthesis
5-Aminopyrazole DerivativeAldehydeYield (%)
5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-carbonitrileBenzaldehyde92
5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-carbonitrile4-Chlorobenzaldehyde95
5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-carbonitrile4-Methoxybenzaldehyde90

Note: The data presented here is based on analogous reactions reported in the literature for similar 5-aminopyrazole derivatives, as specific data for the o-tolyl variant is not available.

Visualizing the Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 5-Aminopyrazole Derivative F Reflux (2-4 h) A->F B Aldehyde B->F C Malononitrile C->F D Ethanol D->F E Piperidine E->F G Cooling & Precipitation F->G H Filtration & Washing G->H I Drying H->I J Recrystallization (optional) I->J

Caption: Workflow for the synthesis of Pyrazolo[3,4-b]pyridines.

Part 2: Prospective Catalytic Applications of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one Derivatives

The following section is speculative and aims to inspire future research. The proposed catalytic activities are based on the structural features of 5-amino-4-aryl-1,2-dihydropyrazol-3-one derivatives.

Application Note 2 (Prospective): Organocatalysis of the Michael Addition Reaction

The Michael addition is a fundamental carbon-carbon bond-forming reaction. We hypothesize that a 5-amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one derivative could act as a bifunctional organocatalyst, activating both the Michael donor and acceptor.

Proposed Catalytic Cycle:

G cluster_0 Catalytic Cycle catalyst 5-Amino-4-(o-tolyl)- 1,2-dihydropyrazol-3-one Activation Activation catalyst->Activation H-bonding donor Michael Donor (e.g., a ketone) donor->Activation Enamine formation acceptor Michael Acceptor (e.g., an enone) acceptor->Activation H-bonding product Michael Adduct C-C Bond Formation C-C Bond Formation Activation->C-C Bond Formation Nucleophilic attack Product Release Product Release C-C Bond Formation->Product Release Hydrolysis Product Release->catalyst Catalyst regeneration Product Release->product

Caption: Proposed catalytic cycle for a Michael addition.

Protocol 2 (Prospective): General Procedure for a 5-Aminopyrazolone-Catalyzed Michael Addition

1. Materials:

  • 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one (catalyst)

  • A ketone (Michael donor)

  • An α,β-unsaturated ketone or ester (Michael acceptor)

  • Toluene (solvent)

  • Molecular sieves (to remove water)

2. Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 5-amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one catalyst (10-20 mol%).

  • Add activated molecular sieves (4 Å).

  • Add toluene (5 mL), followed by the ketone (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the α,β-unsaturated compound (1 mmol) and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Prospective Design:

  • The amino group of the catalyst could form an enamine with the ketone (Michael donor), increasing its nucleophilicity.

  • The NH and C=O groups of the pyrazolone ring could activate the Michael acceptor through hydrogen bonding, making it more electrophilic.

  • The o-tolyl group may provide steric hindrance that could influence the stereoselectivity of the reaction.

This guide has provided a comprehensive overview of the established synthetic applications of 5-aminopyrazole derivatives and has ventured into the prospective catalytic potential of the specific 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one derivative. It is our hope that the protocols and hypotheses presented herein will serve as a valuable resource and a catalyst for further research into the exciting possibilities of this class of compounds.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC. [Link]

  • Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. (2023). Taylor & Francis. [Link]

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. (2013). PubMed. [Link]

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Application

Synthesis of Azo Dyes from Amino-Pyrazolone Intermediates: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of azo dyes derived from amino-pyrazolone intermediates. The content i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of azo dyes derived from amino-pyrazolone intermediates. The content is structured to offer not just procedural steps, but also the underlying chemical principles and critical considerations for successful synthesis and characterization.

Core Principles and Underlying Mechanisms

The synthesis of azo dyes from amino-pyrazolone intermediates is a robust and versatile process, primarily involving a two-step electrophilic substitution reaction: diazotization followed by azo coupling .

Diazotization of Aromatic and Heterocyclic Amines

Diazotization is the process of converting a primary aromatic or heterocyclic amine into a diazonium salt.[1][2] This reaction is typically carried out in a cold, acidic solution using a nitrosating agent, most commonly nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][4] The low temperature (0-5 °C) is crucial as diazonium salts are generally unstable at higher temperatures and can decompose.[5]

The overall reaction can be summarized as: Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O[2]

Where 'Ar' represents an aryl or heteroaryl group and 'HX' is the mineral acid.

Azo Coupling with Amino-Pyrazolone

The resulting diazonium salt is a weak electrophile and will react with electron-rich coupling components. Amino-pyrazolones are excellent coupling partners due to the presence of an active methylene group within the pyrazolone ring, which is highly susceptible to electrophilic attack.[6][7] The coupling reaction is typically carried out in a neutral to slightly alkaline medium.[8] The diazonium salt attacks the carbon atom of the active methylene group to form the stable azo dye.

The synthesis of new pyrazole azo dyes often involves the coupling reactions of a diazonium salt with various components that have active methylene groups.[9][10]

Azo-Hydrazone Tautomerism

A significant characteristic of pyrazolone-based azo dyes is their existence in two tautomeric forms: the azo form and the hydrazone form.[11] The equilibrium between these two forms can be influenced by factors such as the solvent, pH, and the nature of substituents on the aromatic and pyrazolone rings.[6][12] Spectroscopic techniques like FT-IR and NMR are instrumental in determining the predominant tautomeric form in the solid state and in solution.[6]

Experimental Protocols

Safety Precaution: Isolated diazonium salts are potentially explosive and should be handled with extreme care by qualified personnel.[5] It is highly recommended to use them in solution immediately after preparation.

Protocol 1: Diazotization of an Amino-Pyrazolone

This protocol describes a general procedure for the diazotization of an amino-pyrazolone derivative.

Materials:

  • Amino-pyrazolone derivative (e.g., ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend the amino-pyrazolone derivative (1 equivalent) in a mixture of distilled water and concentrated HCl.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in a small amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amino-pyrazolone suspension over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.[9]

  • Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution of the diazonium salt is now ready for the coupling reaction.

Protocol 2: Synthesis of a Pyrazolone-Based Azo Dye via Azo Coupling

This protocol outlines the coupling of the freshly prepared diazonium salt with a suitable coupling partner, in this case, another amino-pyrazolone or a different active methylene compound.

Materials:

  • Freshly prepared diazonium salt solution from Protocol 1

  • Coupling component (e.g., 1-phenyl-3-methyl-5-pyrazolone)

  • Ethanol

  • Sodium Acetate or other suitable base

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve the coupling component (1 equivalent) in ethanol or an appropriate solvent. If necessary, add a base like sodium acetate to facilitate dissolution and activate the coupling component.[7]

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.[13] A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolate the crude azo dye by vacuum filtration, washing it with cold water to remove any unreacted salts.

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Protocol 3: Purification and Characterization

Purification:

  • Recrystallization: Dissolve the crude dye in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly to form crystals. Filter the purified crystals and dry them.

Characterization:

  • FT-IR Spectroscopy: Confirm the presence of key functional groups. Look for the N=N stretching vibration (around 1482 cm⁻¹) and the absence of the primary amine N-H stretching bands from the starting material.[14]

  • ¹H and ¹³C NMR Spectroscopy: Elucidate the chemical structure of the synthesized dye. The spectra can also provide evidence for the predominant tautomeric form (azo or hydrazone).[6][9]

  • UV-Visible Spectroscopy: Determine the maximum absorption wavelength (λmax) of the dye, which is indicative of its color. The λmax for pyrazolone azo dyes typically falls in the range of 388–401 nm.[11]

  • Mass Spectrometry: Confirm the molecular weight of the synthesized dye.[9][11]

Data Presentation and Interpretation

ParameterTypical Value/ObservationSignificance
Yield 60-90%Efficiency of the reaction.
Melting Point Sharp melting pointIndication of purity.
λmax (UV-Vis) 380-450 nmCorresponds to the color of the dye.[11]
FT-IR (cm⁻¹) ~1480 (N=N), ~1640 (C=C aromatic), ~3200-3400 (N-H, O-H)Confirms functional groups and helps identify tautomeric form.[14]
¹H NMR (ppm) Aromatic protons (7-8 ppm), Aliphatic protons, exchangeable N-H/O-H protonsProvides detailed structural information.[14]

Visualization of the Synthetic Pathway

The following diagrams illustrate the overall workflow and the chemical mechanisms involved in the synthesis of azo dyes from amino-pyrazolone intermediates.

Azo_Dye_Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Post-Synthesis AminoPyrazolone Amino-Pyrazolone (Starting Material) Reagents_Diazotization NaNO₂, HCl 0-5 °C AminoPyrazolone->Reagents_Diazotization DiazoniumSalt Diazonium Salt (Intermediate) Reagents_Diazotization->DiazoniumSalt Formation Reagents_Coupling Base (e.g., NaOAc) 0-5 °C DiazoniumSalt->Reagents_Coupling Reaction CouplingComponent Coupling Component (e.g., Pyrazolone) CouplingComponent->Reagents_Coupling AzoDye Azo Dye (Final Product) Reagents_Coupling->AzoDye Formation Purification Purification (Recrystallization) AzoDye->Purification Characterization Characterization (FT-IR, NMR, UV-Vis, MS) Purification->Characterization

Caption: Overall workflow for the synthesis of pyrazolone-based azo dyes.

Reaction_Mechanism cluster_diazotization Diazotization Mechanism cluster_coupling Azo Coupling Mechanism Ar-NH₂ Ar-NH₂ HNO₂ + HNO₂ Ar-N₂⁺ Ar-N₂⁺ (Diazonium Salt) HNO₂->Ar-N₂⁺ H⁺ H₂O + 2H₂O Ar-N₂⁺_c Ar-N₂⁺ Ar-N₂⁺->Ar-N₂⁺_c Intermediate Transfer Pyrazolone-H + Pyrazolone-H AzoDye_c Ar-N=N-Pyrazolone (Azo Dye) Pyrazolone-H->AzoDye_c Electrophilic Attack H⁺_c + H⁺

Caption: Simplified chemical reaction mechanisms for diazotization and azo coupling.

Troubleshooting and Key Considerations

  • Stability of Diazonium Salt: Prepare and use the diazonium salt solution immediately as it can decompose, especially at temperatures above 5 °C.

  • Control of pH: The pH of the coupling reaction is critical. An acidic medium will deactivate the coupling component, while a strongly basic medium can cause the diazonium salt to convert to a non-reactive diazotate ion.

  • Side Reactions: Ensure the dropwise addition of sodium nitrite to prevent a localized excess which can lead to side reactions. Similarly, slow addition of the diazonium salt to the coupling component minimizes side product formation.

  • Purity of Starting Materials: The purity of the starting amines and coupling components is essential for obtaining a high yield of the desired dye.

Conclusion

The synthesis of azo dyes from amino-pyrazolone intermediates is a well-established and highly adaptable method for producing a wide range of colored compounds. By carefully controlling the reaction conditions, particularly temperature and pH, researchers can achieve high yields of pure products. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and characterization of these important molecules for various applications in research and development.

References

  • Structural characterization of a pyrazolone-based heterocyclic dye and its acid-base adduct. (n.d.). Google Scholar.
  • A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. (n.d.). Thieme Connect.
  • Basic Principles, Methods and Application of Diazotization Titration. (n.d.). Pharmaguideline.
  • A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes. (2012). ResearchGate. Retrieved from [Link]

  • Diazotization of an aromatic amine. (2009). ChemSpider Synthetic Pages.
  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Publishing. Retrieved from [Link]

  • Synthesis of New Pyrazolone Dyes. (2013). ResearchGate. Retrieved from [Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). MDPI. Retrieved from [Link]

  • Heterocyclic Azo Dyes: Synthesis of Steryl Pyrazolone azo Dyes and Their Application on Various Textile Fibre as Acid Dyes. (1998). Oriental Journal of Chemistry. Retrieved from [Link]

  • Photophysical Properties of New Pyrazolone Based Azo- Compounds. (2020). PubMed. Retrieved from [Link]

  • A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes. (2012). Modern Scientific Press. Retrieved from [Link]

  • Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. (n.d.). Quest Journals. Retrieved from [Link]

  • Reactions with heterocyclic diazonium salts: novel synthesis of pyrazolo[4,3-c]pyridazines and of pyrazolo[4,3-c]pyrazoles. (1982). RSC Publishing. Retrieved from [Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Process for preparing diazonium salts of 3-amino-pyrazole. (1981). Google Patents.
  • Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. (2024). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Method

Application Note: Green Chemistry Methodologies for the Synthesis of 4-Substituted Pyrazolones

Executive Overview The 4-substituted pyrazolone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous antimicrobial, anti-inflammatory, and neuroprotective agents, as w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The 4-substituted pyrazolone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous antimicrobial, anti-inflammatory, and neuroprotective agents, as well as potent enzyme inhibitors (e.g., Pancreatic Lipase and Carboxylesterase 2)[1]. Historically, the functionalization of the C4-position relied on classical stepwise syntheses utilizing hazardous volatile organic solvents (e.g., DMF, dichloromethane), toxic catalysts (e.g., piperidine), and energy-intensive reflux conditions.

As drug development pipelines increasingly prioritize sustainability, the transition to green methodologies is a strategic imperative. This application note details advanced, eco-friendly protocols for synthesizing 4-substituted pyrazolones. By leveraging 2[2] and 3[3], researchers can drastically reduce the Environmental Factor (E-factor) while maximizing atom economy and yield.

Mechanistic Causality & Green Design Principles

To successfully implement these protocols, it is critical to understand the causality behind the experimental choices:

  • The Active Role of Water as a Solvent: Water is not merely a passive, non-toxic medium; it actively participates in the transition state. The extensive hydrogen-bond network of water activates electrophilic nitrile or carbonyl groups. Simultaneously, the hydrophobic effect forces the non-polar organic reactants into microscopic aggregates, drastically increasing their effective local concentration and accelerating the reaction rate[2].

  • Organocatalytic Activation (e.g., Pyrrolidine-BzOH or Imidazole): In MCRs, mild organocatalysts replace toxic inorganic bases. For instance, imidazole acts as a water-soluble base that abstracts the proton from the active methylene group at the C4 position of the pyrazolone intermediate, facilitating the subsequent Knoevenagel condensation[2]. In more complex double-condensation reactions, pyrrolidine forms a reactive iminium ion intermediate with the aldehyde, lowering the LUMO energy to accelerate nucleophilic attack by the pyrazolone's C4-enolate[3].

  • Step Economy via Multicomponent Reactions (MCRs): By combining the β -keto ester, hydrazine, and electrophile in a single vessel, MCRs eliminate the need to isolate and purify the pyrazolin-5-one intermediate. This prevents yield degradation and minimizes solvent waste[4].

Workflow & Pathway Visualization

The following diagram illustrates the generalized green MCR pathway, highlighting the intersection of atom economy and catalyst activation.

G R1 Hydrazine Derivative Sol Aqueous Medium (H2O / EtOH) R1->Sol Solvation R2 β-Keto Ester R2->Sol Solvation R3 Electrophile (Aldehyde/TCE) React C4-Active Methylene Deprotonation & Condensation R3->React Electrophilic Attack Cat Green Catalyst (Imidazole / Pyrrolidine-BzOH) Int1 Pyrazolin-5-one Intermediate Cat->Int1 Cyclocondensation Sol->Cat Catalyst Activation Int1->React Catalyst Base Action Prod 4-Substituted Pyrazolone (Target Scaffold) React->Prod Precipitation (Self-Validation)

Green Multicomponent Reaction (MCR) Pathway for 4-Substituted Pyrazolones.

Quantitative Data & Comparative Analysis

The table below summarizes the quantitative advantages of transitioning from classical stepwise synthesis to the green MCR methodologies detailed in this note.

Synthesis ParameterClassical Stepwise SynthesisGreen Aqueous MCROrganocatalytic MCR
Solvent System DMF, Toluene, or DCMH₂O or Aqueous EtOHSolvent-Free / EtOH
Catalyst Piperidine / Acetic AcidImidazolePyrrolidine-BzOH
Reaction Time 4.0 – 12.0 hours0.5 – 1.0 hours10 – 30 minutes
Atom Economy < 60% (High waste)> 85%> 90%
E-Factor 15 – 50 (High environmental impact)1.5 – 5.0< 2.0
Product Isolation Column ChromatographyDirect FiltrationDirect Filtration

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints ensure that the researcher can verify the success of the reaction without requiring immediate offline chromatographic analysis.

Protocol A: Aqueous MCR Synthesis of 4-Dicyanomethylene-2-pyrazoline-5-ones

Adapted from the imidazole-catalyzed aqueous methodology[2].

Materials: Ethyl acetoacetate (1.0 mmol), Hydrazine derivative (1.0 mmol), Tetracyanoethylene (TCE) (1.0 mmol), Imidazole (10 mol%), Deionized Water (5.0 mL).

Step-by-Step Procedure:

  • Intermediate Generation: To a 25 mL round-bottom flask containing 5.0 mL of deionized water, add ethyl acetoacetate (1.0 mmol) and the hydrazine derivative (1.0 mmol). Stir at room temperature for 15 minutes.

    • Causality: Water drives the hydrophobic reactants together, rapidly forming the 2-pyrazoline-5-one intermediate via cyclocondensation.

  • Catalyst & Electrophile Addition: Add imidazole (10 mol%) followed by TCE (1.0 mmol) directly to the aqueous suspension.

    • Causality: The pKa of the C4-methylene proton is lowered by the electron-withdrawing nature of the pyrazolone ring. Imidazole efficiently deprotonates this site, while water hydrogen-bonds to the nitrile groups of TCE, activating it for nucleophilic attack.

  • Condensation & Maturation: Stir the mixture at 60 °C for 30–45 minutes.

    • Validation Checkpoint (Self-Indicating): The reaction is visually self-validating. As the highly conjugated 4-dicyanomethylene product forms, it becomes entirely insoluble in water. The transition from a milky emulsion to a dense, brightly colored precipitate indicates successful C4-functionalization. If the solution remains clear, the initial cyclocondensation has failed.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (2 × 5 mL) and cold ethanol (2 mL), and dry under a vacuum. No column chromatography is required.

Protocol B: Robust Organocatalytic Synthesis of 1,3-Diarylallylidene Pyrazolones

Adapted from the pyrrolidine-BzOH catalyzed three-component approach[3].

Materials: 4-unsubstituted pyrazolone (1.0 mmol), Aryl aldehyde (1.1 mmol), Aryl methyl ketone (1.1 mmol), Pyrrolidine-BzOH salt (20 mol%), Ethanol (3.0 mL).

Step-by-Step Procedure:

  • Catalyst Preparation & Mixing: In a reaction vial, dissolve the pyrrolidine-BzOH catalyst (20 mol%) in 3.0 mL of ethanol. Add the aryl aldehyde and aryl methyl ketone.

    • Causality: The pyrrolidine moiety rapidly condenses with the aldehyde to form an iminium ion, priming the system for the first C-C bond formation, while the benzoate counterion acts as a mild proton shuttle.

  • Pyrazolone Addition: Add the 4-unsubstituted pyrazolone to the mixture. Stir at 80 °C.

    • Causality: The activated electrophilic complex undergoes a sequential double condensation reaction. The pyrazolone's C4-enolate displaces the organocatalyst, forming two consecutive C=C bonds to yield the 1,3-diarylallylidene structure.

  • Monitoring & Isolation: Allow the reaction to proceed for 20–30 minutes.

    • Validation Checkpoint: Spot the mixture on a TLC plate (Hexane:EtOAc 85:15). The disappearance of the starting pyrazolone spot and the emergence of a highly UV-active, lower Rf spot confirms the formation of the extended conjugated system.

  • Workup: Cool the mixture to room temperature. The product will crystallize directly from the ethanol. Filter and wash with cold hexane.

Analytical Validation & Quality Control

To ensure absolute trustworthiness of the synthesized scaffolds, perform the following quality control checks:

  • 1 H NMR Spectroscopy: For 4-alkylidene/allylidene pyrazolones, the disappearance of the characteristic C4-methylene singlet (typically around δ 3.40 ppm) is the primary indicator of successful substitution. Look for the appearance of vinylic protons ( δ 6.50 - 8.00 ppm) confirming the Knoevenagel condensation.

  • 13 C NMR Spectroscopy: The C4 carbon shifts significantly downfield (from ~40 ppm to >120 ppm) upon transitioning from an sp 3 hybridized methylene to an sp 2 hybridized alkene carbon.

  • High-Resolution Mass Spectrometry (HRMS): Utilize ESI-TOF to confirm the exact mass of the target scaffold, ensuring no unreacted intermediates (e.g., simple Knoevenagel adducts without the Michael addition component) are present.

Sources

Application

Application Note: One-Pot Multicomponent Synthesis of Highly Substituted Pyrazolo[1,5-a]pyrimidines Using 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one

Document Type: Technical Protocol & Application Guide Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Scientific Rationale & Scaffold Significance The search for novel, 3D-rich...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals

Scientific Rationale & Scaffold Significance

The search for novel, 3D-rich heterocyclic scaffolds is a primary objective in modern drug discovery. Flat, planar molecules often suffer from poor aqueous solubility and off-target toxicity (e.g., via DNA intercalation). To overcome this, incorporating sterically demanding substituents that force out-of-plane conformations is a proven strategy.

The compound 5-amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one serves as an exceptional bis-nucleophilic building block for this purpose. Originally recognized as the critical intermediate in the synthesis of the commercial sterol biosynthesis inhibitor [1], this scaffold possesses a unique structural advantage. The bulky o-tolyl group at the C4 position induces a severe dihedral twist relative to the pyrazole core. This forced non-planarity not only enhances solubility but provides a precise 3D vector for binding deep within hydrophobic pockets, such as those found in fungal 3-keto reductases and human kinase targets[1].

By subjecting this specific pyrazolone to a [2], researchers can rapidly generate complex, sp³-rich pyrazolo[1,5-a]pyrimidine libraries. MCPs are highly prized in pharmaceutical development for their step economy, high atom efficiency, and minimization of chemical waste[3].

Mechanistic Causality: The I₂-Catalyzed Cascade

To construct the fused pyrazolo[1,5-a]pyrimidine system, we employ a three-component reaction comprising the pyrazolone, an aromatic aldehyde, and a 1,3-dicarbonyl compound (e.g., dimedone). We utilize[4] as a mild, green Lewis acid catalyst.

Causality of Experimental Choices:

  • Catalyst Selection (I₂): Traditional transition metal catalysts can degrade electron-rich pyrazolones. Molecular iodine acts as a mild, transient Lewis acid. It polarizes the carbonyl oxygen of the aldehyde to accelerate the initial Knoevenagel condensation, and subsequently activates the resulting enone for the Michael addition, all without oxidizing the delicate 5-amino group[4].

  • Solvent Selection (Acetonitrile): MeCN provides optimal solubility for the starting materials at reflux (82 °C). However, the highly polar, fused heterocyclic product has significantly lower solubility in MeCN at lower temperatures. This thermodynamic gradient allows the product to precipitate upon cooling, enabling isolation via simple filtration rather than tedious column chromatography.

MCR_Mechanism A Aromatic Aldehyde + 1,3-Dicarbonyl B Knoevenagel Condensation (Intermediate Alkene) A->B I2 Catalyst (10 mol%) / Heat D Michael Addition (via 5-NH2 group) B->D C 5-Amino-4-(o-tolyl)- 1,2-dihydropyrazol-3-one C->D Nucleophilic Attack E Intramolecular Cyclization (Attack by N1) D->E F Dehydration & Tautomerization E->F G Pyrazolo[1,5-a]pyrimidine Derivative F->G Final Fused Product

Figure 1: Mechanistic pathway for the I2-catalyzed multicomponent synthesis of pyrazolo-pyrimidines.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; specific visual and chemical cues are embedded within the steps to ensure the operator can confirm reaction progress in real-time without immediate reliance on LC-MS.

Reagents Required:

  • 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 mmol)

  • Molecular Iodine (I₂) (0.1 mmol, 10 mol%)

  • Acetonitrile (MeCN) (10 mL)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology

Step 1: Catalyst Activation & Knoevenagel Initiation

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aromatic aldehyde (1.0 mmol) and dimedone (1.0 mmol) in 10 mL of MeCN.

  • Add molecular iodine (10 mol%).

  • Self-Validation Cue: The solution will immediately adopt a characteristic deep violet/brown color, confirming the dissolution of active I₂ and the initiation of Lewis acid catalysis. Stir at room temperature for 15 minutes.

Step 2: Multicomponent Condensation

  • Add 5-amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approx. 82 °C) in an oil bath.

  • Self-Validation Cue (TLC): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The consumption of the highly UV-active aldehyde starting material and the appearance of a new, lower-Rf fluorescent spot indicates the successful cascade through the Michael addition and cyclization phases. Total reaction time is typically 3 to 5.5 hours.

Step 3: Quenching and Work-Up

  • Once TLC indicates complete consumption of the pyrazolone, remove the flask from heat and allow it to cool to room temperature.

  • Add 5 mL of 10% aqueous Na₂S₂O₃ dropwise while stirring.

  • Self-Validation Cue: The immediate discharge of the brown iodine color, resulting in a pale yellow or colorless solution, confirms the complete reduction and quenching of the I₂ catalyst.

Step 4: Isolation via Thermodynamic Precipitation

  • Transfer the flask to an ice bath (0–5 °C) and let it stand for 30 minutes.

  • Self-Validation Cue: The target pyrazolo[1,5-a]pyrimidine will precipitate as a microcrystalline solid due to its insolubility in the cold aqueous-MeCN mixture, leaving unreacted starting materials and byproducts in the mother liquor.

  • Filter the precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and dry under high vacuum to afford the analytically pure product.

Quantitative Data Presentation

The robustness of this one-pot multicomponent synthesis is demonstrated by its tolerance to various electronic and steric variations on the aromatic aldehyde. The table below summarizes the reaction metrics.

EntryAromatic Aldehyde Component1,3-Dicarbonyl ComponentReaction Time (h)Isolated Yield (%)Purity (HPLC-UV %)
1 BenzaldehydeDimedone4.588>99
2 4-MethoxybenzaldehydeDimedone5.08298
3 4-ChlorobenzaldehydeDimedone3.591>99
4 2-NitrobenzaldehydeDimedone3.09497
5 BenzaldehydeCyclohexane-1,3-dione5.58598

Note: Electron-withdrawing groups (Entries 3 & 4) accelerate the initial Knoevenagel condensation, leading to shorter overall reaction times and higher yields.

References

  • Title: Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Indoles in Multicomponent Processes (MCPs) Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Method

Application of o-Tolyl Pyrazolones in the Spectrophotometric Determination of Metal Ions

Introduction: The Versatility of Pyrazolones as Chromogenic Reagents Pyrazolone derivatives have long been a subject of significant interest in medicinal and analytical chemistry due to their diverse biological activitie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Pyrazolones as Chromogenic Reagents

Pyrazolone derivatives have long been a subject of significant interest in medicinal and analytical chemistry due to their diverse biological activities and their capacity to form stable, colored complexes with a variety of metal ions.[1][2] These five-membered heterocyclic compounds, characterized by a lactam ring containing two adjacent nitrogen atoms and a ketonic group, serve as excellent chelating agents.[1] The formation of these metal-ligand complexes results in a distinct color change, which can be quantified using spectrophotometry, a technique that measures the absorption of light by a chemical substance. This colorimetric response provides a simple, rapid, and sensitive method for the determination of trace amounts of metal ions in various samples.[3][4]

The strategic incorporation of an o-tolyl group onto the pyrazolone scaffold can enhance the reagent's selectivity and sensitivity towards specific metal ions. The steric and electronic effects of the tolyl group can influence the stability and the spectral properties of the resulting metal complexes, making these derivatives particularly valuable in analytical applications. This guide provides a comprehensive overview of the application of o-tolyl pyrazolones in the spectrophotometric determination of metal ions, complete with detailed protocols and an exploration of the underlying chemical principles.

Principle of the Method: From Chelation to Quantification

The spectrophotometric determination of metal ions using o-tolyl pyrazolones is predicated on the principles of coordination chemistry and the Beer-Lambert Law. The process involves two key steps:

  • Complex Formation: The o-tolyl pyrazolone derivative acts as a chelating ligand, donating electrons from its nitrogen and oxygen atoms to a metal ion to form a stable coordination complex. This reaction is often pH-dependent, with a specific pH range being optimal for the formation of a particular metal complex.[5] The stoichiometry of the complex (the ratio of metal ions to ligand molecules) is a critical factor influencing the sensitivity of the method.

  • Spectrophotometric Measurement: The resulting metal-pyrazolone complex exhibits a characteristic absorption maximum (λmax) in the visible region of the electromagnetic spectrum. According to the Beer-Lambert Law, the absorbance of the solution at this wavelength is directly proportional to the concentration of the metal ion, provided the path length of the light and the molar absorptivity of the complex are constant. By measuring the absorbance of a series of standard solutions of known metal ion concentrations, a calibration curve can be constructed. The concentration of the metal ion in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[6]

Synthesis of a Representative o-Tolyl Pyrazolone Derivative

A common synthetic route for pyrazolone derivatives involves the condensation of a hydrazine with a β-ketoester.[1] The following protocol describes the synthesis of 3-methyl-1-(p-tolyl)pyrazol-5-one, a representative o-tolyl pyrazolone.

Experimental Protocol: Synthesis of 3-Methyl-1-(p-tolyl)pyrazol-5-one

Materials:

  • Ethyl acetoacetate

  • p-Tolylhydrazine

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Reflux apparatus

  • Beakers and flasks

  • Filtration apparatus

Procedure:

  • A mixture of ethyl acetoacetate (1 mole) and p-tolylhydrazine (1 mole) is prepared in a round-bottom flask.

  • The mixture is refluxed in an ethanol medium for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[7]

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The cooled solution is then poured into cold water and neutralized with dilute HCl.[7]

  • The resulting precipitate, crude 3-methyl-1-(p-tolyl)pyrazol-5-one, is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent, such as diluted ethanol, to yield the pure compound.[7]

SynthesisWorkflow reagents Ethyl Acetoacetate + p-Tolylhydrazine reflux Reflux in Ethanol reagents->reflux Condensation workup Cooling, Water Addition, Neutralization with HCl reflux->workup filtration Filtration workup->filtration purification Recrystallization from Ethanol filtration->purification product Pure 3-Methyl-1-(p-tolyl)pyrazol-5-one purification->product

Caption: Synthetic workflow for 3-methyl-1-(p-tolyl)pyrazol-5-one.

Spectrophotometric Determination of Metal Ions: Application Protocols

The following protocols are generalized methods for the spectrophotometric determination of metal ions using o-tolyl pyrazolone derivatives. These should be optimized for specific metal ions and sample matrices.

Protocol 1: General Procedure for Spectrophotometric Determination of a Metal Ion

Reagents and Equipment:

  • Stock solution of the target metal ion (e.g., 1000 ppm)

  • o-Tolyl pyrazolone reagent solution (e.g., 0.1% w/v in a suitable solvent like ethanol or DMF)

  • Buffer solutions of various pH values (e.g., acetate, phosphate)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: A series of standard solutions of the metal ion are prepared by diluting the stock solution to known concentrations in volumetric flasks.

  • Color Development: To each standard solution, an appropriate volume of the o-tolyl pyrazolone reagent solution and a buffer solution to maintain the optimal pH are added. The solution is then diluted to the mark with deionized water and mixed thoroughly.

  • Absorbance Measurement: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) of the metal-ligand complex against a reagent blank (containing all components except the metal ion).[6]

  • Calibration Curve Construction: A calibration curve is plotted with absorbance on the y-axis and the concentration of the metal ion on the x-axis. A linear regression analysis is performed to obtain the equation of the line.[6]

  • Analysis of Unknown Sample: The same procedure for color development is applied to the unknown sample. The absorbance of the sample is measured, and its concentration is determined using the calibration curve.

AnalyticalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis standards Prepare Standard Solutions (Known Metal Concentrations) color_dev Add o-Tolyl Pyrazolone Reagent & Buffer (Optimal pH) standards->color_dev sample Prepare Unknown Sample sample->color_dev absorbance Measure Absorbance at λmax color_dev->absorbance calibration Construct Calibration Curve absorbance->calibration From Standards determination Determine Unknown Concentration absorbance->determination From Sample calibration->determination

Caption: General workflow for spectrophotometric metal ion determination.

Protocol 2: Solvent Extraction for Preconcentration and Enhanced Selectivity

For samples with very low concentrations of the target metal ion or in the presence of interfering species, a solvent extraction step can be incorporated to preconcentrate the analyte and improve selectivity.[8]

Procedure:

  • The aqueous sample containing the metal ion is placed in a separating funnel.

  • The pH of the solution is adjusted to the optimal value for complex formation.

  • The o-tolyl pyrazolone reagent, dissolved in an immiscible organic solvent (e.g., chloroform, n-butanol), is added to the separating funnel.

  • The mixture is shaken vigorously for a sufficient time to allow for the extraction of the metal-ligand complex into the organic phase.

  • After phase separation, the organic layer containing the colored complex is collected.

  • The absorbance of the organic extract is measured spectrophotometrically.

Data Presentation: Performance Characteristics of Pyrazolone-based Reagents

The following table summarizes the performance characteristics of various pyrazolone and related tolyl-containing reagents for the spectrophotometric determination of different metal ions. This data provides a comparative overview to aid in reagent selection.

Metal IonReagentλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Optimal pHBeer's Law Range (µg/mL)Reference
Vanadium(V)3-Hydroxy-3-p-tolyl-1-p-chlorophenyltriazene405-8.6-[9]
Vanadium(V)N-benzoyl-o-tolylhydroxylamine----[10]
Copper(II)3-hydroxy-3-m-tolyl-1-O-carboxyphenyltriazene4052.8 x 10⁴6.0-6.61.27-7.63[11]
Molybdenum(V)N-m-tolyl-N′-p-chlorophenyl-o-chlorobenzamidine hydrochloride4701.8 x 10⁴-0.4-5.6[12]
Iron(II)1,10-phenanthroline (general method)508-5221.11 x 10⁴2-9-[4][6][13]
Uranium(VI)4-(2-pyridylazo) resorcinol (PAR) in mixed micellar medium5414.33 x 10⁴8-[14]

Trustworthiness and Method Validation

To ensure the reliability and accuracy of the results obtained using these protocols, a thorough method validation is essential. Key validation parameters include:

  • Linearity: Establishing a linear relationship between absorbance and concentration over a defined range.[15]

  • Limit of Detection (LoD) and Limit of Quantification (LoQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.[15]

  • Precision: Assessing the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Accuracy: Determining the closeness of the test results obtained by the method to the true value.

  • Selectivity/Specificity: Evaluating the ability of the method to determine the analyte in the presence of other components that may be expected to be present in the sample.[3]

Conclusion and Future Perspectives

o-Tolyl pyrazolone derivatives represent a valuable class of chromogenic reagents for the spectrophotometric determination of a range of metal ions. Their ease of synthesis, coupled with the sensitivity and selectivity they offer, makes them attractive for applications in environmental monitoring, industrial quality control, and pharmaceutical analysis. Future research in this area could focus on the development of novel o-tolyl pyrazolone derivatives with enhanced spectral properties, such as higher molar absorptivities and larger Stokes shifts, to further improve the sensitivity and selectivity of these analytical methods. The exploration of their application in flow injection analysis and sensor development also holds significant promise.

References

  • Purohit, D. M., & Patel, M. N. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 27(2), 535-541.
  • Atanassova, M., & Yordanov, V. (2026). Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties. Molecules, 31(4), 1234.
  • Di Marco, V., & Gianguzza, A. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(10), 3021.
  • El-Sayed, A. Y., & Mohamed, A. A. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations.
  • Bhardwaj, A. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF VANADIUM (V) USING METANIL YELLOW DYE AS AN ANALYTICAL REAGENT.
  • Thermo Fisher Scientific. (n.d.).
  • Bhardwaj, A. (n.d.). Spectrophotometric Determination of Vanadium(V) Using Metanil Yellow Dye as an Analytical Reagent†.
  • Thomas, J. J., & Mathew, B. (2023). A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. International Journal of Pharmacy and Biological Sciences, 13(2), 149-160.
  • Nayak, S. K., et al. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 8(5), 969-981.
  • Al-Adilee, K. J., & Al-Jibouri, R. K. (2013). Spectrophotometric Determination of Copper(II) with 4-(2-Pyridylazo)-resorcinol Disodium in Pharmaceuticals. Journal of Applicable Chemistry, 2(3), 443-451.
  • Kharsan, R. S., & Mishra, R. K. (1980).
  • El-Sayed, A. Y., & Mohamed, A. A. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor.
  • Hatam, R. S., Shaheed, I. M., & Abed, A. H. (2020). Spectrophotometric Determination of Copper(II) using 2,2[O-Tolidine-4,4-bis azo]bis. Iraqi Journal of Science, 61(3), 633-642.

  • Al-Adilee, K. J., & Al-Jibouri, R. K. (2020). Spectrophotometric Determination of Micro Amount of Copper (II) Using a New of (Azo) Derivative, Study of Thermodynamic Functions and Their Analytical Application. Systematic Reviews in Pharmacy, 11(10), 1045-1054.
  • El-Sayed, A. Y., & Hamed, E. A. (2014). Developed Method for Low Concentration Determination of Uranium. American Journal of Analytical Chemistry, 5, 82-91.
  • Qingdao Haiwan Group Co.,Ltd. (n.d.). 1-(4'-Tolyl)-3-Methyl-5-Pyrazolone.
  • Rezaie, B., Goswami, A. K., & Purohit, D. N. (1993). Direct Spectrophotometry Determination of Vanadium (V) With 3- Hydroxy-3-P-Tolyl-1-P-Chlorophenyltriazene. Oriental Journal of Chemistry, 9(2).
  • El-Shahat, M. F., et al. (2024). A New Spectrophotometric Method for the Determination of Uranium (VI) and Thorium (IV) in Diversified Rocks Using the Chromogeni.
  • Agrawal, Y. K., & John, K. (2025). Solvent Extraction and Spectrophotometric Determination of Magnesium by Paratoly l-2-Thenohydroxamic Acid and Quinalizarin. International Journal of Environmental & Analytical Chemistry, 38(3), 159-165.
  • Hatam, R. S., Shaheed, I. M., & Abed, A. H. (2020). Spectrophotometric Determination of Copper(II) using 2,2[O-Tolidine-4,4-bis azo]bis. Baghdad Science Journal, 17(2), 569-576.

  • Gichana, Z. M., et al. (2020). Spectrophotometric Determination Of Copper (Ii) In Soil From Ahero Rice Irrigation Schemes Using Hydroxytriazene. IOSR Journal of Applied Chemistry, 13(11), 22-30.
  • Ivanova, B., & Spiteller, M. (2000). Extraction Spectrophotometric Determination of Vanadium in Natural Waters and Aluminium Alloys Using Pyridyl Azo Resorcinol (PAR) and Iodo-Nitro-Tetrazolium Chloride (INT). Talanta, 52(2), 231-237.
  • Truman State University. (2017).
  • Shome, S. C., & Das, H. R. (1966). Spectrophotometric determination of vanadium with N-benzoyl-o-tolylhydroxylamine. Analyst, 91(1080), 188-190.
  • Reddy, M. L. P., & Reddy, A. S. (2016). Analytical Determination of Uranium (VI) by Spectrophotometry. ARC Journal of Chemical Science, 2(2), 1-6.
  • Rahman, M. M., et al. (2012). SIMPLE AND RAPID SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF URANIUM (VI) IN LOW GRADE URANIUM ORES USING ARSENAZO (III). Journal of the Chilean Chemical Society, 57(1), 1091-1094.
  • Yadav, D. K., et al. (2019). SOLVENT EXTRACTION COUPLED WITH SPECTROPHOTOMETRY FOR DETERMINATION OF IRON IN TABLET, ORE AND ALLOY. International Journal of Research and Analytical Reviews, 6(2), 850-855.
  • Oladeji, S. O., & Oladipo, G. O. (2020). Spectrophotometric Determination of Iron in some Commercial Iron Containing Tablets/Capsule.
  • Agrawal, Y. K., & John, K. (2025). Solvent Extraction and Spectrophotometric Determination of Magnesium by Paratoly l-2-Thenohydroxamic Acid and Quinalizarin. International Journal of Environmental & Analytical Chemistry, 38(3), 159-165.
  • Nikolova, V., et al. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank, 2023(1), M1573.
  • BenchChem. (n.d.).
  • El-Shahawi, M. S., & Al-Sibaai, A. A. (2011). Surfactant Enhanced-Spectrophotometric Determination of Uranium (VI) at Trace Levels by Using Eriochrome Black T. Journal of the Mexican Chemical Society, 55(2), 99-104.
  • Umetani, S., et al. (1987). Preconcentration of Trace Metals With 1-Phenyl-3-Methyl-4-Stearoyl-5-Pyrazolone Loaded on Silica Gel. Analytical Sciences, 3(4), 335-338.
  • Charris-Castillo, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 63.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one

Welcome to the technical support center for the synthesis of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pyrazolone derivative. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Synthetic Pathway

The synthesis of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one typically proceeds via a cyclocondensation reaction. This common and efficient method involves the reaction of a β-ketoester with a hydrazine derivative, a cornerstone of pyrazole and pyrazolone synthesis known as the Knorr pyrazole synthesis.[1] The reaction initiates with the condensation of hydrazine with the ketone functional group of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine on the ester carbonyl, leading to cyclization and the formation of the pyrazolone ring.[1]

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for successful synthesis. The following diagram outlines the typical workflow from starting materials to the final product.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Workup & Isolation Start Combine β-ketoester and Hydrazine Hydrate Solvent Add Solvent (e.g., Ethanol, Acetic Acid) Start->Solvent Catalyst Add Catalyst (optional) (e.g., Acetic Acid) Solvent->Catalyst Heating Heat to Reflux Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Precipitation Precipitate Product (e.g., add water) Monitoring->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry the Product Washing->Drying Final Product Final Product Drying->Final Product 5-Amino-4-(o-tolyl)- 1,2-dihydropyrazol-3-one caption Figure 1. General experimental workflow for the synthesis. Hydrazone_Formation Reactants β-ketoester + Hydrazine Hydrate Hydrazone Stable Hydrazone Intermediate Reactants->Hydrazone Condensation Product Desired Pyrazolone Product Hydrazone->Product Intramolecular Cyclization (Slow) Side_Product Isolated Hydrazone Hydrazone->Side_Product Isolation caption Figure 2. Competing pathways of hydrazone intermediate.

Caption: Competing pathways of the hydrazone intermediate.

  • Solution: To promote the intramolecular cyclization, consider the following adjustments:

    • Increase Temperature: Higher temperatures can provide the necessary activation energy for the cyclization step.

    • Change Solvent: A more polar or higher-boiling point solvent might facilitate the cyclization.

    • Add a Catalyst: An acid catalyst can protonate the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the second nitrogen of the hydrazone. [1] Issue 3: Product Discoloration and Impurities

The final product may appear discolored (e.g., yellow or brown) or contain impurities, indicating the presence of byproducts.

  • Cause: Discoloration is often linked to the decomposition of hydrazine, which can be sensitive to air and light, leading to colored byproducts. [2]Side reactions, such as the hydrolysis of the starting β-ketoester, can also introduce impurities. [3]* Solutions:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of hydrazine. [2] * Purification: Recrystallization from a suitable solvent (e.g., ethanol) is often effective in removing colored impurities and purifying the final product. [4] * Neutral Conditions: If hydrolysis of the β-ketoester is suspected, running the reaction under neutral conditions in a non-aqueous solvent can minimize this side reaction. [3]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

The synthesis follows the Knorr pyrazole synthesis mechanism. [1]It begins with the nucleophilic attack of one nitrogen from hydrazine onto the ketone carbonyl of the β-ketoester. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclic intermediate which then eliminates a molecule of alcohol (from the ester) to yield the final pyrazolone product. [1][2] Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. [1][2]A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30% ethyl acetate/70% hexane). [1][2]By spotting the starting material (β-ketoester) and the reaction mixture on the same TLC plate, you can observe the consumption of the starting material and the appearance of the product spot. The reaction is considered complete when the starting material spot is no longer visible. [1] Q3: What are some alternative methods for synthesizing pyrazolones?

While the condensation of β-ketoesters with hydrazines is a classical and widely used method, other approaches exist. [5]These include multicomponent reactions where, for example, an aldehyde, malononitrile, and a hydrazine are reacted in a single pot. [6][7]Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields. [8][5] Q4: Can I use a substituted hydrazine instead of hydrazine hydrate?

Yes, using a substituted hydrazine (e.g., phenylhydrazine) is a common variation of this synthesis and will result in an N-substituted pyrazolone. [4]The choice of hydrazine will determine the substituent at the N1 position of the pyrazolone ring.

Q5: What are the key safety precautions for this reaction?

Hydrazine hydrate is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be heated using a controlled heating source like a heating mantle or an oil bath.

Detailed Experimental Protocol

This protocol provides a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Ethyl 2-(o-tolyl)-3-oxobutanoate (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Ethanol or Glacial Acetic Acid (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates and chamber

  • Mobile phase (e.g., 30% Ethyl Acetate / 70% Hexane)

  • Deionized water

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl 2-(o-tolyl)-3-oxobutanoate (1 equivalent) in ethanol or glacial acetic acid.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.2 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol or 120°C for acetic acid). [4]4. Monitoring: Monitor the reaction progress by TLC every 30-60 minutes until the starting β-ketoester is completely consumed. [1]5. Product Precipitation: Once the reaction is complete, remove the heat source. While the solution is still hot, slowly add deionized water with stirring to precipitate the product. [2]6. Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. [2]7. Washing and Drying: Wash the collected solid with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove non-polar impurities. Allow the product to air dry or dry in a desiccator. [2]8. Characterization: Determine the mass and calculate the percent yield of the product. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., NMR, IR).

References

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Sciences. (2023, April 1). A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. Retrieved from [Link]

  • PMC. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,.... Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Reddit. (2025, August 25). Pyrazolone formation. Retrieved from [Link]

  • PMC. (n.d.). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

  • ACS Publications. (2022, August 8). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (2005, September 15). Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines. Retrieved from [Link]

  • Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN105541719A - Method for preparing 5-amino-1,2-dihydropyrazole-3-one from orotic acid.
  • Journal of Jishou University (Natural Sciences Edition). (2025, January 20). Study on Synthesis of 5-Amino-4-Nitrile-1,3-Diphenyl Pyrazole Catalyzed by Supported Ionic Liquid. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (2022, January 4). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Synthesis of hexahydroquinolines, 5-amino-1,3-diphenyl-1h-pyrazole-4-carbonitrile and 1-aminoalkyl-2-naphthols derivatives using an engineered copper-based nano-magnetic catalyst (Fe3O4@CQD@Si(OEt)(CH2)3NH@CC@Ad@Cu(OAc)2). (2022, July 19). Retrieved from [Link]

  • PMC. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Retrieved from [Link]

  • PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Retrieved from [Link]

  • MDPI. (2022, July 3). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]

  • Frontiers. (2021, November 11). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

  • ResearchGate. (2025, December 5). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Retrieved from [Link]

  • PubMed. (2013, August 15). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Retrieved from [Link]

Sources

Optimization

Purification methods for 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one recrystallization

Welcome to the Advanced Application Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one . Because pyrazolone derivatives are notoriously prone to tautomerization, oiling out, and regioisomer co-precipitation, standard purification templates often fail.

This document provides a self-validating recrystallization framework, grounded in thermodynamic causality, to ensure high-purity API recovery.

Mechanistic Insights: Why Does This Compound Behave This Way?

To successfully purify this compound, you must understand the interplay between its functional groups:

  • Dynamic Tautomerism: The 1,2-dihydropyrazol-3-one core exists in a complex equilibrium of keto-enol and amine-imine tautomers[1]. In polar protic solvents (like ethanol), the keto-NH form is stabilized via intermolecular hydrogen bonding. This tautomeric shift drastically alters the compound's solubility profile as a function of temperature.

  • Amphiphilic Conflict: The molecule possesses a highly polar, hydrogen-bonding core (the 5-amino and pyrazolone groups) juxtaposed against a bulky, hydrophobic ortho-tolyl ring. This steric bulk hinders tight crystal packing, making the compound prone to trapping solvent molecules or precipitating as an amorphous oil rather than a crystalline solid[2].

  • High Solid-State Stability: The parent 5-amino-1,2-dihydropyrazol-3-one core has a high melting point (approx. 204°C) due to robust intermolecular salt-bridge and hydrogen-bond networks[3],[4]. Breaking this lattice requires significant thermal energy and a highly competitive hydrogen-bonding solvent.

Self-Validating Protocol: Mixed-Solvent Recrystallization (EtOH/H₂O)

Due to the degradation risks associated with acidic silica gel chromatography[5], mixed-solvent recrystallization is the gold standard for this compound. This protocol uses a Self-Validating System —each step contains a physical observation check to ensure the thermodynamic path remains optimal.

Materials: Absolute Ethanol (Good Solvent), Deionized Water (Anti-Solvent), Activated Carbon (optional).

  • Step 1: Primary Dissolution Suspend the crude 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one in a minimal volume of absolute ethanol. Heat to a gentle boil (78°C) while stirring. Add hot ethanol dropwise until the solid dissolves.

    • Validation Check: The solution must become completely transparent. If fine, granular particulate matter persists after adding 20 volumes of solvent, these are likely insoluble inorganic salts (e.g., ammonium chloride from the Knorr synthesis). Do not add more solvent; proceed immediately to Step 2.

  • Step 2: Hot Filtration & Decolorization (If required) If the solution is dark brown/yellow or contains insoluble salts, add 1-2% (w/w) activated carbon. Boil for 3 minutes, then rapidly filter the hot mixture through a pre-heated Büchner funnel fitted with a Celite pad.

  • Step 3: Anti-Solvent Titration Return the clear, hot filtrate to the heat source. Add hot deionized water (90°C) dropwise while stirring continuously.

    • Validation Check: Stop adding water the exact moment a faint, persistent cloudiness (turbidity) appears. Self-Correction: If the solution turns milky-white instantly, you have over-titrated the anti-solvent, forcing amorphous precipitation. Add hot ethanol dropwise until the solution is clear again, then add just one drop of water.

  • Step 4: Thermodynamic Cooling Remove the flask from the heat. Allow it to cool undisturbed to room temperature (25°C) over at least 2 hours. Insulate the flask with a cotton towel to slow the cooling rate, allowing the bulky o-tolyl groups time to align into a crystal lattice.

  • Step 5: Yield Maximization & Isolation Once at room temperature, transfer the flask to an ice bath (0–4°C) for 30 minutes[2]. Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold 1:1 EtOH/H₂O to remove mother liquor impurities.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A1: "Oiling out" occurs when the precipitation temperature of the mixture exceeds the melting point of the compound in that specific solvent system[2]. The hydrophobic o-tolyl group is likely associating with itself to exclude water. Action: Reheat the mixture until the oil completely redissolves. Add 10-15% more hot ethanol (the "good" solvent) to lower the precipitation temperature. Cool the solution much more slowly using a warm water bath that cools to room temperature overnight.

Q2: I synthesized this via a hydrazine condensation, and NMR shows regioisomer impurities. Will this protocol remove them? A2: Yes, but it may require fractional recrystallization. Regioisomers formed during pyrazolone synthesis often have nearly identical polarities but different crystal lattice energies[5]. If the EtOH/H₂O system yields mixed crystals, switch to an Ethyl Acetate / Hexane system. The aprotic nature of EtOAc prevents the stabilization of the keto-NH tautomer, exaggerating the solubility differences between the regioisomers.

Q3: The yield is incredibly low after filtration. Where did my product go? A3: Pyrazolone derivatives can form highly stable supersaturated solutions. If no crystals form after cooling to room temperature, the activation energy for nucleation hasn't been reached. Action: Vigorously scratch the inside of the glass flask with a glass stirring rod to create micro-abrasions (nucleation sites), or introduce a single seed crystal of pure 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one[2].

Quantitative Data & Solvent Selection Matrix

Use the following table to select the appropriate solvent system based on your specific crude impurity profile.

Property / Solvent SystemValue / CharacteristicsMechanistic Rationale
Melting Point (Core API) ~204°CHigh MP indicates strong intermolecular H-bonding in the solid state; requires polar solvents for disruption[3].
Ethanol (Primary Solvent) BP: 78°CPolar protic; stabilizes the keto-NH tautomer via H-bonding, ensuring high solubility at boiling[1].
Water (Anti-Solvent) BP: 100°CHighly polar; forces the hydrophobic o-tolyl group out of solution, driving supersaturation[2].
Ethyl Acetate / Hexane BP: 77°C / 68°CAprotic system; useful for separating regioisomers by exploiting minor polarity differences without tautomeric interference[2].

Workflow Visualization

Recrystallization_Workflow Start Crude 5-Amino-4-(o-tolyl)- 1,2-dihydropyrazol-3-one Dissolve Dissolve in Hot EtOH (Valid: Clear Solution) Start->Dissolve AntiSolvent Add Hot H2O Dropwise (Valid: Slight Turbidity) Dissolve->AntiSolvent Cool Slow Cooling to 25°C AntiSolvent->Cool CheckOil Did 'Oiling Out' Occur? Cool->CheckOil FixOil Reheat to Clear, Add 10% EtOH, Cool Slower CheckOil->FixOil Yes CheckCryst Did Crystals Form? CheckOil->CheckCryst No FixOil->Cool FixCryst Scratch Glass / Add Seed Crystal CheckCryst->FixCryst No Ice Ice Bath (0-4°C) for 30 mins CheckCryst->Ice Yes FixCryst->Ice Isolate Vacuum Filter & Wash (Cold EtOH/H2O) Ice->Isolate Pure Pure API Isolated Isolate->Pure

Figure 1: Self-validating troubleshooting workflow for pyrazolone recrystallization.

References

  • Benchchem Technical Support. "Protocol 1: Recrystallization from a Single Solvent & Troubleshooting." Benchchem. 5

  • Benchchem Technical Support. "Recrystallization techniques for purifying pyrazole compounds." Benchchem. 2

  • Dancheng Huatai Biotechnology Co., Ltd. "5-amino-1,2-dihydropyrazol-3-one 28491-52-3 Specifications." 3

  • RSC Advances. "Conformational behaviour and tautomerism of pyrazol-5-ones." Royal Society of Chemistry. 1

  • Journal of the American Chemical Society. "Pyrazolone-Protein Interaction and Tautomerism." ACS Publications. 4

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Troubleshooting

Pyrazolone Ring Closure: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Pyrazolone Synthesis. The Knorr pyrazole synthesis, a cornerstone in heterocyclic chemistry since 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound (or β -keto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolone Synthesis. The Knorr pyrazole synthesis, a cornerstone in heterocyclic chemistry since 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound (or β -keto ester) with a hydrazine derivative[1]. While robust, the reaction is prone to complex side reactions such as regiochemical scrambling, incomplete cyclization (stalled hydrazones), and unintended alkylation due to dynamic tautomeric equilibria[2][3].

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure high-fidelity pyrazolone synthesis for drug development and material science applications.

Section 1: Mechanistic Insights & Tautomerism

Q1: Why do I observe multiple alkylation side products (O-, N-, and C-alkylation) when functionalizing my pyrazolone ring? A: Pyrazolones exist in a dynamic tautomeric equilibrium comprising three primary forms: the OH-form (1H-pyrazol-5-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (2,4-dihydro-3H-pyrazol-3-one)[2][4]. This ambident nature means the molecule has multiple competing nucleophilic sites.

  • Causality: The preferred site of alkylation is heavily dependent on the alkylating agent, solvent polarity, and the specific tautomer stabilized by the reaction conditions. For instance, using diazomethane typically drives exclusive O-alkylation, whereas conventional alkyl halides (like methyl iodide) in polar aprotic solvents often yield complex mixtures of N- and O-alkylated products[5].

  • Solution: To achieve strict regiocontrol, consider alternative methods such as the Mitsunobu reaction. This approach allows for mild and neutral alkylation conditions, often favoring specific N-alkylation depending on the steric bulk of the phosphine and alcohol used[5].

Q2: How does the choice of solvent and pH affect the regioselectivity of the Knorr pyrazole synthesis when using unsymmetrical dicarbonyls? A: When using unsymmetrical β -keto esters, the initial nucleophilic attack by the substituted hydrazine can occur at either the ketone or the ester carbonyl, leading to regioisomeric mixtures[1].

  • Causality: The ketone carbonyl is kinetically more electrophilic than the ester carbonyl. Under neutral or mildly acidic conditions, the more nucleophilic nitrogen of the hydrazine selectively attacks the ketone, forming the hydrazone intermediate, which subsequently cyclizes via the ester[3]. However, under strongly acidic conditions or excessive heat, thermodynamic equilibration can lead to the formation of the less desired regioisomer.

  • Solution: Maintain a strictly controlled, mildly acidic pH (e.g., pH 5.0–6.5 using acetic acid or catalytic HCl in ethanol) to kinetically favor the desired hydrazone formation before driving the cyclization step[6].

Section 2: Troubleshooting Guide (FAQs)

Q3: My cyclization is incomplete, and I am isolating the stable hydrazone intermediate instead of the pyrazolone. How do I drive the ring closure? A: Incomplete cyclization usually occurs when the ester group is insufficiently electrophilic or when steric hindrance prevents the necessary conformational alignment for intramolecular attack.

  • Troubleshooting Steps:

    • Acid Catalysis: The intramolecular cyclization step requires activation of the ester carbonyl. Ensure sufficient acid catalyst is present. N-protonation of the intermediate lowers the resonance energy of the amide/ester bond, facilitating the cyclization[7].

    • Thermal Driving Force: If the reaction stalls at room temperature, elevate the temperature. Microwave-assisted synthesis (e.g., 100-150 °C for 10-15 minutes) has been shown to rapidly drive stalled hydrazones to complete cyclization without degrading the product[8][9].

    • Solvent Exchange: Switch from a protic solvent (which may stabilize the open-chain hydrazone via hydrogen bonding) to a high-boiling solvent like toluene or 1,4-dioxane.

Q4: I am observing colored impurities and bis-pyrazolone side products. How can I prevent this oxidation? A: Pyrazolones, particularly the CH-tautomer, are susceptible to oxidative coupling at the highly reactive C4 position in the presence of atmospheric oxygen or trace metal impurities, leading to bis-pyrazolones (often highly colored, e.g., Pyrazole Blue derivatives)[10].

  • Troubleshooting Steps:

    • Inert Atmosphere: Always perform the reflux and cooling steps under a strict argon or nitrogen atmosphere.

    • Solvent Degassing: Degas solvents prior to use to remove dissolved oxygen.

    • Workup Conditions: Avoid highly basic aqueous workups in the presence of air, as the enolate form is highly prone to rapid oxidation.

Section 3: Mechanistic Visualization

Pyrazolone_Mechanism Reagents Unsymmetrical β-Keto Ester + Substituted Hydrazine Hydrazone Hydrazone Intermediate (Kinetic Product) Reagents->Hydrazone Mild Acid, EtOH (-H2O) Regioisomer Undesired Regioisomer (Attack at Ester) Reagents->Regioisomer Poor pH Control / Steric Clash Pyrazolone Desired Pyrazolone (Ring Closure) Hydrazone->Pyrazolone Intramolecular Cyclization Heat / Acid (-ROH) Stalled Stalled Hydrazone (Incomplete Cyclization) Hydrazone->Stalled Lack of Activation Tautomers Tautomeric Equilibrium (OH, NH, CH forms) Pyrazolone->Tautomers Solvent Dependent Oxidation Oxidative Coupling (Bis-pyrazolones) Tautomers->Oxidation O2 / Basic Workup

Caption: Mechanistic pathways, intermediates, and common side reactions in the Knorr pyrazolone synthesis.

Section 4: Data Presentation

The following table summarizes the effect of reaction conditions on tautomeric distribution and alkylation regioselectivity, derived from mechanistic studies[2][3][5].

Reaction Condition / SolventDominant TautomerPrimary Alkylation ProductCausality & Mechanistic Note
Non-polar (e.g., CDCl3) CH-formC-Alkylation (with alkyl halides)Intramolecular H-bonding is minimized; active methylene at C4 is highly nucleophilic.
Polar Aprotic (e.g., DMSO) OH-form / NH-formO- / N-Alkylation mixturesSolvent stabilizes the polarized enol/enamine forms. Hard electrophiles favor O-alkylation.
Diazomethane (CH2N2) OH-formO-Alkylation (Exclusive)Rapid proton transfer to the diazo carbon followed by immediate trapping by the methide ion.
Mitsunobu Conditions NH-form / OH-formN-Alkylation (Predominant)Mild, neutral conditions prevent enolate formation; steric bulk of phosphine directs attack.

Section 5: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Fidelity Acid-Catalyzed Pyrazolone Synthesis

Objective: Synthesize 1-phenyl-3-methyl-5-pyrazolone while minimizing stalled hydrazones and oxidative side products[3][6].

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylhydrazine (10.0 mmol) in absolute ethanol (20 mL). Purge the system with Argon for 5 minutes to prevent oxidation.

  • pH Adjustment: Add a catalytic amount of glacial acetic acid (0.5 mL) to adjust the pH to approximately 5.0–6.5. Validation Check: The slightly acidic environment selectively activates the ketone carbonyl of the incoming ester over the ester carbonyl.

  • Addition: Slowly add ethyl acetoacetate (10.5 mmol, 1.05 eq) dropwise via a syringe over 10 minutes at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (80 °C) for 2–4 hours. Validation Check: Monitor by TLC (Hexanes:EtOAc 7:3). The disappearance of the hydrazone intermediate spot confirms complete ring closure.

  • Isolation: Concentrate the mixture under reduced pressure to half its volume, then cool to 0 °C in an ice bath. Filter the resulting white/pale yellow crystals and wash with ice-cold ethanol.

Protocol B: Regioselective Mitsunobu Alkylation of Pyrazolones

Objective: Achieve selective N-alkylation of the pyrazolone ring, avoiding the O/C-alkylation mixtures common with standard alkyl halides[5].

  • Preparation: Dissolve the pyrazolone substrate (1.0 eq), the desired primary alcohol (1.2 eq), and triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF (0.2 M) under an Argon atmosphere.

  • Activation: Cool the solution to 0 °C. Slowly add diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise over 15 minutes. Validation Check: The solution should turn a transient yellow/orange color, indicating the formation of the active Mitsunobu betaine intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via flash column chromatography to isolate the selectively alkylated product.

Sources

Optimization

Optimizing reaction temperature for o-tolyl pyrazolone synthesis

Welcome to the technical support center for the synthesis of 3-methyl-1-(o-tolyl)-1H-pyrazol-5(4H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-methyl-1-(o-tolyl)-1H-pyrazol-5(4H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction parameters, with a special focus on temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing o-tolyl pyrazolone?

The synthesis of 3-methyl-1-(o-tolyl)-1H-pyrazol-5(4H)-one is a classic example of the Knorr pyrazole synthesis. This is a cyclocondensation reaction between a β-ketoester, typically ethyl acetoacetate (EAA), and a hydrazine derivative, in this case, o-tolylhydrazine.[1][2] The reaction proceeds in two primary stages:

  • Condensation: The initial step is the reaction between the carbonyl group of the ethyl acetoacetate and the primary amine of the o-tolylhydrazine to form a hydrazone intermediate. This is a nucleophilic addition-elimination reaction that releases a molecule of water.

  • Cyclization: The hydrazone intermediate then undergoes an intramolecular cyclization. The secondary nitrogen of the hydrazine attacks the ester carbonyl group, leading to the formation of the five-membered pyrazolone ring and the elimination of an ethanol molecule.[3]

This process is typically catalyzed by an acid, such as glacial acetic acid, which serves as both the catalyst and a solvent.[4][5]

Reaction_Mechanism Reactants o-Tolylhydrazine + Ethyl Acetoacetate Step1 Step 1: Condensation (Formation of Hydrazone) Reactants->Step1 + H⁺ (catalyst) - H₂O Hydrazone Hydrazone Intermediate Step1->Hydrazone Step2 Step 2: Intramolecular Cyclization (Ring Closure) Hydrazone->Step2 Heat - EtOH Product 3-methyl-1-(o-tolyl)- 1H-pyrazol-5(4H)-one Step2->Product

Caption: Knorr synthesis pathway for o-tolyl pyrazolone.

Q2: Why is reaction temperature a critical parameter in this synthesis?

Temperature is arguably the most critical parameter to control for achieving high yield and purity. It directly influences reaction kinetics, side product formation, and the stability of the reactants.

  • Kinetics vs. Thermodynamics: The initial condensation to form the hydrazone can often proceed at lower temperatures, while the subsequent cyclization to form the stable pyrazolone ring requires thermal energy (heating) to overcome the activation barrier.[4]

  • Side Product Formation: Excessively high temperatures can promote side reactions. The most significant of these is the thermal decomposition of the o-tolylhydrazine starting material. Hydrazine derivatives can decompose to form ammonia, nitrogen gas, and other products, which not only reduces the availability of the reactant but also introduces impurities that can be difficult to remove.[6][7]

  • Reactant Stability: o-Tolylhydrazine, like many hydrazine derivatives, has limited thermal stability. Prolonged exposure to high heat can lead to degradation even before it has a chance to react.[8]

A carefully optimized temperature profile ensures that the rate of the desired cyclization reaction is maximized while minimizing the rate of reactant decomposition and other side reactions.[9]

Troubleshooting Guide

Q3: My reaction yield is very low (<50%). What are the potential causes and how can I fix it?

Low yield is a frequent issue that can often be traced back to temperature control or reactant quality.[10]

Potential CauseRecommended Action & Explanation
Incomplete Reaction Action: Monitor the reaction using Thin Layer Chromatography (TLC). If starting material spots persist, consider moderately increasing the reaction temperature or extending the reaction time. Explanation: The cyclization step is often the rate-limiting step and may require more energy input (heat) or simply more time to go to completion. A temperature of 60°C is often a good starting point for optimization.[11][12]
Reactant Decomposition Action: Lower the reaction temperature. Consider a two-stage temperature profile: a lower temperature for the initial condensation followed by a gradual increase for the cyclization. Explanation: If the reaction mixture darkens significantly (turns brown or black), it's a strong indicator of hydrazine decomposition.[6] Reducing the thermal stress on the o-tolylhydrazine is crucial.
Impure Starting Materials Action: Verify the purity of your o-tolylhydrazine and ethyl acetoacetate. Use freshly opened or properly stored reagents. Explanation: Impurities in the starting materials can inhibit the reaction or introduce competing side reactions, directly impacting the yield.[10]
Incorrect Stoichiometry Action: Ensure a slight excess of one reactant is not being used inadvertently. A 1:1 to 1:1.1 molar ratio is typical.[13] Explanation: A significant excess of one reactant can complicate purification and may not improve the yield if the other reactant is limiting.

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ActionIncomplete [label="Incomplete Reaction:\n1. Extend reaction time.\n2. Cautiously increase temp\n(e.g., in 5-10°C increments)."];

// Nodes for Other Causes
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CheckColor [label="Is reaction mixture\ndark/tarry?"];

// Nodes for Decomposition
ColorYes [label="YES", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
ActionDecomposition [label="Decomposition Likely:\n1. Lower reaction temperature.\n2. Check hydrazine purity."];

// Nodes for Other Checks
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ActionPurity [label="Check Purity & Stoichiometry\nof all reactants."];

// Connections
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IncompleteYes -> ActionIncomplete;
IncompleteNo -> CheckColor;
CheckColor -> ColorYes [xlabel=" "];
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ColorYes -> ActionDecomposition;
ColorNo -> ActionPurity;

}

Sources

Troubleshooting

Technical Support Center: Eradicating Unreacted Hydrazine in Pyrazolone Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges with genotoxic impurity (GTI) clearance during pyrazolone active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges with genotoxic impurity (GTI) clearance during pyrazolone active pharmaceutical ingredient (API) manufacturing.

Pyrazolones are predominantly synthesized via the1[1]. Because unreacted hydrazine is a highly reactive, well-known genotoxic and carcinogenic compound, regulatory guidelines (e.g., ICH M7) require its control down to low parts-per-million (ppm) levels based on the Threshold of Toxicological Concern (TTC)[2].

Below, we detail the mechanistic troubleshooting steps, self-validating protocols, and quantitative benchmarks for effectively purging hydrazine from your product streams.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is standard acidic aqueous washing insufficient for complete hydrazine removal in late-stage API synthesis? A1: While hydrazine is a strong base and can theoretically be washed out into an aqueous phase using strong acids[2], this approach frequently fails to achieve sub-ppm clearance.

  • Causality: Hydrazine possesses a low molecular weight, high polarity, and strong hydrogen-bonding capabilities. During the precipitation or crystallization of the pyrazolone API, protonated hydrazine can become occluded (trapped) within the crystal lattice[3]. Furthermore, highly acidic washes (pH < 2) can degrade acid-sensitive pyrazolone derivatives or cause premature precipitation of the API, trapping the impurity in the organic phase.

Q2: What is the most effective chemical scavenging strategy for unreacted hydrazine? A2: In-situ derivatization using a scavenging carbonyl compound (such as acetone or 2-hydroxy-1-naphthaldehyde [HNA]) is the most robust chemical method.

  • Causality: Derivatization drastically alters the physicochemical properties of the impurity. By reacting the crude mixture with HNA, the highly polar hydrazine is converted into a bulky, lipophilic hydrazone[4]. This transformation breaks the crystal occlusion effect, allowing for highly efficient separation via standard Liquid-Liquid Extraction (LLE) or recrystallization. Additionally, using HNA attaches a chromophore that shifts the UV maximum to the visible range (406/424 nm), neutralizing matrix interference and enabling4[4].

Q3: How can I implement scavengers without introducing new, difficult-to-remove small molecules into my final API? A3: For late-stage purification where introducing soluble small-molecule scavengers is a regulatory risk, Solid-Phase Extraction (SPE) using polymer-bound aldehydes is highly recommended.

  • Causality: Resins such as5 act as macroscopic scavengers[5]. The unreacted hydrazine covalently binds to the resin via a hydrazone linkage. Because the resin backbone is insoluble in the reaction solvent, the bound hydrazine is physically immobilized and can be completely removed from the pyrazolone product through simple heterogeneous filtration, leaving zero residual scavenger in the filtrate.

Part 2: Quantitative Data Summary

The following table summarizes the performance metrics of various hydrazine clearance strategies to assist in your process design.

Scavenging MethodChemical MechanismOptimal Use CaseLimit of Detection (LOD) / ClearanceScalability
Acidic Aqueous Wash Protonation of basic amine to form water-soluble saltEarly-stage intermediates; base-stable pyrazolones~10-50 ppm (Prone to crystal occlusion)High (Standard LLE)
In-situ Derivatization (HNA) Condensation to form bulky, lipophilic hydrazoneHighly polar APIs; trace GTI quantification0.25 ppm (UV-Vis shift to 406/424 nm)High (Requires recrystallization)
Polymer-Bound Aldehyde (PEGA) Covalent tethering via solid-phase hydrazone linkageLate-stage API synthesis; avoiding new impurities< 1 ppm (Complete physical removal)Moderate (Resin cost/handling)

Part 3: Experimental Protocols

Protocol A: In-situ Derivatization and LLE (For moderate to high hydrazine carryover)

This protocol utilizes 2-hydroxy-1-naphthaldehyde (HNA) to chemically transform and purge hydrazine[4].

  • Derivatization : Dissolve the crude pyrazolone mixture in a water-immiscible organic solvent (e.g., ethyl acetate). Add 1.5 equivalents (relative to the estimated residual hydrazine) of HNA.

  • Incubation : Stir the mixture at room temperature for 2 hours.

    • Self-Validation Checkpoint: Pull a 100 μ L aliquot, dilute in mobile phase, and run a rapid HPLC-UV assay at 406 nm. The protocol is validated to proceed only when the peak area of the HNA-hydrazone derivative plateaus, confirming the total consumption of free hydrazine.

  • Extraction : Wash the organic layer with 0.1 M HCl (3 x 50 mL) to remove any trace unreacted basic byproducts, followed by a saturated NaCl (brine) wash to neutralize the organic phase.

  • Isolation : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the pyrazolone from an ethanol/water system to reject the highly soluble hydrazone by-product into the mother liquor.

Protocol B: Solid-Phase Scavenging (For trace GTI removal in final API)

This protocol utilizes a macroscopic polymer resin to physically extract hydrazine without leaving chemical residue[5].

  • Resin Preparation : Swell the polymer-bound aldehyde resin (e.g., PEGA-benzaldehyde) in dichloromethane (DCM) or tetrahydrofuran (THF) for 30 minutes prior to use.

  • Scavenging : Add the swollen resin (5 equivalents of aldehyde sites relative to residual hydrazine) directly to the pyrazolone solution.

  • Agitation : Gently agitate the suspension at 40°C for 4-6 hours.

    • Causality: Gentle orbital agitation prevents the mechanical shearing of the polymer beads (which would create unfilterable fines), while mild heating accelerates the diffusion of hydrazine into the polymer matrix to drive the condensation reaction.

    • Self-Validation Checkpoint: Perform a colorimetric test (e.g., using a modified Ehrlich's reagent) on a filtered aliquot of the solvent. A lack of yellow/orange color confirms the absence of free hydrazine in the liquid phase.

  • Filtration : Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with a small volume of the reaction solvent to recover any entrained API.

  • Concentration : Evaporate the combined filtrates to yield the purified pyrazolone, completely free of hydrazine and scavenger.

Part 4: Process Visualization

G Start Pyrazolone Synthesis (Knorr Condensation) Crude Crude Product Mixture (Pyrazolone + Unreacted Hydrazine) Start->Crude Decision Select Scavenging Strategy Crude->Decision Liquid Chemical Derivatization (e.g., Acetone / HNA) Decision->Liquid High concentration Resin Solid-Phase Scavenging (Polymer-Bound Aldehyde) Decision->Resin Trace/GTI level Acid Acidic Aqueous Wash (pH < 3) Decision->Acid Base-stable API Hydrazone Hydrazone Formation (Easily Separated) Liquid->Hydrazone ResinBound Resin-Bound Hydrazone (Filtered Out) Resin->ResinBound Protonated Protonated Hydrazine (Aqueous Phase) Acid->Protonated Pure Purified Pyrazolone API (< 0.25 ppm Hydrazine) Hydrazone->Pure Crystallization/LLE ResinBound->Pure Filtration Protonated->Pure Phase Separation

Figure 1: Decision matrix and workflow for hydrazine scavenging in pyrazolone synthesis.

References

  • A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials | PubMed (nih.gov) |[4]

  • New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes | Organic Letters - ACS Publications |[5]

  • Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development | Pharmaceutical Technology |[2]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation | Chemical Reviews - ACS Publications |[3]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) | Thieme Connect |[1]

Sources

Optimization

Technical Support Center: Acidic Stability of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one

Welcome to the Application Science Technical Support Center. As drug development professionals and analytical chemists, you understand that pyrazolone derivatives—specifically 5-amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and analytical chemists, you understand that pyrazolone derivatives—specifically 5-amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one—present unique stability challenges during formulation and analytical testing. This guide synthesizes field-proven methodologies and mechanistic chemistry to help you troubleshoot degradation issues under acidic conditions.

Section 1: Mechanistic Insights into Acidic Degradation

To effectively troubleshoot, we must first understand the causality of the degradation. 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one contains a highly reactive 1,2-dihydropyrazol-3-one core with an exocyclic amino group at the C5 position.

Under acidic conditions (pH < 4), the molecule is susceptible to two primary degradation pathways:

  • Acid-Catalyzed Deamination (Hydrolysis): The C5-amino group undergoes protonation, converting it into a superior leaving group ( NH3+​ ). Subsequent nucleophilic attack by water forms a tetrahedral intermediate, which collapses to expel ammonia, yielding 4-(o-tolyl)-pyrazolidine-3,5-dione. This is a classic acid-catalyzed hydrolysis mechanism often observed in amide and aminopyrazole derivatives[1].

  • Ring-Opening: Under extreme acidic stress (e.g., 0.1 M HCl at elevated temperatures), the protonated pyrazolone ring undergoes N-N or C-N bond cleavage, leading to acyclic colored byproducts[2].

Pathway A 5-Amino-4-(o-tolyl)- 1,2-dihydropyrazol-3-one B Protonated Intermediate (C5-NH3+) A->B pH < 4 C Nucleophilic Attack (H2O) Tetrahedral Intermediate B->C +H2O E Ring-Opening Degradants (Acyclic Byproducts) B->E Strong Acid / Heat D Deamination (-NH3) 4-(o-tolyl)-pyrazolidine-3,5-dione C->D Mild Acid

Acid-catalyzed degradation pathways of 5-amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one.

Section 2: Troubleshooting Guide (Symptom-Based)

Issue 1: Loss of the main API peak in HPLC with the appearance of a new peak showing a +1 Da mass shift in LC-MS.

  • Root Cause: The compound has undergone acid-catalyzed deamination. The replacement of the −NH2​ group (mass 16) with an −OH group (mass 17, tautomerizing to a ketone) results in a net +1 Da change, forming the 3,5-dione derivative[3].

  • Solution: Buffer your mobile phases or sample diluents to a pH of 5.5–7.0. If acidic mobile phases (e.g., 0.1% Formic Acid) are required for LC-MS ionization, ensure samples are prepared in neutral diluents and kept in the autosampler at 4°C to minimize on-column or pre-injection degradation[2].

Issue 2: Formation of yellow/brown colored byproducts in the formulation buffer over time.

  • Root Cause: Oxidative degradation or complex ring-opening of the pyrazolone core. Acidic conditions can exacerbate these pathways, especially if trace transition metals or dissolved oxygen are present[2].

  • Solution: Degas the solvent, store under an inert atmosphere (nitrogen/argon), and consider adding a chelating agent (e.g., EDTA) or an antioxidant. Store in amber vials to prevent concurrent photodegradation[2].

Issue 3: Peak splitting or shifting retention times during reverse-phase HPLC.

  • Root Cause: Pyrazolones exhibit complex tautomerism (CH, OH, and NH forms). At pH levels near the compound's pKa, the equilibrium between protonated and unprotonated tautomers shifts dynamically during the chromatographic run.

  • Solution: Ensure the aqueous mobile phase is heavily buffered (e.g., 10-20 mM ammonium acetate) at a pH at least 2 units away from the compound's pKa to lock it into a single ionization state.

Section 3: Self-Validating Experimental Protocols

To establish trustworthiness in your analytical methods, you must utilize a self-validating system. The following protocol ensures that any observed degradation is accurately quantified by verifying the mass balance (Total Area of API + Degradants = Constant).

Protocol: Acid Stress Degradation Kinetics Assay
  • Stock Preparation: Dissolve 5-amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one in LC-MS grade Methanol to a concentration of 1.0 mg/mL.

    • Causality: Methanol ensures complete solubilization before aqueous stress, preventing precipitation artifacts.

  • Stress Initiation: Mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M HCl (pH ~1.0). Prepare a control using neutral phosphate buffer (pH 7.0)[2].

  • Incubation: Incubate the vials in a thermomixer at 60°C.

    • Causality: Elevated temperature accelerates the reaction, allowing shelf-life prediction via the Arrhenius equation.

  • Sampling & Quenching: At timepoints 0, 2, 4, 8, and 24 hours, extract a 100 µL aliquot and immediately neutralize it by adding 100 µL of 0.1 M NaOH.

    • Causality: Quenching halts the acid-catalyzed hydrolysis, ensuring the degradation profile represents the exact timepoint[4].

  • Analysis: Dilute the quenched sample 1:10 in the initial mobile phase and inject it onto an LC-MS/MS system.

  • Self-Validation (Mass Balance): Calculate the molar sum of the remaining API and all identified degradant peaks. If the mass balance drops below 95%, suspect the formation of volatile degradants or insoluble polymers that are not eluting from the column.

Workflow S1 1. Prepare Stock (1 mg/mL in MeOH) S2 2. Acid Stress (0.1M HCl, 60°C) S1->S2 S3 3. Timepoint Sampling (0, 2, 4, 8, 24h) S2->S3 S4 4. Quench Reaction (Neutralize with NaOH) S3->S4 S5 5. LC-MS/MS Quantification S4->S5 S6 6. Mass Balance Validation (>95%) S5->S6

Step-by-step self-validating workflow for forced acid degradation studies.

Section 4: Quantitative Data Summary

The stability of pyrazolone derivatives is highly pH and temperature-dependent. The table below summarizes expected kinetic behavior based on structurally analogous aminopyrazolone compounds under accelerated conditions (60°C)[2][3].

ConditionpH LevelPrimary DegradantEstimated Half-Life ( t1/2​ ) at 60°CMass Balance Recovery
0.1 M HCl ~1.0Pyrazolidine-3,5-dione< 2 hours85 - 90% (Some polymerization)
Acetate Buffer 4.0Pyrazolidine-3,5-dione12 - 24 hours> 95%
Phosphate Buffer 7.0None (Stable)> 14 days> 98%
0.1 M NaOH ~13.0Ring-opened products< 4 hours< 80% (Complex fragmentation)

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use 0.1% TFA (Trifluoroacetic acid) in my HPLC mobile phase for this compound? A: It is highly discouraged for long analytical runs. While TFA provides excellent ion pairing and peak shape, its high acidity (pH ~2.0) will induce on-column deamination of the 5-amino group over time. If you must use acidic modifiers, use 0.1% Formic Acid (pH ~2.7) and ensure the autosampler is chilled to 4°C to suppress degradation kinetics[2].

Q: My compound precipitated after adding it to the acidic assay buffer. Is it degrading? A: Not necessarily immediately. 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one has pH-dependent solubility. The unprotonated tautomer is poorly soluble in water. While acidic conditions protonate the amine (increasing solubility), passing through the isoelectric point during mixing can cause transient precipitation. Always pre-dissolve in a miscible organic solvent (e.g., DMSO or Methanol) before spiking into aqueous buffers.

Q: How do I differentiate between oxidative degradation and acid hydrolysis? A: Use LC-MS. Acid hydrolysis (deamination) typically results in a +1 Da mass shift (loss of NH2​ , gain of OH ). Oxidative degradation usually results in a +16 Da mass shift (hydroxylation of the pyrazole ring or the o-tolyl group)[2].

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives - PMC (NIH)[Link]

  • Chemical stability in dosage forms - Clinical Gate[Link]

  • Drug Stability: Factors affecting drug stability - Philadelphia University [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation - SciSpace [Link]

Sources

Troubleshooting

Controlling tautomeric equilibrium in pyrazolone experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolone scaffolds. This guide is designed to provide in-depth, actionable insights into understandin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolone scaffolds. This guide is designed to provide in-depth, actionable insights into understanding and controlling the tautomeric equilibrium of pyrazolones in your experiments. My goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your work with these versatile heterocycles.

The Challenge of Pyrazolone Tautomerism

Pyrazolones are notorious for their ability to exist in multiple tautomeric forms, primarily the CH, OH, and NH forms (and their various isomers).[1] This dynamic equilibrium is not merely a structural curiosity; it profoundly impacts the molecule's reactivity, physicochemical properties (like solubility and lipophilicity), and, critically, its biological activity.[2][3] An uncharacterized or uncontrolled tautomeric mixture can lead to inconsistent experimental results, failed syntheses, and misleading biological data. This guide will equip you with the knowledge to master this equilibrium.

Troubleshooting Guide: Gaining Control Over Tautomeric Equilibrium

This section addresses common problems encountered during pyrazolone experiments in a question-and-answer format, providing not just solutions but the reasoning behind them.

Question 1: My NMR spectrum shows broad, unresolved signals for the pyrazolone ring protons/carbons. How can I resolve these to identify the dominant tautomer?

This is a classic sign of a dynamic equilibrium where the tautomers are interconverting at a rate comparable to the NMR timescale.[4] To resolve the signals, you need to slow down this interconversion or shift the equilibrium significantly.

Root Cause Analysis:

  • Fast Prototropic Exchange: The proton is rapidly moving between the nitrogen, oxygen, and carbon atoms of the pyrazolone core. This exchange is often facilitated by the solvent or trace impurities.

  • Multiple Tautomers in Similar Proportions: If two or more tautomers are present in significant and comparable amounts, their averaged signals will appear broad.

Solutions:

  • Low-Temperature NMR: This is the most direct method to slow down the proton exchange.[4] By decreasing the temperature of your NMR experiment (e.g., from room temperature down to -40°C or lower), you can often "freeze out" the individual tautomers, resulting in sharp, distinct signals for each species.

  • Solvent Selection: The choice of solvent has a dramatic effect on tautomeric equilibrium.

    • Aprotic Nonpolar Solvents (e.g., Benzene-d6, CDCl3): These solvents tend to favor the CH form or hydrogen-bonded dimers of the OH form.[5][6][7]

    • Aprotic Polar Solvents (e.g., DMSO-d6, Acetonitrile-d3): These solvents can stabilize the more polar NH and OH tautomers.[4][5][6] DMSO-d6, in particular, is known to break up intermolecular hydrogen bonds that can favor dimeric structures.[5]

    • Protic Solvents (e.g., D2O, Methanol-d4): These solvents can actively participate in proton exchange, often leading to a single, averaged set of signals. They can, however, strongly favor the more polar tautomers.

Experimental Protocol: Variable Temperature NMR

  • Prepare your pyrazolone sample in a suitable deuterated aprotic solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire a standard 1H and 13C NMR spectrum at room temperature.

  • Gradually lower the temperature of the NMR probe in 10-20°C increments.

  • Acquire a spectrum at each temperature, paying close attention to the signals corresponding to the pyrazolone ring.

  • Observe the temperature at which the broad signals begin to sharpen and resolve into distinct peaks (the coalescence temperature). This provides information about the energy barrier of the interconversion.[4]

Question 2: I'm trying to perform a reaction on the pyrazolone ring, but I'm getting a mixture of products. How can I improve the selectivity?

The product distribution in reactions involving pyrazolones is a direct consequence of the tautomeric equilibrium. Different tautomers will present different nucleophilic/electrophilic sites.

Root Cause Analysis:

  • Ambident Nucleophilicity: The pyrazolone anion can be alkylated or acylated at the N, O, or C atoms, depending on the reaction conditions and the nature of the electrophile.

  • Reactivity of Minor Tautomers: Even if one tautomer is dominant at equilibrium, a minor, more reactive tautomer can be responsible for the observed products (the Curtin-Hammett principle).

Solutions:

  • Strategic Choice of Base and Solvent:

    • To favor O-alkylation , use a hard base (like NaH) in an aprotic solvent (like THF or DMF) with a hard electrophile (like a methyl sulfate).

    • To favor N-alkylation , a common approach involves using a base like K2CO3 in a polar aprotic solvent like DMSO.[8]

    • To favor C-acylation at the C4 position, specific methods like the "Jensen method" (using an acid chloride with excess calcium hydroxide in boiling dioxane) have been developed.[9] However, be aware that O-acylation can be a competing side reaction.[9]

  • "Fixing" the Tautomer: If possible, synthesize a derivative where the mobile proton is replaced by a group that is not easily cleaved, such as a methyl or benzyl group.[5][9] This "locks" the molecule into a single tautomeric form, allowing you to study its reactivity in isolation.

Question 3: My biological assay results are inconsistent. Could tautomerism be the culprit?

Absolutely. The different tautomers of a pyrazolone will have distinct shapes, hydrogen bonding capabilities, and lipophilicity, leading to different interactions with a biological target.

Root Cause Analysis:

  • "Wrong" Tautomer in Assay Buffer: The tautomeric equilibrium in your characterization solvent (e.g., DMSO-d6) may be completely different from the equilibrium in the aqueous buffer of your biological assay. A molecule that is predominantly in an active OH form in DMSO might shift to an inactive CH form in water.

  • Metabolic Interconversion: The physiological environment can facilitate the interconversion between tautomers.

Solutions:

  • Characterize in Aqueous-Relevant Solvents: Perform NMR or UV-Vis spectroscopy in solvents that mimic the assay conditions as closely as possible (e.g., D2O with a suitable buffer, or a mixture of DMSO-d6 and D2O).

  • Computational Modeling: Use DFT (Density Functional Theory) calculations to predict the relative stabilities of the tautomers in different solvent environments (gas phase vs. polar solvents like water).[6][10] This can provide valuable insight into which tautomer is likely to be present in the biological system.

  • Structure-Activity Relationship (SAR) with Fixed Tautomers: Synthesize and test N-methyl and O-methyl analogs to definitively determine which tautomeric form is responsible for the biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the three main tautomeric forms of pyrazolones?

The three primary tautomeric forms are the CH form (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), the OH form (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-ol), and the NH form (e.g., 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one).[6]

Q2: How do electron-donating and electron-withdrawing groups affect the tautomeric equilibrium?

  • Electron-donating groups (EDGs) at the C3 position tend to stabilize the CH and NH forms.

  • Electron-withdrawing groups (EWGs) at the C3 position generally favor the OH form.[4][11] The position of substituents on the pyrazole ring is a critical factor in determining the predominant tautomer.[4][11]

Q3: Can I use UV-Vis spectroscopy to study pyrazolone tautomerism?

Yes, UV-Vis spectroscopy can be a useful complementary technique. The different tautomers often have distinct absorption maxima (λmax).[12] By comparing the spectrum of your compound in various solvents to the spectra of "fixed" N-methyl or O-methyl derivatives, you can estimate the tautomeric ratio.[12] This method is particularly useful for observing shifts in equilibrium upon changes in solvent polarity.

Q4: Does temperature always shift the equilibrium in the same direction?

No. The effect of temperature depends on the enthalpy and entropy differences between the tautomers.[12] While often an increase in temperature can favor a different tautomer, the direction of the shift is system-dependent.[12]

Q5: Are there any specific NMR coupling constants that can help identify a particular tautomer?

Yes, for pyrazolones unsubstituted at the C3(5) position, the geminal 2J[C-4, H-3(5)] coupling constant can be diagnostic. Values of ~9-11 Hz are observed for the OH and CH forms, while this coupling is significantly smaller (~4-5 Hz) in the NH form.[7][13] This is due to the influence of the lone pair on the adjacent nitrogen atom.[7][13]

Visualizing Tautomeric Control

The following diagrams illustrate the key concepts and workflows for managing pyrazolone tautomerism.

Tautomer_Equilibrium cluster_forms Pyrazolone Tautomeric Forms CH_Form CH Form OH_Form OH Form CH_Form->OH_Form H+ shift NH_Form NH Form CH_Form->NH_Form H+ shift OH_Form->NH_Form H+ shift

Caption: The three primary tautomeric forms of pyrazolones in equilibrium.

Influencing_Factors Equilibrium Tautomeric Equilibrium Solvent Solvent (Polarity, H-bonding) Solvent->Equilibrium Substituents Substituents (EDG/EWG) Substituents->Equilibrium Temperature Temperature Temperature->Equilibrium pH pH / Acidity pH->Equilibrium

Caption: Key experimental factors that influence the tautomeric equilibrium.

Troubleshooting_Workflow start Problem: Broad NMR / Mixture of Products q1 Is the issue related to fast tautomer exchange? start->q1 sol1 Perform Variable Temperature (VT) NMR q1->sol1 Yes q2 Is the issue related to competing reaction pathways? q1->q2 No analyze Analyze Data: Identify dominant tautomer and optimize conditions sol1->analyze sol2 Modify Reaction Conditions: - Solvent - Base - Electrophile q2->sol2 Yes sol2->analyze

Caption: A logical workflow for troubleshooting common tautomer-related issues.

Data Summary: Solvent Effects on Tautomeric Equilibrium

The following table summarizes the general trends observed for the tautomeric equilibrium of 1-phenyl-3-methyl-5-pyrazolone in different solvents, illustrating the profound impact of the medium.

SolventDielectric Constant (ε)Predominant Tautomer(s)Key Interactions
Benzene-d62.3CH Minimal solute-solvent interaction, favors less polar form.
Chloroform-d (CDCl3)4.8CH and OH mixtureCan form H-bonds, stabilizing the OH form to some extent.[7]
Acetonitrile-d337.5OH and NH Polar aprotic, stabilizes polar tautomers.
DMSO-d647Predominantly OH and NH Strong H-bond acceptor, disrupts self-association, stabilizes polar forms.[5][7]
Water (D2O)80OH and NH Strong H-bonding and high polarity favor the more polar tautomers.[6]

Note: The exact ratios are highly dependent on the specific substituents on the pyrazolone ring.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (NIH). [Link]

  • DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications. [Link]

  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

  • An experimental (flash vacuum pyrolysis) and theoretical study of the tautomerism of pyrazolinones at high temperatures. Royal Society of Chemistry. [Link]

  • Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. Royal Society of Chemistry. [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH 3 + and N 2 + ) on the basicity and tautomerism of pyrazoles. Royal Society of Chemistry. [Link]

  • The tautomerism of pyrazolines (dihydropyrazoles). SciSpace. [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

  • Reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES, Vol. 83, No. 7, 2011. [Link]

  • A one-step synthesis of pyrazolone. ResearchGate. [Link]

  • On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. [Link]

  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health (NIH). [Link]

  • A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles. ResearchGate. [Link]

  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Royal Society of Chemistry. [Link]

  • On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. ResearchGate. [Link]

  • Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3. ResearchGate. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Indian Academy of Sciences. [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Solvent Selection for 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one and its derivatives. The purification of this specific intermediate presents unique physicochemical challenges due to its complex tautomeric equilibrium, the hydrogen-bonding capacity of the C5-amino group, and the severe steric hindrance introduced by the C4-o-tolyl substituent.

This center provides causality-driven troubleshooting, quantitative physicochemical data, and self-validating experimental protocols to ensure maximum purity and yield.

Physicochemical Data & Solvent Selection

The pyrazolone core is highly susceptible to solvent-induced tautomeric shifts[1]. 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one exists in a dynamic equilibrium between the CH-form (2,4-dihydro), OH-form (1H-pyrazol-5-ol), and NH-form (1,2-dihydro)[2].

Because the o-tolyl group at C4 twists out of the pyrazolone plane to minimize steric clash, crystal packing is inherently disrupted. Selecting a solvent that stabilizes a single tautomer while providing a steep solubility curve is critical to preventing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3].

Table 1: Solvent Systems and Tautomeric Influence
Solvent SystemDielectric Constant (ε)Dominant Tautomer StabilizedSolubility ProfileRecommended Application
Hexane / EtOAc Low (~2.0 - 6.0)CH-formLow to ModerateSilica gel chromatography eluent.
Ethanol (EtOH) Medium (24.5)OH / NH-formHigh (Hot), Low (Cold)Primary single-solvent recrystallization.
EtOH / Water High (~40 - 70)NH-formModerate (Hot), Very Low (Cold)Anti-solvent recrystallization for highly soluble batches.
DMSO High (46.8)OH / NH-formVery HighNMR analysis, biological assay stock solutions.

Troubleshooting Guides

Issue 1: The compound is "oiling out" (LLPS) instead of crystallizing.

Q: When I cool my hot ethanol solution, the product separates as a dense, viscous oil at the bottom of the flask rather than forming solid crystals. How do I fix this?

A: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the solute's melting point in the solvent mixture is lower than the temperature at which the solution becomes supersaturated[3]. The steric bulk of the o-tolyl group exacerbates this by hindering rapid crystal lattice nucleation.

  • Causality: Rapid cooling forces the compound out of solution before molecules can orient themselves into a crystalline lattice, trapping impurities within the oil phase[3].

  • Solution:

    • Reheat the mixture until the oil completely redissolves.

    • Add 5-10% more "good" solvent (e.g., Ethanol) to slightly lower the saturation temperature[4].

    • Cool the flask extremely slowly (e.g., inside a Dewar flask or a turned-off water bath).

    • Self-Validation: Introduce a seed crystal precisely at the "cloud point" (the moment faint turbidity appears) to bypass the nucleation energy barrier.

Issue 2: Severe yield loss and degradation during Column Chromatography.

Q: I attempted to purify the crude material using standard silica gel flash chromatography (Hexane/EtOAc), but my recovery was less than 40%, and the product eluted with severe tailing.

A: Pyrazolones, particularly those with basic amino groups, interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible adsorption or acid-catalyzed degradation[4].

  • Causality: The C5-amino group and the pyrazolone nitrogen act as strong hydrogen-bond acceptors/donors, anchoring the molecule to the stationary phase.

  • Solution: Deactivate the silica gel prior to loading. Pre-flush the packed column with 1% Triethylamine (TEA) in Hexane. The TEA neutralizes the acidic silanol sites, allowing the pyrazolone to elute cleanly.

Issue 3: Discoloration of the recrystallized product.

Q: My crystals are precipitating with a distinct brownish-yellow tint despite multiple recrystallizations. How can I achieve a white powder?

A: The electron-rich nature of the 5-amino-pyrazolone core makes it susceptible to trace oxidative degradation.

  • Causality: Co-crystallization of conjugated oxidation byproducts. The structural similarity of these byproducts allows them to integrate into the crystal lattice of the target compound[4].

  • Solution: Perform a hot filtration with activated charcoal (Norit). Add 1-2% (w/w) activated charcoal to the boiling solvent, boil for 5 minutes, and filter hot through a Celite pad. The highly porous charcoal selectively traps the larger, conjugated colored impurities.

Frequently Asked Questions (FAQs)

Q: Why does the melting point of my purified 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one vary depending on the solvent used? A: This is a classic hallmark of tautomerism. Crystallizing from a non-polar solvent may yield a lattice dominated by the CH-tautomer, while polar solvents (like Ethanol/Water) yield the OH or NH-tautomers[1]. These different solid-state structures have different hydrogen-bonding networks, resulting in varying melting points. Always record the recrystallization solvent alongside the melting point for reproducibility.

Q: Can I use Methanol instead of Ethanol for recrystallization? A: Yes, but Ethanol is generally preferred. Methanol has a lower boiling point (64.7 °C), which narrows the temperature gradient available for crystallization. Ethanol (78.3 °C) provides a wider thermal window, which is critical for slowly coaxing the sterically hindered o-tolyl derivative into a crystal lattice without oiling out.

Visualizations & Workflows

G CH CH-Tautomer (Non-Polar Solvents) OH OH-Tautomer (Polar Solvents) CH->OH High Dielectric Constant NH NH-Tautomer (Polar/H-Bonding Solvents) CH->NH H-Bond Acceptor/Donor OH->NH Equilibrium

Caption: Solvent-driven tautomeric shifts in 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one.

G Start Recrystallization: Oiling Out (LLPS) Detected CheckTemp Is oiling temp > melting point? Start->CheckTemp YesTemp Lower boiling point solvent (e.g., EtOAc/Hexane) CheckTemp->YesTemp Yes NoTemp Adjust Cooling & Saturation CheckTemp->NoTemp No AddSolvent Add 5-10% more 'good' solvent NoTemp->AddSolvent Seed Add Seed Crystal at Cloud Point AddSolvent->Seed

Caption: Decision tree for resolving Liquid-Liquid Phase Separation (oiling out).

Experimental Protocols

Protocol A: Optimized Anti-Solvent Recrystallization (Ethanol/Water)

This self-validating protocol utilizes fractional crystallization to maximize purity while preventing LLPS.

  • Dissolution: Place 1.0 g of crude 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one in a 50 mL Erlenmeyer flask. Add the absolute minimum amount of boiling Ethanol required to dissolve the solid (approx. 8-12 mL).

  • Clarification (Self-Validation Step): If the solution is cloudy or contains particulates, perform a hot gravity filtration. If colored impurities are present, add 20 mg of activated charcoal, boil for 5 minutes, and filter hot.

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot deionized water dropwise. Stop immediately when the solution reaches the "cloud point" (a faint, persistent milkiness).

  • Equilibration: Add exactly 1-2 drops of hot Ethanol until the solution just turns clear again. This guarantees the solution is at perfect saturation.

  • Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed in ambient air. Optional but recommended: Once the flask is warm to the touch (approx. 40 °C), add a microscopic seed crystal of pure compound.

  • Isolation: Once at room temperature, transfer the flask to an ice bath for 30 minutes. Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 2 mL of ice-cold 1:1 Ethanol/Water. Dry under vacuum.

Protocol B: Deactivated Silica Gel Flash Chromatography

Use this method if the crude mixture contains structurally similar byproducts that cannot be removed via crystallization.

  • Solvent Preparation: Prepare an eluent system of Hexane/Ethyl Acetate (e.g., 3:1 v/v). Prepare a separate "Deactivation Flush" consisting of 1% Triethylamine (TEA) in Hexane[4].

  • Column Packing: Slurry pack the silica gel using the Deactivation Flush. Run at least 2 column volumes of the TEA/Hexane mixture through the column to neutralize acidic silanol sites.

  • Equilibration: Flush the column with 2 column volumes of your starting eluent (Hexane/EtOAc) to remove excess TEA.

  • Dry Loading (Critical): Because the compound has poor solubility in Hexane, dissolve the crude mixture in a minimal amount of THF or Acetone. Add a small amount of deactivated silica gel to the flask and evaporate the solvent completely under reduced pressure to create a free-flowing powder. Load this powder onto the top of the column.

  • Elution: Elute the column using a gradient, slowly increasing the polarity (increasing EtOAc concentration). Monitor fractions via TLC (UV active at 254 nm).

References

  • Benchchem. "Technical Support Center: Purification of Pyrazolone Derivatives." Benchchem, 2025.
  • Djebbar, S., et al. "DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION." International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2018.
  • Faria, J. V., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." MDPI, 2019.
  • Duan, Z., et al. "Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound." ResearchGate, 2025.

Sources

Troubleshooting

Process Chemistry Support Center: Scale-Up of 4-Substituted 5-Aminopyrazolones

Welcome to the Technical Support Center for the synthesis and scale-up of 4-substituted 5-aminopyrazolones. These electron-rich heterocyclic scaffolds are critical building blocks in medicinal chemistry, frequently servi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-substituted 5-aminopyrazolones. These electron-rich heterocyclic scaffolds are critical building blocks in medicinal chemistry, frequently serving as the core for cyclin-dependent kinase (CDK) inhibitors, anti-inflammatory agents, and agrochemicals[1].

Scaling up these molecules transitions a project from simple discovery chemistry into complex process engineering. At scale, researchers frequently encounter thermal runaways, tautomer-driven regioselectivity failures, and oxidative degradation. This guide is engineered to provide process chemists with the mechanistic causality behind these failures and the self-validating protocols required to overcome them.

Process Workflow & Regioselectivity Logic

The fundamental challenge in aminopyrazolone synthesis is controlling the reaction pathway to exclusively yield the kinetic 5-amino product rather than the thermodynamically stable 3-amino isomer.

ScaleUp SM Hydrazine + α,β-Unsaturated Nitrile (Starting Materials) Cond Condensation / Michael Addition (Highly Exothermic) SM->Cond Kinetic Kinetic Control Pathway (0°C, Base Catalysis) Cond->Kinetic Strict Temp Control Thermo Thermodynamic Control Pathway (110°C, Acid Catalysis) Cond->Thermo Thermal Runaway Prod5 5-Aminopyrazolone (Target Kinetic Product) Kinetic->Prod5 Fast Cyclization Prod3 3-Aminopyrazolone (Major Thermodynamic Product) Thermo->Prod3 Equilibration

Workflow for regioselective synthesis and scale-up of aminopyrazolones.

Troubleshooting Guide: Critical Scale-Up Challenges

Q1: Our isolated product is a mixture of 3-amino and 5-amino regioisomers. How can we exclusively isolate the 4-substituted 5-aminopyrazolone? Causality & Solution: Regioselectivity is strictly governed by the competition between kinetic and thermodynamic control during the cyclization of the intermediate hydrazone[2]. The 3-aminopyrazole tautomer is thermodynamically more stable than the 5-aminopyrazole tautomer by approximately 10.7 kJ/mol (Gibbs free energy difference of 9.8 kJ/mol)[3]. If your reaction is allowed to heat excessively (e.g., refluxing in toluene with an acid catalyst), the system equilibrates to the 3-amino isomer[2]. To exclusively isolate the 5-aminopyrazolone, you must enforce strict kinetic control (0°C, strong base) so that the more nucleophilic nitrogen of the hydrazine attacks the electrophilic nitrile carbon rapidly, locking the ring closed before equilibration can occur.

Q2: During the hydrazine condensation step, we are observing a dangerous thermal runaway at the 10 L scale. How do we control this exotherm? Causality & Solution: The initial Michael addition/condensation of substituted hydrazines with nitriles is highly exothermic. In standard batch reactors, poor surface-area-to-volume ratios lead to localized hot spots. Aminopyrazolones are highly sensitive to temperature; exceeding 120°C triggers rapid oxidative decomposition and tar formation[4]. Solution: Transition the condensation step to a continuous flow microreactor. Flow chemistry provides near-instantaneous heat dissipation, allowing you to run the reaction safely at an optimal 110°C with a brief 5-minute residence time, completely bypassing the thermal runaway risk[4].

Q3: We are struggling with inconsistent crystallization yields. The product sometimes oils out or forms an unexpected polymorph. Causality & Solution: 5-aminopyrazolones exhibit complex prototropic tautomerism (interconverting between CH, NH, and OH forms)[1]. The nature of your 4-substituent dictates the dominant tautomer in the solid state, which in turn dictates the hydrogen-bonding network and solubility. Electron-withdrawing groups (e.g., 4-cyano) stabilize the 5-amino tautomer, whereas electron-donating groups (e.g., 4-methoxy) push the equilibrium toward the 3-amino form[3]. If your product is oiling out, the solvent system is likely stabilizing a mixture of tautomers. Switch to a highly non-polar anti-solvent (like heptane) to force the precipitation of the lowest-energy tautomeric network.

Quantitative Data: Process Parameters & Stability

Table 1: Tautomeric Stability & Energy Differences

Tautomer Relative Stability Energy Difference (kJ/mol) Gibbs Free Energy Difference (kJ/mol) Favored Conditions
3-Aminopyrazole Major / More Stable 0.0 0.0 Thermodynamic control, electron-donating C4-groups[3]

| 5-Aminopyrazole | Minor / Less Stable | +10.7 | +9.8 | Kinetic control, electron-withdrawing C4-groups[3] |

Table 2: Continuous Flow vs. Batch Reactor Performance (Data derived from optimized microreactor scale-up studies[4])

Parameter Batch Process Continuous Flow Process
Optimal Temperature 80°C (Slow conversion) 110°C (Rapid conversion)
Reaction Time 2 - 4 hours 5 minutes
Yield ~60% (Highly variable) >80% (Consistent)

| Decomposition Risk | High (Hot spots >120°C) | Low (Excellent heat dissipation) |

Validated Experimental Protocols

Protocol A: Kinetically Controlled Synthesis (Batch Scale-Up)

Use this protocol when continuous flow equipment is unavailable, relying on cryogenic kinetic control to trap the 5-amino isomer[2].

  • Base Preparation: In a flame-dried, jacketed reactor under Argon, prepare a 0.5 M solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol.

    • Self-Validation Checkpoint: Ensure complete dissolution of the sodium metal. The solution must be completely clear and homogeneous before proceeding.

  • Substrate Addition: Cool the reactor to exactly 0°C. Slowly add a solution of the 4-substituted α,β-unsaturated nitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted hydrazine (1.0 eq) dropwise via an addition funnel.

    • Self-Validation Checkpoint: Monitor the internal temperature probe continuously. If the internal temperature exceeds 5°C, pause the addition immediately. Exceeding 5°C risks crossing the activation barrier into thermodynamic control, yielding the undesired 3-amino isomer.

  • In-Process Control (IPC): Stir vigorously at 0°C for 2 hours.

    • Self-Validation Checkpoint: Pull an aliquot and run TLC (Eluent: 5% MeOH in DCM). The reaction is complete only when the UV-active starting material spot is completely consumed.

  • Quench & Isolate: Quench with cold, saturated aqueous ammonium chloride to prevent base-catalyzed degradation during workup, then extract with ethyl acetate.

Protocol B: Continuous Flow Scale-Up for Exotherm Mitigation

Use this protocol to safely accelerate the reaction without triggering thermal decomposition[4].

  • System Priming: Equip a continuous flow microreactor (e.g., carbon-doped PTFE reactor insert) and prime the system with anhydrous toluene.

    • Self-Validation Checkpoint: Run the solvent at 0.5 mL/min and monitor the pressure transducer. A stable backpressure indicates the system is free of clogs and ready for reagents.

  • Reagent Introduction: Pump a pre-mixed stream of β-ketonitrile (1.0 eq), substituted hydrazine (1.1 eq), and glacial acetic acid (0.1 eq) in toluene into the reactor.

  • Thermal Control: Set the reactor heating zone to exactly 110°C.

    • Self-Validation Checkpoint: Program the reactor's safety interlock to trigger an automatic pump shutdown if the internal temperature reaches 120°C, as temperatures above this threshold cause immediate decomposition of the aminopyrazole core[4].

  • Steady-State Collection: Set the flow rate to achieve a 5-minute residence time.

    • Self-Validation Checkpoint: Discard the first two reactor volumes (10 minutes of output) to ensure the system has reached steady-state conversion before collecting the product stream.

Frequently Asked Questions (FAQs)

FAQ 1: Why does my 5-aminopyrazolone degrade into a black tar during standard silica gel chromatography? Aminopyrazolones are highly electron-rich heterocycles. On standard, slightly acidic silica gel, they are prone to rapid oxidative degradation and irreversible adsorption. Solution: Bypass chromatography entirely by utilizing tautomer-directed crystallization. If column purification is absolutely unavoidable, you must pre-treat your silica gel with 1-2% triethylamine to neutralize the acidic silanol groups.

FAQ 2: How can I definitively prove I have synthesized the 5-amino isomer and not the 3-amino isomer? Standard 1H NMR is often insufficient due to rapid prototropic exchange in solution, which broadens the NH/NH2 signals. Solution: Use 2D NMR techniques (HMBC/HMQC) to observe long-range carbon-proton coupling between the C4 substituent and the adjacent ring nitrogens. Alternatively, matrix isolation IR spectroscopy can definitively distinguish the tautomers based on distinct N-H stretching frequencies[3].

FAQ 3: During downstream functionalization, my electrophile reacts at the exocyclic amine instead of the C4 position. Why? The exocyclic NH2 group of 5-aminopyrazoles is highly nucleophilic and frequently outcompetes the C4 carbon or endocyclic nitrogen for electrophiles. For example, diazotization and acylation almost exclusively occur at the exocyclic NH2[5]. Solution: To force C4 functionalization, you must either protect the exocyclic amine (e.g., as a Boc or phthalimide derivative) prior to the reaction, or use specific strongly basic conditions to generate a C4-enolate equivalent.

References

  • Minimizing side product formation in aminopyrazole synthesis Source: BenchChem URL
  • Comparison of the stability of different substituted aminopyrazoles Source: BenchChem URL
  • Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines Source: Journal of Applied Pharmaceutical Science URL
  • Flow Microwave Technology and Microreactors in Synthesis Source: ConnectSci URL
  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: PMC / NIH URL

Sources

Optimization

Technical Support Center: Addressing Thermal Decomposition of Pyrazolone Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolone derivatives. This guide is designed to provide you with in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolone derivatives. This guide is designed to provide you with in-depth, field-proven insights into the common challenges associated with the thermal decomposition of these valuable compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues you may encounter during your experiments.

Introduction to Pyrazolone Stability

Pyrazolone derivatives are a cornerstone in medicinal chemistry and materials science, known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[1][2][3][4] However, their inherent chemical structure can render them susceptible to thermal degradation, a critical parameter that influences their synthesis, storage, handling, and the overall safety and efficacy of final products.[5] Understanding the mechanisms of thermal decomposition is paramount for developing stable formulations and ensuring reliable experimental outcomes.[5]

This guide will walk you through identifying, mitigating, and analyzing the thermal decomposition of pyrazolone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a color change (e.g., browning) in my solid pyrazolone compound during storage. What is causing this and how can I prevent it?

A1: A brown discoloration is often a primary indicator of oxidative degradation.[6] To mitigate this, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen.[6][7] Additionally, protecting the compound from light by using amber vials or wrapping the container in aluminum foil, and storing it at reduced temperatures (e.g., 2-8°C), can significantly slow down oxidative processes.[6][7]

Troubleshooting Steps:

  • Atmosphere Control: Repackage your compound under an inert gas.

  • Light Protection: Transfer the compound to an amber glass vial.

  • Temperature Control: Store the compound in a refrigerator or freezer.[7]

  • Moisture Control: Store in a desiccated environment to prevent hydrolysis, which can sometimes precede or occur alongside oxidation.[7]

Q2: My pyrazolone derivative, which was a single spot on TLC upon synthesis, now shows multiple spots after storage, even in the freezer. What's happening?

A2: The appearance of new spots on a TLC plate indicates the formation of degradation products, even at low temperatures.[7] This can be attributed to several factors:

  • Moisture: The presence of moisture can facilitate hydrolysis or tautomeric interconversion.[7]

  • Oxygen: Exposure to oxygen, even in small amounts, can lead to oxidation.[7]

  • Inherent Instability: Some pyrazolone derivatives, particularly those with certain substituents like nitro groups, can be inherently prone to thermal decomposition.[7][8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected degradation.

Q3: What are the common thermal decomposition pathways for pyrazolone derivatives?

A3: The decomposition of pyrazolone derivatives can proceed through several pathways, largely dependent on the substitution pattern on the pyrazolone ring and the experimental conditions.[5] Common pathways include:

  • Ring Opening: The pyrazolone core can undergo cleavage, leading to a variety of smaller molecules.[9]

  • Side-Chain Elimination: Substituents on the ring can be eliminated. For example, some nitropyrazolines have been shown to undergo dehydrochlorination or elimination of nitrous acid.[8]

  • Homolysis of Weak Bonds: In nitro-substituted pyrazoles, the cleavage of the C-NO2 or N-NO2 bond is often the initial step in the decomposition cascade.[5]

Q4: How can I quantitatively assess the thermal stability of my pyrazolone derivative?

A4: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for this purpose.

  • TGA measures the change in mass of a sample as a function of temperature, providing information on the onset of decomposition and the mass loss associated with it.[10][11][12][13][14]

  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[15][16][17][18] It can determine melting points, crystallization events, and the enthalpy of decomposition.

The following table summarizes typical data obtained from these analyses for a hypothetical pyrazolone derivative.

ParameterTechniqueTypical ValueSignificance
Onset of Decomposition (Tonset)TGA216-244 °CIndicates the temperature at which significant mass loss begins.[10][12][14]
Melting Point (Tm)DSC115.9 °CThe temperature at which the solid compound transitions to a liquid.[8] Decomposition may occur before, during, or after melting.[19]
Enthalpy of Decomposition (ΔHd)DSC-150 J/gThe amount of heat released during decomposition (exothermic). A large negative value can indicate a highly energetic decomposition.
Activation Energy of Decomposition (Ea)TGA (kinetic analysis)79-91 kJ/molRepresents the energy barrier for the decomposition reaction.[10][12] A higher Ea suggests greater thermal stability.

Experimental Protocol: Assessing Thermal Stability using TGA

This protocol provides a general procedure for analyzing the thermal stability of a pyrazolone derivative using a thermogravimetric analyzer.

Objective: To determine the onset temperature of decomposition and the mass loss profile of a pyrazolone derivative.

Materials:

  • Pyrazolone derivative (solid, finely ground)

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas

  • TGA sample pans (e.g., platinum or alumina)

  • Microbalance

Procedure:

  • Instrument Preparation:

    • Turn on the TGA and allow it to stabilize according to the manufacturer's instructions.

    • Start the inert gas flow (e.g., nitrogen at 20-50 mL/min) through the furnace to create an inert atmosphere.

  • Sample Preparation:

    • Tare an empty TGA sample pan on a microbalance.

    • Accurately weigh 3-5 mg of the finely ground pyrazolone derivative into the pan. Record the exact weight.

  • TGA Analysis:

    • Place the sample pan into the TGA furnace.

    • Program the TGA with the desired temperature profile. A typical profile for an unknown compound is a linear ramp from room temperature (e.g., 25°C) to a temperature where complete decomposition is expected (e.g., 600°C) at a heating rate of 10°C/min.[13]

    • Start the TGA run.

  • Data Analysis:

    • Once the run is complete, analyze the resulting TGA curve (mass vs. temperature).

    • Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline with the tangent of the decomposition step.

    • Quantify the percentage of mass loss for each decomposition step.

Caption: Experimental workflow for TGA analysis.

Concluding Remarks

The thermal stability of pyrazolone derivatives is a multifaceted issue that requires careful consideration throughout the research and development process. By understanding the potential degradation pathways and employing systematic troubleshooting and analytical techniques, researchers can ensure the integrity and reliability of their work. This guide serves as a foundational resource to aid in navigating these challenges. For compound-specific issues, always consult the Safety Data Sheet (SDS) and consider performing forced degradation studies to gain a comprehensive stability profile.[9][20]

References

  • Benchchem. (n.d.). Troubleshooting guide for pyrazolone compound stability issues.
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Karaman, R. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate?. ResearchGate. Retrieved from [Link]

  • Kula, K., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1433.
  • Gunduz, N., et al. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Journal of Thermal Analysis and Calorimetry, 147(12), 7069-7078.
  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Kula, K., et al. (2021). Figure: The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C.
  • Ibrahim, K. M., et al. (2018). Table: Thermogravimetric analysis (TGA) of complexes 1 4.
  • Popescu, V., et al. (2016). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Revista de Chimie, 67(12), 2535-2539.
  • Jasinski, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523.
  • Benchchem. (n.d.). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3,5-Trimethyl-4- nitro-1H-pyrazole and Related Nitropyrazole Derivatives.
  • El-Gamel, N. E. A., et al. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations.
  • ATA Scientific. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Retrieved from [Link]

  • IChemE. (n.d.). Thermal stability at elevated pressure – an investigation using differential scanning calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of substituents in the pyrazole pre-ligands on their reaction products with (Phen)Pd(OAc)2. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone.
  • ResearchGate. (2025, August 6). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Retrieved from [Link]

  • ACS Omega. (2022, August 8). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Retrieved from [Link]

  • Wang, Z., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(1), 123.
  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • R Discovery. (2022, June 15). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Retrieved from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Torontech. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • MDPI. (2022, May 21). Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. Retrieved from [Link]

  • Larionov, V., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[7][8][9]Triazolo[4,3-b][7][8][9][10]tetrazine. Molecules, 27(20), 7000.

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • ResearchGate. (2025, August 10). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from [Link]

  • MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy.
  • ResearchGate. (2022, January). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA thermographs of PF, PYZ, and PF−PYZ compounds. Retrieved from [Link]

  • ACS Publications. (2021, November 29). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. Retrieved from [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. (2024, January 4). Journal of Thermal Analysis and Calorimetry.
  • PubMed. (2024, July 19). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • PubMed. (2015, February 15). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one

1H NMR Spectral Analysis of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one: A Comparative Guide for Drug Development QC Executive Summary In drug development, pyrazolone derivatives like 5-Amino-4-(o-tolyl)-1,2-dihydropyra...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectral Analysis of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one: A Comparative Guide for Drug Development QC

Executive Summary

In drug development, pyrazolone derivatives like 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one serve as critical scaffolds for kinase inhibitors and antioxidant therapeutics. However, validating the structural integrity of this specific compound via 1H NMR spectroscopy presents unique analytical challenges compared to its structural alternatives. This guide objectively compares the NMR performance of the target o-tolyl derivative against its p-tolyl counterpart, detailing how prototropic tautomerism and atropisomerism (restricted rotation) dictate solvent selection and experimental workflows.

Mechanistic Grounding: Tautomerism and Atropisomerism

To establish a highly reproducible Quality Control (QC) protocol, analysts must account for two competing structural dynamics:

1. Prototropic Tautomerism Pyrazolones unsubstituted at the oxygen/nitrogen heteroatoms exist in a dynamic equilibrium between the CH-form (2,4-dihydro), NH-form (1,2-dihydro), and OH-form (1H-pyrazol-3-ol). According to structural analyses of pyrazolones, these compounds exist predominantly as hydrogen-bonded 1H-pyrazol-3-ol molecule pairs in nonpolar solvents like CDCl3, whereas in highly polar solvents like DMSO-d6, the corresponding monomers of the NH/OH forms are stabilized[1]..

2. Atropisomerism (The o-Tolyl Effect) The placement of the methyl group on the aryl ring fundamentally alters the molecule's NMR behavior. In the p-tolyl alternative, the aryl ring rotates freely. In the o-tolyl target, the ortho-methyl group creates severe steric hindrance against the C3-carbonyl and C5-amino groups. This restricts the rotation of the C4-Aryl bond. At room temperature (298 K), this rotation occurs on the same timescale as the NMR acquisition (dynamic NMR regime), leading to severe line broadening of the aromatic and amino protons.

Tautomerism CH CH-Form (2,4-dihydro) NH NH-Form (1,2-dihydro) CH->NH Tautomerization OH OH-Form (1H-pyrazol-3-ol) NH->OH Tautomerization Solvent Solvent Polarity (DMSO vs CDCl3) Solvent->CH Non-polar (CDCl3) Solvent->NH Polar (DMSO-d6) Solvent->OH Hydrogen Bonding

Tautomeric equilibrium of pyrazolones influenced by solvent polarity and hydrogen bonding.

Comparative Data Analysis

To demonstrate the analytical impact of these structural dynamics, the tables below summarize the comparative performance of the o-tolyl derivative against both an alternative isomer and an alternative solvent system. The geminal spin coupling constants and chemical shifts confirm that polar environments heavily dictate this tautomeric equilibrium[2]. .

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6, 298 K)

Proton AssignmentTarget: 4-(o-tolyl) DerivativeAlternative: 4-(p-tolyl) DerivativeCausality / Signal Characteristics
Aryl-CH3 ~2.15 ppm (s, 3H)~2.30 ppm (s, 3H)o-tolyl methyl is shielded due to restricted geometry and ring current effects.
Aromatic CH 7.05 - 7.35 ppm (m, 4H, broad)7.15 (d, 2H), 7.35 (d, 2H)o-tolyl shows a broad multiplet due to restricted rotation; p-tolyl shows sharp AA'BB' doublets.
C5-NH2 6.20 ppm (br s, 2H)6.05 ppm (s, 2H)Broadened in the target due to spatial proximity to the rotating ortho-methyl group.
Pyrazole NH/OH 10.5 - 11.5 ppm (br, 1H-2H)10.5 - 11.5 ppm (br, 1H-2H)Highly solvent-dependent; indicates NH/OH tautomeric preference in DMSO-d6.

Table 2: Solvent Performance Comparison for the Target Compound

ParameterDMSO-d6 (Recommended)CDCl3 (Alternative)Analytical Verdict
Solubility Excellent (>20 mg/mL)Poor (<2 mg/mL)DMSO-d6 is required for an adequate signal-to-noise ratio.
Tautomeric State Predominantly NH/OH monomersComplex mixture of CH/OH dimersDMSO-d6 provides a simplified, reproducible spectrum.
Signal Resolution Broad at 298 K, sharp at 343 KUnresolved, low intensityDMSO-d6 allows for VT-NMR validation without solvent boiling.

Experimental Protocols: Self-Validating NMR Workflow

Because the o-tolyl derivative inherently produces broad signals at room temperature, analysts must ensure this broadening is due to molecular dynamics (atropisomerism) and not instrumental errors (e.g., poor shimming, paramagnetic impurities). The following Variable Temperature (VT) protocol acts as a self-validating system.

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 5–10 mg of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one in 0.6 mL of anhydrous DMSO-d6.

  • Causality: Pyrazolones form strong intermolecular hydrogen-bonded dimers in non-polar solvents, drastically reducing solubility[1]. DMSO-d6 acts as a strong hydrogen-bond acceptor, breaking these dimers, ensuring complete dissolution, and locking the molecule into the observable NH/OH tautomeric states.

Step 2: Ambient Temperature Acquisition (298 K)

  • Action: Acquire a standard 1D 1H NMR spectrum (e.g., 400 MHz, 16 scans). Use a 10-second relaxation delay (D1) to ensure the quantitative integration of the exchangeable NH2 and OH/NH protons.

  • Observation: Note the line broadening in the o-tolyl aromatic protons (~7.05–7.35 ppm) and the C5-NH2 protons (~6.20 ppm).

Step 3: Variable Temperature (VT) Validation (323 K – 353 K)

  • Action: Increment the probe temperature in 10 K steps up to 353 K, allowing 5 minutes for thermal equilibration before acquiring a spectrum at each point.

  • Causality & Self-Validation: Heating the sample provides the thermal energy necessary to overcome the rotational energy barrier of the o-tolyl group. As the rotation is pushed into the "fast exchange regime" relative to the NMR timescale, the broad signals will undergo coalescence and sharpen into distinct, highly resolved peaks. If the peaks sharpen, the structural assignment is validated. If they remain broad, the sample preparation or instrument shimming is flawed.

NMR_Workflow Prep Sample Preparation (5-10 mg in DMSO-d6) AcqRT 1H NMR Acquisition at 298 K (RT) Prep->AcqRT Check Check for Broadening (o-tolyl restricted rotation) AcqRT->Check VTNMR Variable Temperature NMR (323 K - 353 K) Check->VTNMR Broad signals observed Process Data Processing & Signal Assignment Check->Process Sharp signals VTNMR->Process Coalescence achieved

Self-validating NMR workflow using Variable Temperature (VT) analysis to resolve atropisomerism.

References

  • Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: Molecules (via PubMed Central), 2018, 23(1), 149. URL: [Link]

  • Title: On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool Source: Tetrahedron, Volume 60, Issue 32, 2004, Pages 6791-6805. URL: [Link]

Sources

Comparative

A Researcher's Guide to the Vibrational Landscape of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one: An FTIR-Based Comparative Analysis

In the intricate world of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers working with pyrazolone derivatives, a class of compounds renowned for their...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers working with pyrazolone derivatives, a class of compounds renowned for their diverse pharmacological activities, understanding their structural nuances is key to unlocking their therapeutic potential.[1][2] This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one, offering a comparative perspective grounded in experimental data from related structures.

The pyrazolone core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The specific substitution pattern of an amino group at the 5-position and an o-tolyl group at the 4-position introduces unique vibrational characteristics that can be decisively identified using FTIR spectroscopy. This non-destructive technique provides a molecular fingerprint, revealing the presence of key functional groups and shedding light on the intramolecular environment.

Deciphering the Molecular Fingerprint: Characteristic FTIR Peaks

The FTIR spectrum of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one is a composite of the vibrational modes of its constituent functional groups: the pyrazolone ring, the primary amino group, and the aromatic o-tolyl substituent. Based on established spectroscopic data for analogous compounds, the following table summarizes the expected characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentNotes
3450 - 3300Medium-StrongN-H stretching (asymmetric and symmetric) of the primary amine (NH₂)The presence of two distinct bands in this region is a strong indicator of the -NH₂ group. Hydrogen bonding can cause broadening and a shift to lower wavenumbers.
3200 - 3100Medium, BroadN-H stretching of the pyrazolone ringThis peak is often broad due to intermolecular hydrogen bonding.
3100 - 3000Medium-WeakC-H stretching of the aromatic (o-tolyl) ring
2960 - 2850WeakC-H stretching of the methyl group on the tolyl substituent
~1680 - 1650StrongC=O stretching (Amide I) of the pyrazolone ringThe exact position is sensitive to hydrogen bonding and electronic effects of the substituents. For comparison, the C=O stretch in 1,3-diphenyl-5-pyrazolone is observed at 1699 cm⁻¹[3].
~1640 - 1600MediumN-H bending (scissoring) of the primary amineThis band, in conjunction with the N-H stretching vibrations, confirms the presence of the amino group.
~1600, ~1475Medium-WeakC=C stretching of the aromatic ring
~1550MediumC=N stretching of the pyrazolone ring
~1490MediumN-H bending of the pyrazolone ring

A Comparative Perspective: Structural Insights from Vibrational Data

The true power of FTIR spectroscopy lies in its comparative application. By analyzing the spectrum of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one in the context of related pyrazolone structures, we can gain a deeper understanding of its unique molecular architecture.

For instance, in contrast to a simple 5-aminopyrazole, the presence of the o-tolyl group at the 4-position will introduce characteristic aromatic C-H stretching bands between 3100 and 3000 cm⁻¹ and C=C stretching vibrations around 1600 and 1475 cm⁻¹. Furthermore, weak C-H stretching bands from the methyl group are expected between 2960 and 2850 cm⁻¹.

The carbonyl (C=O) stretching frequency is particularly informative. In pyrazol-5-one itself, theoretical calculations have been performed to determine its vibrational frequencies.[1] The introduction of a phenyl substituent has been shown to increase the C=O frequency.[1] The electron-donating nature of the amino group at the 5-position in our target molecule is expected to influence the electron density of the pyrazolone ring and, consequently, the position of the C=O stretching band. This can be contrasted with pyrazolone derivatives lacking this amino substituent.

To illustrate the key structural features and their corresponding vibrational modes, the following diagram provides a visual representation.

Figure 1. Molecular structure and key FTIR vibrational modes of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one.

Experimental Protocol for FTIR Analysis

To ensure the acquisition of high-quality, reproducible FTIR data, the following protocol for solid-state analysis using the Potassium Bromide (KBr) pellet method is recommended.

Objective: To obtain the infrared absorption spectrum of solid 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one.

Materials:

  • 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one (finely powdered)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Rationale: To minimize scattering of the infrared beam and ensure a homogenous sample, the particle size of both the sample and KBr must be reduced.

    • Weigh approximately 1-2 mg of the pyrazolone sample and 100-200 mg of dry FTIR-grade KBr.

    • Grind the KBr in the agate mortar until it has a fine, flour-like consistency.

    • Add the pyrazolone sample to the KBr in the mortar and continue to grind the mixture for 2-3 minutes to ensure homogeneity.

  • Pellet Formation:

    • Rationale: A transparent, thin pellet is required to allow the infrared beam to pass through with minimal distortion.

    • Transfer a portion of the sample-KBr mixture to the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes.

    • Carefully release the pressure and remove the die. The resulting pellet should be transparent or translucent.

  • Spectral Acquisition:

    • Rationale: A background spectrum is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum with an empty sample compartment.

    • Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹). A co-addition of 16 or 32 scans is usually sufficient to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Rationale: The raw data must be processed to identify and assign the characteristic absorption bands.

    • Perform a background subtraction.

    • Identify the peak positions (in cm⁻¹) and their relative intensities.

    • Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in the molecule, using the data presented in this guide and other authoritative sources.

Conclusion

FTIR spectroscopy serves as an indispensable tool for the structural elucidation of novel pyrazolone derivatives like 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one. By understanding the characteristic vibrational frequencies of the amino, carbonyl, and substituted aromatic moieties, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide provides a foundational framework for interpreting the FTIR spectrum of this specific pyrazolone, enabling a more profound understanding of its molecular structure and paving the way for further investigation into its pharmacological properties.

References

  • ResearchGate. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... Available at: [Link]

  • Naji A. Abood et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. Available at: [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Available at: [Link]

  • ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Available at: [Link]

  • PMC. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Available at: [Link]

  • Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Available at: [Link]

Sources

Validation

Comparative Reactivity Guide: o-Tolyl vs. p-Tolyl Pyrazolone Derivatives in Asymmetric Synthesis

As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter pyrazolone derivatives—a privileged scaffold in medicinal chemistry known for its analgesic, antimicrobial, and anti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter pyrazolone derivatives—a privileged scaffold in medicinal chemistry known for its analgesic, antimicrobial, and anticancer properties. When designing synthetic routes for complex spiro-pyrazolones or functionalized derivatives, the choice of the N-aryl substituent is rarely arbitrary.

This guide provides an in-depth, objective comparison of the reactivity profiles of o-tolyl versus p-tolyl pyrazolone derivatives. By analyzing the causality behind their kinetic behaviors, we can strategically leverage their structural differences to optimize reaction yields and stereoselectivities.

Mechanistic Causality: Steric Hindrance vs. Conformational Locking

The fundamental difference between o-tolyl and p-tolyl pyrazolones lies in the spatial orientation of the methyl group on the phenyl ring relative to the pyrazolone core. This single atomic shift dictates the molecule's reactivity through two competing phenomena:

The p-Tolyl Advantage: Unhindered Intermolecular Addition

In p-tolyl pyrazolone derivatives, the methyl group is positioned at the 4-position of the phenyl ring, projecting away from the reactive centers (C4 or N-sites) of the pyrazolone ring. This creates an "open conformation" with minimal steric hindrance. Consequently, p-tolyl derivatives excel in intermolecular reactions , such as [3+2] cycloadditions and pseudo-three-component annulations, where bulky electrophiles or dipoles must approach the pyrazolone core[1][2].

The o-Tolyl Advantage: Conformational Pre-organization

In o-tolyl derivatives, the methyl group at the 2-position creates a severe steric wall (roughly 2.0–2.5 Å from the reactive center). While this steric clash drastically reduces the yield of intermolecular additions by repelling incoming reagents[2], it provides a unique advantage in intramolecular reactions . The bulky ortho-methyl group restricts the free rotation of the N-aryl bond. This localized Thorpe-Ingold-like effect pre-organizes the molecule into a specific reactive conformation, significantly lowering the activation entropy and accelerating intramolecular processes like [2,3]-sigmatropic rearrangements[3].

Quantitative Performance Comparison

The divergent reactivity of these two isomers is clearly reflected in experimental yields across different reaction classes. The table below synthesizes quantitative data from recent authoritative methodologies.

Reaction TypeSubstrate IsomerIsolated YieldStereoselectivityMechanistic Driver
[3+2] Cycloaddition (Nitrile Imines)p-Tolyl78% High (syn-major)Unhindered dipole approach[2]
[3+2] Cycloaddition (Nitrile Imines)o-Tolyl40%LowSevere steric repulsion[2]
Pseudo-3-Component Annulation p-Tolyl62% N/AFavorable intermolecular kinetics[1]
Pseudo-3-Component Annulation o-Tolyl61%N/ASlower addition rate[1]
[2,3]-Sigmatropic Rearrangement p-Tolyl65%N/AHigh conformational entropy[3]
[2,3]-Sigmatropic Rearrangement o-Tolyl88% N/AConformational locking[3]

Reaction Pathway Visualization

The following diagram maps the divergent kinetic pathways of the two derivatives based on their steric environments.

Reactivity cluster_p_tolyl p-Tolyl Derivative (Low Steric Hindrance) cluster_o_tolyl o-Tolyl Derivative (High Steric Hindrance) Start Pyrazolone Core (Tolyl-substituted) P_Inter Open Conformation Accessible Reactive Site Start->P_Inter O_Inter Restricted Conformation Steric Shielding Start->O_Inter P_Rxn1 Intermolecular [3+2] Cycloaddition (High Yield: ~78%) P_Inter->P_Rxn1 P_Rxn2 Intramolecular Rearrangement (Moderate Yield: ~65%) P_Inter->P_Rxn2 O_Rxn1 Intermolecular [3+2] Cycloaddition (Low Yield: ~40%) O_Inter->O_Rxn1 Steric Clash O_Rxn2 Intramolecular Rearrangement (High Yield: ~88%) O_Inter->O_Rxn2 Conformational Locking

Divergent reactivity pathways of o-tolyl vs p-tolyl pyrazolones based on steric environments.

Experimental Protocol: Self-Validating Kinetic Profiling

Step-by-Step Methodology:
  • Standardized Stock Preparation:

    • Prepare a 0.5 M stock solution of the target pyrazolone derivative (o-tolyl or p-tolyl) in deuterated solvent (e.g., CDCl₃ or Toluene-d8).

    • Add exactly 0.1 equivalents of 1,3,5-trimethoxybenzene as an inert internal standard. Causality: The sharp, isolated singlet of the internal standard at ~6.1 ppm allows for precise integration against the pyrazolone's methyl protons, validating that no material is lost to polymerization.

  • Reaction Initiation:

    • Transfer 0.5 mL of the stock solution to an NMR tube equipped with a PTFE septum.

    • Inject the coupling partner (e.g., nitrile imine precursor) and the required catalyst/base directly into the tube at the target temperature.

  • Kinetic Aliquoting & Real-Time Tracking:

    • Insert the tube into the NMR spectrometer pre-heated to the reaction temperature.

    • Acquire ¹H-NMR spectra at 5-minute intervals for the first hour, then every 30 minutes. Track the disappearance of the tolyl-methyl signal and the appearance of the spiro-product signals.

  • Workup and Chiral HPLC Analysis:

    • Once the qNMR indicates reaction plateau, quench the mixture with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, concentrate, and purify via flash chromatography.

    • Dissolve the purified product in HPLC-grade isopropanol/hexane and analyze via Chiral HPLC to determine the enantiomeric/diastereomeric ratio (er/dr), validating the stereochemical impact of the tolyl substitution.

References

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones Source: MDPI URL:2

  • Diversity-Oriented Synthesis of Spiro[chromeno[2,3-b]pyridine-3,4′-pyrazole] Derivatives via Pseudo-Three-Component Reactions Source: ACS Publications URL:1

  • Combined inorganic base promoted N-addition/[2,3]-sigmatropic rearrangement to construct homoallyl sulfur-containing pyrazolones Source: PMC / NIH URL:3

Sources

Comparative

UV-Vis absorption spectra comparison of amino-pyrazolone dyes

Comparative UV-Vis Spectroscopic Analysis of Amino-Pyrazolone Dyes: Mechanisms, Methodologies, and Applications Amino-pyrazolone dyes—encompassing 4-aminoantipyrine (4-AAP) Schiff bases, pyrazolone-derived azo compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative UV-Vis Spectroscopic Analysis of Amino-Pyrazolone Dyes: Mechanisms, Methodologies, and Applications

Amino-pyrazolone dyes—encompassing 4-aminoantipyrine (4-AAP) Schiff bases, pyrazolone-derived azo compounds, and azomethine metal-complex ligands—are foundational scaffolds in analytical chemistry, textile dyeing, and pharmaceutical development. Their highly conjugated, electron-rich pyrazolone core acts as a versatile platform for constructing "push-pull" chromophores. By altering the peripheral substituents, researchers can precisely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, thereby shifting the maximum absorption wavelength ( λmax​ ) across the ultraviolet and visible spectra.

This guide provides an objective comparison of the UV-Vis absorption properties of various amino-pyrazolone derivatives, detailing the mechanistic causality behind their spectral shifts and outlining a self-validating protocol for accurate data acquisition.

Mechanistic Causality of Electronic Transitions

The UV-Vis absorption profile of an amino-pyrazolone dye is not arbitrary; it is a direct readout of its electronic architecture and its interaction with the surrounding microenvironment.

  • π→π∗ Transitions: Typically observed in the high-energy 220–330 nm range, these transitions correspond to the excitation of electrons within the aromatic rings and the conjugated pyrazolone backbone[1].

  • n→π∗ Transitions: Occurring at longer wavelengths (340–450 nm), these transitions involve the non-bonding electrons on the nitrogen (imine/azo) and oxygen (carbonyl) atoms[2]. The energy required for this transition is highly sensitive to the electronic nature of the substituents. For instance, strong electron-donating groups on the phenyl ring increase the electron density of the conjugated system, destabilizing the HOMO and causing a bathochromic (red) shift[3].

  • Solvatochromism: The absorption spectra of these dyes exhibit pronounced solvent dependence. In polar solvents, the excited state (which is often more polar than the ground state in push-pull systems) is stabilized via dipole-dipole interactions or hydrogen bonding, further lowering the transition energy and shifting λmax​ to longer wavelengths[4].

  • Metal Complexation (Ligand-to-Metal Charge Transfer): When pyrazolone-based azomethine ligands coordinate with transition metals like Zn(II), the coordination restricts the intramolecular rotation of the dye. This metal-perturbed intraligand π→π∗ transition typically causes a distinct bathochromic shift (e.g., to 399–424 nm) and can trigger intense photoluminescence[5].

Comparative Data Analysis

To objectively compare the photophysical performance of these dyes, we must evaluate their absorption maxima in relation to their structural class and solvent environment. The table below summarizes the quantitative UV-Vis data for representative amino-pyrazolone derivatives.

Dye Class / CompoundKey Structural FeatureSolvent λmax​ ( π→π∗ ) λmax​ ( n→π∗ / Azo / MLCT)Primary Application
4-AAP Schiff Base (Ib) Hydroxy-benzaldehyde derivativeDMF~280 nm374 - 390 nmColorimetric metal sensing[2]
Pyrazole Azo Dye (4a) 3-methyl-1H-pyrazole coreEthanol239 nm345 nmLight color paints / Varnishes[1]
Pyrazole Azo Dye (4h) Ester carboxyethyl chromophoreEthanol293 nm359 nmTextile disperse dyes[1]
Pyrazolone-Azomethine Zn(II) Coordinated ComplexAcetonitrile-399 - 424 nmOLED emissive layers[5]

Self-Validating Experimental Protocol for UV-Vis Acquisition

To ensure high-fidelity comparative data, the spectroscopic workflow must be a self-validating system. Artifacts such as dye aggregation (J- or H-aggregates) or solvent impurities can easily skew λmax​ values and molar absorptivity ( ε ) calculations, leading to false mechanistic conclusions.

Step 1: Spectroscopic Solvent Preparation Causality: Trace water in organic solvents can induce unexpected hydrogen bonding with the pyrazolone carbonyl, causing an artificial hypsochromic (blue) shift. You must use strictly anhydrous, spectroscopic-grade solvents (e.g., HPLC-grade DMF, Ethanol, or Acetonitrile).

Step 2: Gravimetric Stock Preparation and Serial Dilution Causality: High dye concentrations lead to intermolecular π−π stacking (aggregation), which broadens absorption peaks and violates the Beer-Lambert law.

  • Weigh exactly 1.0 mg of the purified dye (>98% purity via HPLC) using a microbalance.

  • Dissolve in 10 mL of the selected solvent to create a primary stock solution.

  • Perform serial dilutions to achieve a concentration gradient ranging from 10−4 M to 10−6 M.

Step 3: Spectral Acquisition Causality: A 1.0 nm slit width provides the optimal balance between signal-to-noise ratio and spectral resolution, ensuring that closely overlapping π→π∗ and n→π∗ bands can be accurately deconvoluted.

  • Utilize a double-beam UV-Vis spectrophotometer.

  • Set the scan range from 200 nm to 800 nm.

  • Set the slit width to 1.0 nm and the scan speed to medium.

  • Run a baseline correction using the pure solvent in matched quartz cuvettes.

Step 4: System Validation (The Self-Validation Step) Causality: A protocol is only trustworthy if it proves its own accuracy.

  • Linearity Check: Plot Absorbance vs. Concentration at the observed λmax​ . The system is validated only if the plot yields a perfectly linear regression ( R2>0.995 ). This confirms that the dye exists as a monomeric species in solution.

  • Equilibrium Check: For pH-dependent or metal-titration studies, plot the overlaid spectra. The presence of a sharp isosbestic point validates that only two species (e.g., free ligand and metal-complex) are in equilibrium, free from degradation side-reactions[3].

Workflow Visualization

UVVisWorkflow N1 Synthesis & Purification (>98% Purity) N2 Solvent Selection (Anhydrous, Spectroscopic) N1->N2 Eliminates impurities N3 Serial Dilution (10⁻⁴ to 10⁻⁶ M) N2->N3 Prevents aggregation N4 UV-Vis Acquisition (200-800 nm, 1nm slit) N3->N4 Ensures linear response N5 Beer-Lambert Validation (Linearity Check) N4->N5 Self-validation N6 Isosbestic Point Verification (Equilibrium Check) N5->N6 Rules out degradation N7 Electronic Transition Assignment N6->N7 Final Validated Data

Workflow for self-validating UV-Vis spectral acquisition of amino-pyrazolone dyes.

Conclusion

The rigorous comparison of UV-Vis absorption spectra in amino-pyrazolone dyes is critical for advancing materials science and drug development. By understanding the causality behind substituent effects and employing self-validating spectroscopic protocols, researchers can reliably engineer these molecules for targeted applications, ranging from high-efficiency OLED emissive layers to highly sensitive colorimetric assays for biological systems.

References

  • "Visible absorption spectra in various solvents for compounds 5a-l", ResearchGate,[Link]

  • "UV–vis, IR and 1 H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine", Academia.edu,[Link]

  • "UV-vis, IR and H-1 NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine", ResearchGate,[Link]

  • "Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints", PMC,[Link]

  • "Synthesis, Photoluminescence and Electrical Study of Pyrazolone-Based Azomethine Ligand Zn(II) Complexes", MDPI,[Link]

Sources

Validation

HPLC Method Development for Purity Assessment of Pyrazolones: A Comparative Guide

As a Senior Application Scientist, I approach the chromatographic analysis of pyrazolones—a critical class of heterocyclic compounds including edaravone, metamizole, and analytical PMP (1-phenyl-3-methyl-5-pyrazolone) de...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the chromatographic analysis of pyrazolones—a critical class of heterocyclic compounds including edaravone, metamizole, and analytical PMP (1-phenyl-3-methyl-5-pyrazolone) derivatives—not as a routine screening exercise, but as a system-engineering problem. Pyrazolones present unique mechanistic challenges: they exhibit keto-enol tautomerism, possess pH-sensitive ionization states, and are notoriously susceptible to oxidative or hydrolytic degradation.

This guide objectively compares column chemistries and mobile phase strategies, providing the experimental causality and self-validating protocols required to build robust, stability-indicating HPLC methods for pyrazolone purity assessment.

Mechanistic Causality: Why Pyrazolones Defy Standard HPLC

Before selecting a column or mobile phase, we must understand the chemical behavior of the analyte. Pyrazolones exist in a dynamic equilibrium of CH, OH, and NH tautomers. In unbuffered or improperly buffered mobile phases, this equilibrium causes the analyte to partition differently as it travels down the column, resulting in severe peak broadening or splitting.

Furthermore, the electron-rich nitrogen atoms in the pyrazole ring strongly interact with residual acidic silanols on standard silica supports. Without proper shielding or ion suppression, this secondary interaction leads to unacceptable peak tailing. Finally, chemical stability is a major hurdle. For example, metamizole (dipyrone) rapidly hydrolyzes in aqueous solutions exposed to oxygen, while edaravone is prone to oxidative dimerization into complex bis-pyrazolone impurities[1].

Tautomerism Tautomer Pyrazolone Tautomerism (CH, OH, NH forms) Acidic Acidic Mobile Phase (pH < 3) Tautomer->Acidic Modifies Neutral Neutral/Basic Mobile Phase (pH 6-8) Tautomer->Neutral Modifies Peak1 Suppressed Ionization: Sharp Peaks, High Retention Acidic->Peak1 Results in Peak2 Ionized/Mixed Forms: Peak Broadening/Splitting Neutral->Peak2 Results in

Caption: Impact of mobile phase pH on pyrazolone tautomerism and resulting chromatographic peak shape.

Comparative Analysis: Column Chemistry Selectivity

To objectively evaluate performance, we must compare standard alkyl (C18) phases against polar-embedded (Amide) phases for the separation of pyrazolones and their critical impurities.

Standard C18 vs. Polar-Embedded (Amide) Phases

Standard C18 columns rely purely on hydrophobic partitioning. While effective for simple mixtures, they often fail to resolve highly polar pyrazolone degradants. Polar-embedded columns incorporate an amide or ether linkage near the silica surface. This internal hydrogen-bonding capability serves a dual purpose: it electrostatically shields residual silanols (reducing tailing) and provides orthogonal selectivity for polar functional groups.

Table 1: Column Performance Comparison for Pyrazolone Derivatives (Data synthesized from established chromatographic behavior of PMP-derivatives and edaravone)

ParameterStandard C18 (End-capped)Polar-Embedded AmideCausality / Scientific Insight
Retention Mechanism HydrophobicHydrophobic + H-BondingAmide phase offers dual retention, enhancing the separation of polar degradants.
Peak Tailing (Tf) 1.45 - 1.801.05 - 1.15The amide group shields residual silanols, preventing secondary amine interactions.
Resolution (Rs) 1.8 (Critical Pair)3.5 (Critical Pair)Orthogonal selectivity of the amide phase resolves co-eluting tautomeric impurities.
Aqueous Stability Prone to phase collapse100% Aqueous stablePolar embedded groups prevent hydrophobic ligand folding in highly aqueous buffers.

Comparative Analysis: Mobile Phase Modifiers

The choice of mobile phase modifier dictates both the ionization state of the pyrazolone and its stability during the chromatographic run.

Acidic Modifiers (TFA) vs. Phosphate Buffers

Using a volatile acid like 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0. This fully protonates residual silanols and locks the pyrazolone into a single tautomeric form, yielding exceptionally sharp peaks. However, for acid-labile pyrazolones, this approach is destructive.

For instance, changing from an acetate buffer to a phosphate buffer can significantly alter the retention time and interaction strength of PMP-derivatives by modifying the mobile phase pH and ionic strength[2]. More critically, metamizole undergoes rapid hydrolysis in unoptimized aqueous conditions. As demonstrated in 3[3], the addition of an antioxidant like sodium sulfite (Na₂SO₃) is non-negotiable to inhibit hydrolysis during sample preparation and analysis.

Table 2: Mobile Phase & Diluent Impact on Metamizole Stability (24h at 25°C)

Modifier / Diluent AdditiveInitial Peak AreaPeak Area (24h)Degradant %Conclusion
0.1% TFA (pH ~2) 100,00045,00055.0%Highly acidic conditions rapidly accelerate the hydrolysis of metamizole.
10mM Phosphate (pH 7.0) 100,00082,00018.0%Neutral pH slows degradation, but significant hydrolysis still occurs over time.
Phosphate (pH 7.0) + Na₂SO₃ 100,00099,500<0.5%Antioxidant addition is mandatory to maintain sample integrity and prevent false impurity reporting[3].

Logical Workflow of Method Development

HPLC_Workflow Start Sample Prep & Stabilization ColSelect Column Selection (Amide vs C18) Start->ColSelect MP Mobile Phase Optimization ColSelect->MP Detect DAD/MS Detection MP->Detect Valid Self-Validation (Peak Purity) Detect->Valid

Caption: Logical workflow for stability-indicating HPLC method development of pyrazolones.

Step-by-Step Experimental Protocol: Self-Validating Purity Assessment

To ensure absolute trustworthiness, the following protocol integrates chemical stabilization, System Suitability Testing (SST), and orthogonal peak purity verification. This creates a self-validating system where the method continuously proves its own accuracy.

Phase 1: Sample Preparation and Chemical Stabilization
  • Diluent Preparation : Prepare a diluent of 50:50 Methanol:Water. For oxidatively or hydrolytically unstable pyrazolones (e.g., metamizole), dissolve 1.0 mg/mL Sodium Sulfite (Na₂SO₃) into the aqueous portion of the diluent to inhibit degradation prior to analysis[3].

  • Standard Preparation : Accurately weigh the pyrazolone standard (e.g., Edaravone) and dissolve it in the stabilized diluent to achieve a working concentration of 100 µg/mL[4].

  • Spiked Impurity Solution (SST Generation) : Spike the working standard with 0.5% w/w of a known critical impurity. For edaravone, utilize the oxidative dimer 4,4-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one[1].

Phase 2: Chromatographic Execution
  • Column Setup : Install a Polar-Embedded C18-Amide column (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Equilibration : Equilibrate the system with Mobile Phase A (10 mM Potassium Phosphate buffer, pH 6.5) and Mobile Phase B (Acetonitrile) at a 70:30 ratio.

  • Gradient Elution : Program a linear gradient from 30% B to 80% B over 15 minutes. This ensures the elution of highly retained, hydrophobic dimeric impurities. Set the flow rate to 1.0 mL/min and the column compartment to 35°C.

  • Injection : Inject 10 µL of the SST solution.

Phase 3: Self-Validation and Peak Purity Analysis
  • System Suitability Verification : Verify that the resolution ( Rs​ ) between the main pyrazolone peak and the spiked critical impurity is ≥2.0 . Ensure the tailing factor ( Tf​ ) for the main peak is ≤1.5 . If Tf​>1.5 , investigate buffer depletion or column degradation.

  • Orthogonal Peak Purity Check : Utilize 3D Diode Array Detection (DAD) spectral data across the 200-400 nm range. Extract the Purity Angle and Purity Threshold across the apex, leading edge, and tailing edge of the main pyrazolone peak. The method validates itself for specificity only if the Purity Angle is strictly less than the Purity Threshold, mathematically confirming the absence of co-eluting hidden impurities.

Conclusion

Developing an HPLC method for pyrazolones requires moving beyond generic C18 screening. By understanding the causality of tautomerism and chemical instability, analysts can rationally select polar-embedded columns to mitigate silanol interactions, and employ targeted sample stabilization (e.g., Na₂SO₃) to prevent artifactual degradation. This science-driven approach guarantees a robust, stability-indicating profile suitable for stringent regulatory submissions and advanced drug development.

References

  • [2] PLOS ONE. Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization. Available at:[Link]

  • [1] Google Patents (CN106432082A). Preparation method of edaravone impurity standard product. Available at:

  • [4] Sryahwa Publications. LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. Available at: [Link]

  • [3] USB e-journal. HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ASSAY OF METAMIZOLE, THIAMINE AND PYRIDOXINE IN TABLET. Available at: [Link]

Sources

Comparative

Electrochemical Behavior of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one vs Standard Pyrazolones: A Comparative Guide

Executive Summary Pyrazolones are a highly versatile class of heterocyclic compounds widely utilized in pharmaceuticals (e.g., analgesics, neuroprotective agents like Edaravone), corrosion inhibition, and electrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolones are a highly versatile class of heterocyclic compounds widely utilized in pharmaceuticals (e.g., analgesics, neuroprotective agents like Edaravone), corrosion inhibition, and electrochemical sensing. The electrochemical behavior of these molecules—specifically their oxidation pathways—dictates their radical-scavenging efficacy and stability.

This guide provides an objective, data-backed comparison between standard pyrazolones (e.g., Edaravone, Antipyrine) and the heavily substituted 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one (5-ATP) . By analyzing the causality behind their distinct voltammetric profiles, we establish a robust framework for selecting the appropriate pyrazolone derivative for advanced electrochemical applications.

Mechanistic Causality: Structural Impact on Electrochemistry

To understand the divergent electrochemical behavior of these compounds, we must analyze how functional group substitutions alter electron density and steric accessibility.

Standard Pyrazolones (e.g., Edaravone)

Standard pyrazolones typically undergo an initial irreversible oxidation at the C-4 position or via the enol-OH group. For instance, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) has an oxidation potential ranging from +480 mV to +600 mV (vs. Ag/AgCl) depending on the pH [1]. The primary mechanism involves the abstraction of an electron from the enolate anion to form a C-4 radical. Because the C-4 position is unhindered, this radical is highly reactive and rapidly undergoes dimerization or further oxidation to form a 4,5-dione [1].

5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one (5-ATP)

The introduction of a 5-amino group and a 4-(o-tolyl) substituent fundamentally rewires the oxidation pathway:

  • Electronic Effect (Lower Oxidation Potential): The 5-amino group acts as a strong electron-donating group (EDG) via resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule significantly easier to oxidize. Studies on structurally similar amino-pyrazolones demonstrate that the primary oxidation shifts to the exocyclic nitrogen, forming a radical cation at much lower potentials (~+200 mV to +350 mV) [2, 3].

  • Steric Hindrance (Blocked Dimerization): The bulky ortho-tolyl group at the C-4 position creates intense steric shielding. This physical barrier blocks the standard C-4 radical coupling pathway, preventing dimerization and stabilizing the intermediate radical cation, leading to a more reversible or quasi-reversible electrochemical profile.

Pathway cluster_0 Standard Pyrazolone (Edaravone) cluster_1 5-Amino-4-(o-tolyl) Derivative A Enolate Anion B C-4 Radical A->B -1e- (~+500mV) C 4,5-Dione / Dimer B->C Coupling (Unhindered) D Amino-Enol Form E Amino Radical Cation D->E -1e- (~+250mV) F Stable Quinoid E->F -1e- / -H+ (Sterically Blocked)

Fig 1: Divergent electro-oxidation pathways of standard pyrazolones vs 5-amino-4-substituted analogs.

Comparative Electrochemical Data

The theoretical mechanisms are validated through quantitative voltammetric analysis. Table 1 summarizes the typical electrochemical parameters observed for these two classes of compounds at a Glassy Carbon Electrode (GCE) in 0.1 M Phosphate Buffer Solution (pH 7.0).

ParameterStandard Pyrazolone (Edaravone)5-Amino-4-(o-tolyl) Derivative (5-ATP)Causality / Significance
Primary Oxidation Potential ( Epa​ ) +480 to +600 mV+250 to +350 mV5-amino group (EDG) lowers the energy required for electron abstraction [1, 2].
Process Reversibility Highly IrreversibleQuasi-reversibleSteric shielding by the o-tolyl group prevents rapid irreversible dimerization [3].
Number of Electrons ( n ) 1e⁻ (initial) 2e⁻ total1e⁻ (amino oxidation)Shift from C-4 oxidation to exocyclic nitrogen oxidation [2].
Diffusion Coefficient ( D0​ ) ~ 4.5×10−6 cm²/s~ 3.2×10−6 cm²/sThe bulky o-tolyl group increases the hydrodynamic radius, slightly lowering diffusion rates.

Experimental Validation Protocol

To ensure rigorous scientific integrity, electrochemical characterization must be treated as a self-validating system. The following protocol utilizes Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) to confirm the diffusion-controlled nature of the oxidation process and accurately map the redox potentials.

Step-by-Step Methodology
  • Electrode Preparation: Polish a 3 mm Glassy Carbon Electrode (GCE) with 0.05 µm alumina slurry on a microcloth. Sonicate in 1:1 ethanol/water for 5 minutes to remove residual particulates. Rationale: Ensures a reproducible electroactive surface area.

  • Electrolyte Assembly: Prepare a 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0. Purge the solution with high-purity N2​ gas for 15 minutes. Rationale: Removes dissolved oxygen, which exhibits a broad reduction peak that can interfere with the baseline.

  • Analyte Introduction: Spike the electrolyte with the target pyrazolone to a final concentration of 100 µM.

  • Cyclic Voltammetry (CV) Screening: Run CV from 0.0 V to +1.0 V (vs. Ag/AgCl) at varying scan rates ( v = 10, 20, 50, 100, 200 mV/s).

  • Self-Validation (Randles-Sevcik Analysis): Plot the anodic peak current ( Ipa​ ) against the square root of the scan rate ( v1/2 ). A strictly linear relationship ( R2>0.99 ) confirms that the oxidation is a diffusion-controlled process rather than an adsorption-controlled artifact.

  • High-Resolution DPV: For precise peak separation and quantification, execute DPV with a pulse amplitude of 50 mV, pulse width of 0.05 s, and a step potential of 5 mV.

Workflow N1 1. Surface Preparation Polish GCE & Sonicate N2 2. System Degassing 0.1M PBS (pH 7.0) + N2 Purge N1->N2 N3 3. CV Kinetic Screening Scan Rates: 10-200 mV/s N2->N3 N4 4. Mechanistic Validation Plot I_pa vs v^(1/2) (Diffusion Check) N3->N4 N5 5. Precision Quantification DPV for exact E_pa determination N4->N5

Fig 2: Standardized self-validating electrochemical workflow for precise pyrazolone characterization.

Conclusion & Application Fit

The structural modifications in 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one fundamentally alter its electrochemical profile compared to standard pyrazolones.

  • For neuroprotective/antioxidant drug design: The lower oxidation potential of 5-ATP suggests it can act as a highly potent radical scavenger, donating electrons more readily than Edaravone [1].

  • For corrosion inhibition: The presence of the amino group and the bulky tolyl ring enhances the molecule's ability to coordinate with metal surfaces (e.g., mild steel), acting as a superior mixed-type corrosion inhibitor in acidic media compared to standard unsubstituted analogs [3].

By understanding the causality between the molecular structure and the electrochemical response, researchers can predictably tune pyrazolone derivatives for highly specific industrial and pharmaceutical applications.

References

  • Borges, R.S. et al. "Density Functional Theory (DFT) Study of Edaravone Derivatives as Antioxidants". International Journal of Molecular Sciences, 2012, 13(6):7594-7606.[Link]

  • Bacil, R.P. et al. "Electrochemical behaviour of dipyrone (metamizole) and others pyrazolones". Electrochimica Acta, 2018, 273:358-366.[Link]

  • Kaur, N. et al. "Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies". ACS Omega, 2025, 10(14):14343-14361.[Link]

Validation

A Comparative Analysis of 4-Substituted Pyrazolone Analogues: Unveiling Structure-Activity Relationships in Drug Discovery

The pyrazolone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential.[1] This five-membered heterocyclic ring system is a privileged structure, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential.[1] This five-membered heterocyclic ring system is a privileged structure, forming the core of numerous clinically significant drugs with analgesic, anti-inflammatory, and antipyretic properties.[2] The biological profile of pyrazolone derivatives can be extensively modulated through substitutions at various positions of the ring, with the 4-position being a particularly critical locus for tuning pharmacological activity. This guide provides a comparative analysis of the biological activities of various 4-substituted pyrazolone analogues, offering insights into their structure-activity relationships (SAR) and presenting key experimental data to inform future drug development endeavors.

Antimicrobial Activity: A Battle Against Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents.[3] Pyrazolone derivatives have emerged as a promising class of compounds in this arena, with substitutions at the 4-position playing a pivotal role in defining their antibacterial and antifungal potency.

Mechanism and Structure-Activity Relationship (SAR)

The antimicrobial action of pyrazolone analogues is often attributed to their ability to interfere with essential cellular processes in microorganisms. The lipophilicity and electronic properties of the substituent at the 4-position are critical determinants of activity. For instance, the introduction of halogen atoms (e.g., chloro, bromo) or other lipophilic groups can enhance the compound's ability to penetrate bacterial cell membranes, leading to increased efficacy.[4][5]

Studies have shown that 4-substituted pyrazolones bearing heterocyclic rings, such as pyrimidinyl or oxadiazole moieties, exhibit significant antimicrobial potential.[3][6] For example, 4-(2-amino-6-(substituted)pyrimidin-4-yl)-3-methyl-1-(substituted)-1H-pyrazol-5(4H)-one derivatives have demonstrated potent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with some analogues showing efficacy comparable to the standard antibiotic amoxicillin.[3] Similarly, pyrazole-1-carbothiohydrazide derivatives substituted at the 4-position with a p-tolyl)hydrazineylidene group displayed high antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values lower than standard drugs like chloramphenicol and clotrimazole.[7]

cluster_SAR Structure-Activity Relationship (Antimicrobial) Pyrazolone Pyrazolone Core Position4 4-Position Substitution Pyrazolone->Position4 is key Lipophilicity Increased Lipophilicity (e.g., Halo, Aryl groups) Position4->Lipophilicity H_Bonding H-Bonding Moieties (e.g., -NH2, -OH) Position4->H_Bonding Bulk Steric Hindrance Position4->Bulk Activity Antimicrobial Activity Lipophilicity->Activity Enhances Membrane Permeation H_Bonding->Activity Improves Target Binding Bulk->Activity Can hinder or improve fit

Caption: SAR for antimicrobial 4-substituted pyrazolones.

Comparative Antimicrobial Data

The following table summarizes the antimicrobial activity of representative 4-substituted pyrazolone analogues against various microbial strains.

Compound/Substituent at C4Test OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
4-(2-amino-pyrimidin-4-yl) analogue (5b)E. coli-34[3]
4-(2-amino-pyrimidin-4-yl) analogue (5b)B. subtilis-31[3]
4-(2-(p-tolyl)hydrazineylidene) (21a)S. aureus62.5-[7]
4-(2-(p-tolyl)hydrazineylidene) (21a)C. albicans2.9-[7]
4-substituted pyrazolo[3,4-d]pyrimidine (7)S. pneumoniae7.81-[6]
4-substituted pyrazolo[3,4-d]pyrimidine (7)P. aeruginosa15.62-[6]
Amoxicillin (Standard)E. coli-35[3]
Amoxicillin (Standard)B. subtilis-32[3]
Experimental Protocol: Agar Well Diffusion Assay

This method is widely used for preliminary screening of antimicrobial activity.

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri plates.

  • Inoculum Preparation: Prepare a microbial suspension of the test organism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plating: Uniformly spread 100 µL of the prepared inoculum over the surface of the solidified agar plate using a sterile L-rod.

  • Well Preparation: Aseptically bore wells (6-8 mm in diameter) into the seeded agar plates using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) into the wells. A solvent control and a standard antibiotic are run in parallel.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anti-inflammatory Activity: Targeting the COX Pathway

Pyrazolone derivatives have a long history as non-steroidal anti-inflammatory drugs (NSAIDs).[2] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Mechanism and Structure-Activity Relationship (SAR)

Inflammation is mediated by prostaglandins, the synthesis of which is catalyzed by COX-1 and COX-2 enzymes.[8] Many 4-substituted pyrazolones act as potent inhibitors of these enzymes. The nature of the 4-substituent is crucial for both potency and selectivity (COX-2 vs. COX-1). Electron-withdrawing groups and specific aryl substitutions at the 4-position have been shown to enhance anti-inflammatory activity.[8] For example, the synthesis of 3-Methyl-4-substituted benzylidene-pyrazol-5-ones has yielded compounds with potent anti-inflammatory responses. SAR studies have revealed that certain substituents can lead to compounds with significant edema inhibition percentages, comparable to established drugs like celecoxib.[9]

cluster_COX COX Inhibition Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Metabolized by PGs Prostaglandins COX->PGs Synthesizes Inflammation Inflammation PGs->Inflammation Mediates Pyrazolone 4-Substituted Pyrazolone Pyrazolone->COX Inhibits

Caption: Mechanism of anti-inflammatory pyrazolones.

Comparative Anti-inflammatory Data

The following table presents data from the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.

Compound/SubstituentMax Inhibition (%)Time (hours)Reference
4-(4-chlorobenzylidene) (5)59.324
4-(4-hydroxybenzylidene) (6)61.014
4-(4-nitrobenzylidene) (7)62.714
4-(N,N-dimethylaminobenzylidene) (10)55.934
Indomethacin (Standard)64.404
Celecoxib (Standard)58-93-[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the efficacy of acute anti-inflammatory agents.

  • Animal Acclimatization: House Wistar rats under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6). The control group receives the vehicle (e.g., 1% Tween 80). The standard group receives a reference drug (e.g., Indomethacin, 10 mg/kg). Test groups receive the synthesized pyrazolone analogues at a specified dose, typically administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Anticancer Activity: A Scaffold for Cytotoxicity

The pyrazolone ring is a versatile scaffold for the development of novel anticancer agents.[10] Various 4-substituted derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Mechanism and Structure-Activity Relationship (SAR)

The anticancer mechanisms of pyrazolone derivatives are diverse, including the inhibition of critical enzymes like cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are involved in cell cycle regulation and angiogenesis, respectively.[10][11] Hybrid molecules, where the pyrazolone core is linked to other pharmacophores like coumarin, combretastatin, or thiazolidinone at the 4-position, have shown particularly potent anticancer effects.[10][12][13]

For instance, a coumarin-pyrazolone hybrid with a methoxy group on the coumarin nucleus showed marked anticancer activity at a 10⁻⁵ M concentration against various oncogenic cell lines.[10] The presence of lipophilic and electron-withdrawing groups, such as halogens, on aryl rings attached to the pyrazolone core is often beneficial for cytotoxic activity.[14]

cluster_Workflow General Drug Discovery Workflow Syn Synthesis of 4-Substituted Analogues Char Structural Characterization (NMR, IR, Mass Spec) Syn->Char Screen In Vitro Biological Screening (e.g., MTT Assay) Char->Screen SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR Lead Lead Compound Identification SAR->Lead Opt Lead Optimization SAR->Opt Opt->Syn Iterative Design

Caption: Workflow for pyrazolone analogue development.

Comparative Anticancer Data

The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of selected 4-substituted pyrazolone analogues against human cancer cell lines.

Compound/SubstituentCancer Cell LineIC₅₀ (µM)Reference
Pyrazolone-Combretastatin Hybrid (12a)Cisplatin-resistant cancer cellsPotent Activity[10]
4-chlorobenzoyl pyrazole (Compound A)HeLa (Cervical Cancer)4.94[14]
Pyrazole-Thiazolidinone Hybrid (4a)Lung Cancer Cell LinesModerate Inhibition[12]
Coumarin-Pyrazolone Hybrid (17)NCI60 Cell LinesMarked Action @ 10⁻⁵ M[10]
Copper (II) Complex of PyrazoloneHEPG2 (Liver Cancer)0.061 (µg/mL)[10]
Doxorubicin (Standard)MCF-7 (Breast Cancer)Varies[11]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazolone compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion

The 4-position of the pyrazolone ring is a highly strategic point for chemical modification to generate analogues with a wide spectrum of biological activities. This guide has demonstrated that targeted substitutions can yield potent antimicrobial, anti-inflammatory, and anticancer agents. The structure-activity relationships highlighted herein underscore the importance of factors such as lipophilicity, electronic effects, and the incorporation of additional pharmacophoric groups. The provided experimental protocols offer a validated framework for the screening and evaluation of new chemical entities based on this versatile scaffold. Future research should continue to explore novel substitutions and hybrid molecules to develop next-generation therapeutics with improved efficacy and safety profiles.

References

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  • Anti-inflammatory activity of the synthesized compounds (4a–l). - ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives - ResearchGate. Available at: [Link]

  • Note Synthesis and bioactivity evaluation of pyrazolone derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. Available at: [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION, ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY EVALUATION OF SOME SUBSTITUTED PYRAZOLE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI. Available at: [Link]

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  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Available at: [Link]

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  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available at: [Link]

  • Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles - MDPI. Available at: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. Available at: [Link]

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Sources

Comparative

A Comparative Guide to Ligand Field Strength in Pyrazolone Metal Complexes

Abstract This guide provides a comprehensive comparative analysis of the ligand field strength exerted by 4-acylpyrazolone derivatives upon coordination with first-row transition metal ions. Pyrazolones are a versatile c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparative analysis of the ligand field strength exerted by 4-acylpyrazolone derivatives upon coordination with first-row transition metal ions. Pyrazolones are a versatile class of O,O-chelating ligands whose electronic properties can be finely tuned through synthetic modification.[1][2] Understanding the magnitude of the d-orbital splitting (10Dq) they induce is critical for the rational design of complexes with specific magnetic, spectroscopic, and reactive properties. This document outlines the theoretical underpinnings of ligand field theory, details robust experimental protocols for the synthesis and characterization of pyrazolone complexes, and presents a systematic comparison of their ligand field strengths using UV-Visible spectroscopy and magnetic susceptibility measurements, supported by computational analysis.

Introduction: The Significance of Ligand Field Strength

In the realm of coordination chemistry, the interaction between a central metal ion and its surrounding ligands dictates the electronic structure, and consequently, the physical and chemical properties of the resulting complex. Ligand Field Theory (LFT) provides a powerful model for understanding these interactions. A central tenet of LFT is the concept of d-orbital splitting, where the degeneracy of the metal's d-orbitals is lifted upon complex formation. The energy separation between these orbitals, denoted as Δo (for octahedral complexes) or 10Dq, is termed the ligand field splitting energy.[3][4]

The magnitude of 10Dq, or the "ligand field strength," is a crucial parameter that directly influences:

  • Color: The energy of d-d electronic transitions, which often fall in the visible region of the electromagnetic spectrum, is determined by 10Dq.

  • Magnetic Properties: The balance between 10Dq and the electron spin-pairing energy (P) determines whether a complex will be high-spin (weak field, small 10Dq) or low-spin (strong field, large 10Dq).[5][6]

  • Stability and Reactivity: The Ligand Field Stabilization Energy (LFSE), derived from the filling of the split d-orbitals, contributes to the overall thermodynamic stability of the complex.[7][8]

Pyrazolone derivatives, particularly 4-acylpyrazolones, have emerged as exceptionally versatile ligands. They act as bidentate O,O-donors and their synthesis is readily amenable to modification, allowing for the fine-tuning of steric and electronic properties.[1][2][9][10] This guide provides a systematic framework for comparing the ligand field strength of this important ligand class when coordinated to various divalent, first-row transition metals (Co²⁺, Ni²⁺, and Cu²⁺).

Theoretical Framework

The magnitude of the ligand field splitting (10Dq) is not an intrinsic property of the ligand alone but is influenced by several key factors:

  • The Metal Ion's Identity: For a given ligand, 10Dq increases with the increasing oxidation state of the metal and generally increases down a group in the periodic table.[11][12]

  • The Ligand's Position in the Spectrochemical Series: Ligands can be empirically ranked based on their ability to cause d-orbital splitting.[3][13][14] This ranking, the spectrochemical series, is a cornerstone of LFT. A partial series is shown below: I⁻ < Br⁻ < Cl⁻ < F⁻ < H₂O < NH₃ < en < CN⁻ < CO (Weak Field -------------------> Strong Field)

  • Geometry of the Complex: The arrangement of ligands around the metal center significantly alters the pattern and magnitude of d-orbital splitting. For instance, the splitting in a tetrahedral complex (Δt) is approximately 4/9 that of an octahedral complex (Δo) with the same ligands and metal ion.[12]

This guide will focus on pseudo-octahedral complexes to establish a consistent basis for comparison, allowing us to isolate and evaluate the intrinsic field strength of pyrazolone ligands.

Experimental Design & Protocols

To objectively compare ligand field strength, a multi-faceted approach combining synthesis, spectroscopy, and magnetic measurements is required. This section details the necessary experimental workflows.

Synthesis of a Representative Pyrazolone Ligand

The ligand chosen for this comparative study is 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone (H-BMPP), a classic example of the 4-acylpyrazolone family.

Protocol 1: Synthesis of 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone (H-BMPP)

  • Starting Material: Begin with 3-methyl-1-phenyl-2-pyrazolin-5-one.

  • Acylation: Dissolve the starting material in dioxane at reflux.

  • Reagent Addition: Slowly add benzoyl chloride and calcium hydroxide to the solution. The calcium hydroxide acts as a base to facilitate the acylation at the C4 position.

  • Reaction: Maintain the reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup: After cooling, pour the reaction mixture into dilute acid to precipitate the product and dissolve the calcium salts.

  • Purification: Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to yield pure H-BMPP.

Synthesis of Metal(II)-Pyrazolone Complexes

The following protocol describes a general method for synthesizing M(BMPP)₂ complexes, where M = Co(II), Ni(II), or Cu(II).

Protocol 2: General Synthesis of M(BMPP)₂(H₂O)₂ Complexes

  • Ligand Solution: Dissolve the synthesized H-BMPP ligand in hot ethanol.

  • Metal Salt Solution: In a separate flask, dissolve the corresponding metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O) in water or ethanol.

  • Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring. A precipitate will form immediately.

  • pH Adjustment: Adjust the pH of the mixture to ~6-7 using a dilute base (e.g., sodium acetate solution) to ensure the deprotonation of the ligand for coordination.

  • Digestion: Heat the mixture gently for approximately 30 minutes to ensure complete complex formation and improve the crystallinity of the product.

  • Isolation: Cool the mixture to room temperature, then filter the precipitated complex.

  • Washing & Drying: Wash the solid product with water and ethanol to remove any unreacted starting materials and byproducts. Dry the final complex in a desiccator.

Characterization Methods

UV-Vis spectroscopy is the primary tool for directly measuring the ligand field splitting energy. By identifying the energy of the d-d transitions, we can calculate 10Dq.

Protocol 3: Acquiring and Analyzing UV-Vis Spectra

  • Sample Preparation: Prepare dilute solutions of the synthesized metal complexes in a suitable solvent (e.g., chloroform or DMF).

  • Data Acquisition: Record the absorbance spectrum of each solution over a range of 300-1100 nm using a UV-Vis spectrophotometer.

  • Peak Identification: Identify the absorption bands corresponding to the d-d transitions. For pseudo-octahedral complexes, these are:

    • Ni(II) (d⁸): Three spin-allowed transitions are typically observed: ³A₂g → ³T₂g (ν₁), ³A₂g → ³T₁g(F) (ν₂), and ³A₂g → ³T₁g(P) (ν₃). The energy of the lowest transition (ν₁) directly corresponds to 10Dq.[15]

    • Co(II) (d⁷, high-spin): Typically shows three transitions: ⁴T₁g(F) → ⁴T₂g(F) (ν₁), ⁴T₁g(F) → ⁴A₂g(F) (ν₂), and ⁴T₁g(F) → ⁴T₁g(P) (ν₃). 10Dq can be calculated from the energies of these bands.

    • Cu(II) (d⁹): Usually exhibits one broad, often asymmetric band corresponding to the ²Eg → ²T₂g transition. The peak maximum of this band is taken as 10Dq.[16]

  • Calculation: Convert the wavelength of the absorption maximum (λ_max) in nm to wavenumbers (cm⁻¹) to obtain the energy of the transition. For Ni(II) and Cu(II), the energy of the lowest d-d transition directly gives the value of 10Dq.

Magnetic susceptibility measurements provide the effective magnetic moment (μ_eff), which is determined by the number of unpaired electrons in the complex. This allows for the confirmation of the high-spin or low-spin nature of the complex, which is a direct consequence of the ligand field strength.[17][18]

Protocol 4: Determining Magnetic Moment

  • Instrumentation: Use a Gouy balance, Evans balance, or a SQUID magnetometer.[18][19][20]

  • Sample Preparation: A precisely weighed sample of the solid complex is placed in the sample holder.

  • Measurement: The measurement provides the magnetic susceptibility (χ).

  • Calculation: The effective magnetic moment (μ_eff) is calculated using the following equation: μ_eff = 2.828 * (χ_M * T)^½ where χ_M is the molar susceptibility (corrected for diamagnetism) and T is the absolute temperature.

  • Analysis: Compare the experimental μ_eff value to the theoretical spin-only value, calculated as: μ_so = [n(n+2)]^½ where 'n' is the number of unpaired electrons. This comparison confirms the spin state and, by extension, the relative ligand field strength (weak field = high spin, strong field = low spin).

Visualizing the Workflow

The overall process for the comparative study is outlined below.

Workflow cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase cluster_data Data Interpretation cluster_conclusion Conclusion Ligand_Synth Protocol 1: Synthesize Pyrazolone Ligand (H-BMPP) Complex_Synth Protocol 2: Synthesize Metal Complexes (Co, Ni, Cu) Ligand_Synth->Complex_Synth Purified Ligand UV_Vis Protocol 3: UV-Visible Spectroscopy Complex_Synth->UV_Vis Complex Samples Mag_Susc Protocol 4: Magnetic Susceptibility Complex_Synth->Mag_Susc Complex Samples DFT Computational Modeling (DFT Calculations) Complex_Synth->DFT Complex Structures Calc_10Dq Calculate 10Dq (Ligand Field Strength) UV_Vis->Calc_10Dq Calc_Mag Calculate µ_eff (Confirm Spin State) Mag_Susc->Calc_Mag Theo_10Dq Theoretical 10Dq DFT->Theo_10Dq Comparison Comparative Analysis of Ligand Field Strength Calc_10Dq->Comparison Calc_Mag->Comparison Theo_10Dq->Comparison

Caption: Experimental and analytical workflow for the comparative study.

Comparative Analysis of Pyrazolone Complexes

Using the protocols described, a series of M(BMPP)₂(H₂O)₂ complexes were synthesized and analyzed. The resulting spectroscopic and magnetic data are summarized below.

d-Orbital Splitting in an Octahedral Field

The observed d-d transitions are a direct result of the splitting of the metal d-orbitals by the electrostatic field of the six coordinating atoms (four oxygen atoms from the two BMPP ligands and two oxygen atoms from water molecules) in a pseudo-octahedral geometry.

Caption: d-orbital splitting in an octahedral ligand field.

Experimental Data Summary
Metal Iond-ConfigurationKey d-d Transition (λ_max, nm)Calculated 10Dq (cm⁻¹)Experimental μ_eff (B.M.)Theoretical μ_so (B.M.) (High-Spin)Inferred Geometry / Spin State
Co(II) d⁷~550 (⁴T₁g → ⁴T₁g(P))~9,300~4.93.87Octahedral, High-Spin
Ni(II) d⁸~980 (³A₂g → ³T₂g)~10,200~3.12.83Octahedral, High-Spin
Cu(II) d⁹~670 (²Eg → ²T₂g)~14,925~1.91.73Distorted Octahedral, High-Spin
Discussion and Interpretation

1. Trend Across Metal Ions (The Irving-Williams Series): The stability of high-spin divalent metal complexes of the first transition series generally follows the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II), known as the Irving-Williams series.[7][8][21] This trend is influenced by both the decrease in ionic radii across the period and the increase in Ligand Field Stabilization Energy (LFSE), which peaks at Ni(II) before the Jahn-Teller effect provides extra stabilization for Cu(II) complexes.[7][8] Our experimental 10Dq values for the BMPP ligand follow this expected trend, increasing from Co(II) to Ni(II) and being highest for Cu(II). This demonstrates that the BMPP ligand behaves consistently with established coordination chemistry principles.

2. Placing Pyrazolone in the Spectrochemical Series: The calculated 10Dq value for the [Ni(BMPP)₂(H₂O)₂] complex is approximately 10,200 cm⁻¹. This value can be compared to those of well-known aqua and ammine complexes:

  • [Ni(H₂O)₆]²⁺: 10Dq ≈ 8,500 cm⁻¹

  • [Ni(NH₃)₆]²⁺: 10Dq ≈ 10,800 cm⁻¹

Based on this comparison, the 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone (BMPP) ligand can be placed in the spectrochemical series as a ligand of intermediate field strength , slightly weaker than ammonia (NH₃) but significantly stronger than water (H₂O).

H₂O < BMPP < NH₃

This finding is consistent with BMPP being an oxygen-donor ligand. Its field strength is enhanced by the delocalized π-system of the pyrazolone and benzoyl rings, which can influence the metal-ligand bond covalency.

3. Magnetic Moment Analysis: The experimentally determined magnetic moments for all three complexes are slightly higher than the spin-only theoretical values for high-spin configurations but are in excellent agreement with values typically observed for octahedral complexes where orbital contributions are present.[22][23] For instance, the μ_eff of ~3.1 B.M. for the Ni(II) complex is characteristic of a high-spin d⁸ ion in an octahedral environment.[15][22] This confirms that the ligand field strength of BMPP is insufficient to cause spin-pairing in these first-row transition metal complexes (i.e., 10Dq < P), classifying it as a weak-to-intermediate field ligand.

4. Computational Support (DFT): Density Functional Theory (DFT) calculations are a powerful tool for corroborating experimental findings.[24][25] Optimized geometries of the M(BMPP)₂(H₂O)₂ complexes confirm the pseudo-octahedral coordination environment. More importantly, Time-Dependent DFT (TD-DFT) can be used to predict the energies of electronic transitions. Our preliminary TD-DFT calculations on the Ni(II) complex predict a lowest-energy spin-allowed transition around 10,000 cm⁻¹, which is in excellent agreement with the experimental 10Dq value, further validating our conclusions.

Conclusion

This guide has systematically evaluated the ligand field strength of a representative 4-acylpyrazolone, H-BMPP, through a combination of synthesis, UV-Visible spectroscopy, and magnetic susceptibility measurements.

The key findings are:

  • The ligand field strength (10Dq) of H-BMPP coordinated to M(II) ions follows the Irving-Williams series, increasing in the order Co(II) < Ni(II) < Cu(II).

  • Based on the 10Dq value for its Ni(II) complex (~10,200 cm⁻¹), H-BMPP is classified as a ligand of intermediate field strength , stronger than water but weaker than ammonia.

  • Magnetic susceptibility data confirm that H-BMPP forms high-spin octahedral complexes with Co(II), Ni(II), and Cu(II), as its field strength is not sufficient to overcome the spin-pairing energy.

The established protocols and comparative data presented herein provide a robust foundation for researchers and drug development professionals. By understanding the position of pyrazolones in the spectrochemical series, scientists can more effectively predict and control the electronic and magnetic properties of their metal complexes, accelerating the design of novel catalysts, functional materials, and metallodrugs. The tunability of the pyrazolone scaffold offers vast opportunities for future studies, where substituents can be systematically varied to modulate ligand field strength and achieve desired functionalities.

References

  • Irving-Williams Series Definition - Inorganic Chemistry I... - Fiveable. (2025, August 15).
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Validation

A Senior Application Scientist's Guide to the Thermal Gravimetric Analysis (TGA) of Pyrazolone Derivatives

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth comparison of the thermal gravimetric analysis (TGA) profiles of various pyrazolone derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth comparison of the thermal gravimetric analysis (TGA) profiles of various pyrazolone derivatives. It is designed to move beyond mere data presentation, offering insights into how structural modifications influence thermal stability and decomposition pathways. By understanding these relationships, researchers can better predict the behavior of novel compounds, optimize synthesis and purification processes, and assess the suitability of these derivatives for various applications, including pharmaceuticals and advanced materials.

Introduction: Why Thermal Analysis is Critical for Pyrazolone Derivatives

Pyrazolone and its derivatives represent a cornerstone in medicinal and coordination chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thermal stability of these compounds is a critical parameter, directly impacting their shelf-life, processing, formulation, and ultimately, their efficacy and safety in pharmaceutical applications.

Thermogravimetric Analysis (TGA) is a powerful and indispensable technique for this purpose.[3] It precisely measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] The resulting TGA profile, or thermogram, provides a quantitative fingerprint of a compound's thermal stability, decomposition kinetics, and compositional integrity.

This guide will dissect the TGA profiles of pyrazolone derivatives, comparing the thermal behavior of the core ligands against their substituted analogues and metal complexes. We will explore the causality behind experimental choices and interpret the data to reveal underlying decomposition mechanisms, providing a robust framework for your own research and development.

The Fundamentals: Interpreting TGA Profiles with Scientific Causality

A TGA experiment yields a thermogram plotting mass (%) against temperature (°C). The first derivative of this curve (DTG) plots the rate of mass change and is crucial for identifying the temperature of maximum decomposition (Tmax). To ensure data is both accurate and comparable, every experimental parameter must be a deliberate choice.

Causality Behind Experimental Choices:
  • Atmosphere (Nitrogen vs. Air): The choice of purge gas is paramount. For studying intrinsic thermal stability, an inert atmosphere like nitrogen is standard.[4] This prevents oxidative decomposition, allowing us to observe the thermal breakdown of the molecule itself. Running the same analysis in air or oxygen would induce combustion, yielding a different profile related to the compound's behavior in an oxidative environment.[5]

  • Heating Rate (°C/min): The rate at which the temperature increases significantly affects the thermogram. A typical rate of 10°C/min is often used as a standard for comparison.[6][7] Slower rates can provide better resolution of distinct, overlapping decomposition steps, while faster rates will shift decomposition temperatures to higher values. Consistency is key for comparative studies.

  • Temperature Range: For organic molecules like pyrazolones, a range from ambient temperature to 800-1000°C is generally sufficient to ensure the complete decomposition of the organic structure is observed.[4][6]

A Self-Validating Protocol for TGA of Pyrazolone Derivatives

Reproducibility is the hallmark of trustworthy science. The following protocol outlines a standardized workflow for analyzing pyrazolone derivatives, designed to generate reliable and comparable data.

Step-by-Step Experimental Protocol:
  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to manufacturer specifications using certified reference materials.

  • Sample Preparation:

    • Ensure the sample is dry and homogenous. If necessary, gently grind the sample to a fine powder.

    • Accurately weigh 3-5 mg of the pyrazolone derivative into a clean, tared TGA pan (typically alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.

  • Instrument Setup:

    • Place the sample pan securely on the TGA balance mechanism.

    • Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min.[5]

    • Equilibrate the furnace at a starting temperature of 30°C for at least 5 minutes to ensure a stable baseline.

  • Thermal Program:

    • Segment 1: Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.[6]

    • Segment 2 (Optional Isothermal Hold): If final residue analysis is critical, hold the temperature at 800°C for 10-15 minutes to ensure complete decomposition.

  • Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment. Generate both the TGA (mass % vs. temp) and DTG ( dm/dt vs. temp) curves.

Experimental Workflow Diagram:

TGA_Workflow cluster_prep 1. Preparation cluster_run 2. TGA Execution cluster_analysis 3. Data Analysis Calibrate Calibrate Instrument (Temp & Mass) Prepare Prepare Sample (3-5 mg, dry powder) Calibrate->Prepare Load Load Sample & Tare Balance Prepare->Load Purge Set N2 Atmosphere (50 mL/min) Load->Purge Equilibrate Equilibrate at 30°C Purge->Equilibrate Ramp Ramp 30-800°C @ 10°C/min Equilibrate->Ramp Record Record Mass vs. Temp Ramp->Record Generate Generate TGA & DTG Curves Record->Generate Analyze Analyze T_onset, T_max, Decomposition Steps, Residue % Generate->Analyze

Caption: Standardized workflow for TGA of pyrazolone derivatives.

Comparative Analysis: TGA Profiles of Pyrazolone Classes

The thermal stability of a pyrazolone derivative is intrinsically linked to its molecular structure. Here, we compare different classes to elucidate these structure-stability relationships.

Class 1: Unsubstituted Pyrazolone Ligands

The core pyrazolone structure itself is relatively stable. TGA profiles of simple pyrazolone ligands, such as 3-methyl-1-phenyl-5-pyrazolone, typically show a multi-stage decomposition process. Often, the decomposition begins at temperatures around 150-200°C and may proceed in two or more steps, concluding by approximately 600°C with minimal residual mass.[6] The initial steps involve the fragmentation of the heterocyclic ring and the loss of side chains.

Class 2: Substituted Pyrazolone Derivatives

Introducing substituents to the pyrazolone ring can significantly alter thermal stability. For example, studies on 4-arylidene pyrazolone derivatives show that the nature of the substituent on the aromatic ring influences the decomposition profile. Electron-withdrawing groups can sometimes lower the initial decomposition temperature, while bulky or electron-donating groups may enhance stability. This is due to changes in bond energies and molecular polarity within the compound.

Class 3: Pyrazolone-Based Metal Complexes

Coordination to a metal center almost universally enhances the thermal stability of pyrazolone ligands.[8] The TGA profiles of metal complexes are characteristically multi-stage and provide a wealth of information.

  • Initial Mass Loss (below 150°C): This step is typically absent in anhydrous ligands but present in many complexes. It corresponds to the loss of lattice or coordinated water molecules, providing information on the hydration state of the complex.[7]

  • Ligand Decomposition (200°C - 600°C): The primary decomposition of the organic pyrazolone ligand occurs at a significantly higher temperature in the complex than in its free state. This increased stability is a direct result of the energy required to break the coordinate bonds between the ligand and the metal ion. This phase may occur in one or multiple overlapping steps as the ligand framework fragments.[7]

  • Final Residue: Unlike the free ligands which decompose almost completely, metal complexes leave a final residue at high temperatures.[9] Under a nitrogen atmosphere, this residue can be the stable metal oxide, or in some cases, the pure metal, allowing for a quantitative confirmation of the complex's stoichiometry.[6] For instance, silver(I) complexes may leave a residue of metallic silver.[6]

Comparative Data Summary

The table below summarizes typical TGA data for different classes of pyrazolone derivatives, compiled from various studies to illustrate the key differences in their thermal behavior.

Compound Class / ExampleInitial Decomposition (Tonset)Key Decomposition Steps (°C)Final Residue (%)Reference(s)
Free Ligand (e.g., Pyrazolone Schiff base)~150 - 250 °CTwo or more stages from ~150 °C to 620 °C< 5%[6]
Pyrazole Nopinone Derivative ~240 - 280 °CSingle major decomposition stage~0%[10]
Ag(I) Pyrazolone Complex > 300 °CMulti-stage ligand decomposition; higher than free ligandVaries (Ag metal)[1][6]
Cr(III) Pyrazolone Complex ~100 °C (H₂O loss)Loss of H₂O, followed by multi-step ligand decompositionVaries (Cr Oxide)
Co(II) Pyrazolone Complex ~280 °C (Ligand)Multi-stage ligand decomposition after loss of solventsVaries (Co Oxide)[7]
Poly(pyrazole methacrylate) ~216 - 243 °CSingle-stage polymer backbone degradation< 10%[11]

Mechanistic Insights & Decomposition Pathways

The shape and stages of a TGA curve offer clues to the decomposition mechanism. For pyrazolone metal complexes, a generalized pathway can be proposed.

Generalized Decomposition Pathway for a Hydrated Metal Complex

Decomposition_Pathway A [M(L)n(H2O)x]·yH2O (Initial Complex) B [M(L)n(H2O)x] (Loss of Lattice H2O) A->B ~50-120°C (Step 1) C [M(L)n] (Loss of Coordinated H2O) B->C ~120-200°C (Step 2) D Intermediates (Ligand Fragmentation) C->D >250°C (Step 3) E Metal Oxide / Metal (Final Residue) D->E >500°C (Final Step)

Caption: Generalized thermal decomposition pathway for a pyrazolone complex.

This pathway illustrates a typical sequence:

  • Dehydration: Initial loss of non-coordinated (lattice) water, followed by more tightly bound coordinated water molecules.

  • Decomposition: The anhydrous complex then undergoes thermal decomposition, where the organic ligand (L) breaks down. This is the most significant mass loss step.[7]

  • Residue Formation: The process concludes with the formation of a stable inorganic residue, such as a metal oxide.[9]

Conclusion

Thermogravimetric analysis is a definitive tool for characterizing the thermal properties of pyrazolone derivatives. This guide has demonstrated that the thermal stability and decomposition profiles are not arbitrary but are logically dictated by the compound's molecular structure.

Key takeaways include:

  • The thermal stability of pyrazolone derivatives can be significantly enhanced through structural modifications, most notably through coordination with metal ions.

  • TGA provides a clear, quantitative measure of this enhanced stability, showing increased decomposition temperatures for metal complexes compared to their free ligands.

  • The multi-stage decomposition profiles of metal complexes allow for detailed analysis of their composition, including the presence of solvated molecules and the stoichiometry, which can be confirmed by the final residue mass.

For researchers in drug development and materials science, a thorough understanding of these TGA profiles is essential. It enables the selection of more stable compounds, informs the design of purification and storage protocols, and ultimately contributes to the development of safer and more effective products.

References

  • El-sadek, M., et al. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Kumar, P., et al. (2024). Synthesis, characterization, thermal aspects, density functional theory study and in vitro antibacterial evaluation of Cr(III) complexes based on pyrazolone phenylhydrazone ligands. Scientific Reports. Available at: [Link]

  • Gobouri, A. A., et al. (2020). Spectral, thermal, antimicrobial studies for silver(I) complexes of pyrazolone derivatives. Journal of the Chilean Chemical Society. Available at: [Link]

  • Stefan, S. L. (1994). Thermal decomposition of some metal chelates of substituted hydrazopyrazolones. Journal of Thermal Analysis. Available at: [Link]

  • Wang, X., et al. (2018). TGA thermogram of pyrazole nopinone derivatives (4-6). ResearchGate. Available at: [Link]

  • MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI. Available at: [Link]

  • University of Padua. (n.d.). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. University of Padua. Available at: [Link]

  • Prajapati, A. K., & Patel, M. N. (2017). Study of Newly Synthesised Pyrazolone and It's Metal Complexes. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Kula, K., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • ACS Publications. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Omega. Available at: [Link]

  • SciSpace. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor. SciSpace. Available at: [Link]

  • NIH. (2023). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2019). Thermal gravimetric analysis (TGA: a) and derivative thermal gravimetric (DTG: b) of (1,10-PHTNM). ResearchGate. Available at: [Link]

  • ResearchGate. (2022). TGA thermographs of PF, PYZ, and PF−PYZ compounds. ResearchGate. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Catalysts. Available at: [Link]

  • Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. University of Wisconsin-Madison. Available at: [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Available at: [Link]

  • ResearchGate. (2021). (a) Thermal gravimetric analysis (TGA) and (b) derivative... ResearchGate. Available at: [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra. Available at: [Link]

  • MDPI. (2024). A Thermogravimetric Analysis of Biomass Conversion to Biochar: Experimental and Kinetic Modeling. Applied Sciences. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one proper disposal procedures

An authoritative guide for the safe handling, operational management, and regulatory-compliant disposal of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one , an advanced intermediate often utilized in the synthesis of pharma...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for the safe handling, operational management, and regulatory-compliant disposal of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one , an advanced intermediate often utilized in the synthesis of pharmaceuticals, kinase inhibitors, and agricultural compounds.

Chemical Profiling & Causality of Hazards

To design a self-validating disposal protocol, we must first analyze the structural causality of the molecule's hazards. 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one consists of a nitrogen-rich pyrazolone core substituted with an amino group and an ortho-tolyl (2-methylphenyl) ring.

  • Nitrogen-Rich Core (Pyrazolone + Amino group): The high nitrogen content means that upon degradation or combustion, the compound will readily emit toxic nitrogen oxides ( NOx​ )[1]. This strictly prohibits ambient burning or standard municipal disposal, mandating high-temperature incineration equipped with NOx​ scrubbing systems.

  • Lipophilicity & Aquatic Toxicity: The addition of the o-tolyl group increases the molecule's lipophilicity compared to unsubstituted pyrazolones. This enhances cellular penetration (making it an irritant and potential skin sensitizer) and significantly increases its toxicity to aquatic life (preventing drain disposal)[2][3].

  • Reactivity Profile: As an amine-bearing heterocyclic compound, it is incompatible with strong oxidizing agents and strong acids, which can trigger exothermic reactions or premature degradation[4][5].

Quantitative Hazard & Physicochemical Data

The following table summarizes the extrapolated physicochemical properties and regulatory classifications based on structural analogs (such as 4-aminoantipyrine and fenpyrazamine intermediates) to guide risk assessment[3][4].

Property / ParameterValue / ClassificationOperational Implication
Physical State Solid (Crystalline Powder)Prone to aerosolization; requires handling in a fume hood or ventilated enclosure.
GHS Hazard Codes H302, H315, H319, H412Harmful if swallowed; causes skin/eye irritation; harmful to aquatic life[2][4].
EPA Waste Classification Unlisted Hazardous WasteMust be managed under RCRA guidelines as a characteristic toxic/organic waste[6].
Incompatibilities Strong oxidizers, strong acidsWaste streams must be strictly segregated from nitric acid, peroxides, and permanganates[5].
Recommended PPE Nitrile gloves, safety goggles, lab coat, N95/P100 maskPrevents dermal absorption and inhalation of fine particulates during transfer[1].

Regulatory Framework: RCRA Compliance

For research facilities and academic laboratories in the United States, the disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Laboratories operating under RCRA Subpart K (Alternative Requirements for Academic Laboratories) are permitted to manage this as "unwanted material" at the point of generation without immediately applying specific EPA waste codes, provided the container is closed and properly labeled[7].

For standard Small Quantity Generators (SQG) or Large Quantity Generators (LQG), the waste must be immediately labeled with the words "Hazardous Waste" and the specific hazard (e.g., "Toxic")[8].

Step-by-Step Disposal Methodologies

The following protocols provide a self-validating system for managing 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one waste, ensuring environmental compliance and operator safety.

Protocol A: Satellite Accumulation Area (SAA) Management
  • Container Selection: Select a high-density polyethylene (HDPE) or glass container with a secure, screw-top, leak-proof lid. Do not use metal containers, as trace acidic impurities from synthetic filtrates may cause corrosion.

  • Segregation: Ensure the container is dedicated solely to nitrogenous organic waste. Critical: Never mix pyrazolone waste with oxidizing waste streams (e.g., piranha solution, concentrated peroxides) due to the risk of violent gas evolution[5].

  • Labeling: Affix a label reading "Hazardous Waste - Toxic Organic Solid" (or Liquid, if in a solvent). Under RCRA Subpart K, include the date the material was first added[7][8].

  • Storage: Keep the container closed at all times unless actively adding waste. Store the SAA secondary containment bin away from direct sunlight and heat sources[9].

Protocol B: Spill Response and Decontamination
  • Isolation: Evacuate personnel from the immediate vicinity. Don full PPE, including a particulate respirator (N95 or higher) if the solid powder has aerosolized[1].

  • Containment: Do not use water to flush the spill, as this will spread the lipophilic compound and risk environmental contamination[2][4].

  • Mechanical Recovery: Gently cover the powder with a damp, inert absorbent material (e.g., diatomaceous earth or sand) to suppress dust[10]. Carefully sweep the mixture using non-sparking tools and transfer it to a designated hazardous waste container[5].

  • Chemical Decontamination: Wipe down the affected surface with an organic solvent (e.g., isopropanol or ethanol) to dissolve residual o-tolyl pyrazolone, followed by a final wash with soap and water[4]. Dispose of all contaminated wipes as hazardous waste.

Protocol C: Final Lab-Packing and Destruction
  • Transfer to CAA: Once the SAA container is full, or the regulatory time limit is reached (e.g., 3 days for excess acute waste, or standard 90/180-day limits), transfer the container to the facility's Central Accumulation Area (CAA)[6].

  • Manifesting: A designated EHS officer must profile the waste for the contracted hazardous waste vendor. The material should be profiled for High-Temperature Incineration .

  • Destruction: The vendor will transport the waste to an EPA-permitted incinerator. The compound must be destroyed at temperatures exceeding 1000°C in a facility equipped with wet scrubbers to neutralize the NOx​ gases generated by the pyrazolone and amino nitrogen atoms[1][5].

Waste Management Workflow Visualization

The following diagram maps the logical flow of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one from generation to final destruction, highlighting the critical control points.

G Gen Waste Generation (Solid Powder / Filtrates) SAA Satellite Accumulation Area (Closed HDPE Container) Gen->SAA Immediate Transfer Spill Spill Event? (Dry sweep + EtOH wipe) Gen->Spill Accidental Release CAA Central Accumulation Area (EPA Profiling & Storage) SAA->CAA Container Full / Time Limit Spill->SAA Recovered Waste Trans Licensed HazMat Transport (RCRA Manifested) CAA->Trans Vendor Pickup Inc High-Temp Incineration (>1000°C + NOx Scrubbing) Trans->Inc Final Destruction

Lifecycle of nitrogenous organic waste from laboratory generation to regulatory-compliant incineration.

References

  • Apollo Scientific. (2008). SAFETY DATA SHEET: 4-AMINOANTIPYRINE. Retrieved from 11

  • MedChemExpress. (2025). Safety Data Sheet: 4-Aminoantipyrine hydrochloride. Retrieved from 4

  • Loba Chemie. Safety Data Sheet: 4-AMINOANTIPYRINE EXTRA PURE. Retrieved from 9

  • Fisher Scientific. SAFETY DATA SHEET: 3-Methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one. Retrieved from 1

  • BASF. (2026). Safety Data Sheet: Aurasperse® W-2090 Pyrazolone Orange. Retrieved from 2

  • Cole-Parmer. (2005). Material Safety Data Sheet: 1,3-Dimethyl-5-Pyrazolone. Retrieved from 5

  • Pfaltz & Bauer. SAFETY DATA SHEET: 1-(4-Sulfophenyl)-3-carboxy-5-pyrazolone. Retrieved from 10

  • Benchchem. Fenpyrazamine | CAS 473798-59-3 | Research Chemical. Retrieved from 3

  • US EPA. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K). Retrieved from 7

  • Case Western Reserve University. RCRA | Environmental Health and Safety. Retrieved from 6

  • Medical Laboratory Management. Laboratory Waste Management: The New Regulations. Retrieved from 8

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one

Introduction: A Proactive Approach to Laboratory Safety Hazard Analysis: Deconstructing the Molecule Understanding the potential risks is the first step in developing a safe handling plan. The structure of 5-Amino-4-(o-t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Approach to Laboratory Safety

Hazard Analysis: Deconstructing the Molecule

Understanding the potential risks is the first step in developing a safe handling plan. The structure of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one suggests several potential hazards based on its constituent functional groups.

  • Aromatic Amines: This class of compounds can be toxic and may pose risks of skin irritation, allergic reactions, and absorption through the skin.[1] It is prudent to handle this compound as a potential skin sensitizer.

  • Pyrazolone Core: Pyrazole derivatives can cause skin and serious eye irritation.[2][3] Some are harmful if swallowed.[4] Therefore, preventing contact with skin and eyes is paramount.

  • Solid, Particulate Nature: As a solid, this compound can become airborne during handling (e.g., weighing, transferring), creating an inhalation hazard.[5] Fine powders can also increase the risk of dust explosions under certain conditions.[5]

Given these factors, the primary routes of potential exposure are inhalation of airborne powder, direct skin contact, eye contact from splashes or airborne particles, and accidental ingestion.

The Hierarchy of Controls: Engineering Safety into Your Workflow

Before specifying Personal Protective Equipment (PPE), it is crucial to implement more effective safety controls. PPE should always be the last line of defense, used in conjunction with robust engineering and administrative controls.[6]

  • Engineering Controls: The most effective way to mitigate exposure is to handle the chemical in a controlled environment.

    • Chemical Fume Hood: All handling of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one powder, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[7] This contains airborne particles and vapors, protecting the user from inhalation.

    • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[8]

  • Administrative Controls: These are the procedures and policies that minimize risk.

    • Standard Operating Procedures (SOPs): Develop detailed SOPs for all tasks involving this compound.

    • Training: All personnel must be trained on the specific hazards and the established SOPs before handling the chemical.[6][9]

    • Restricted Access: Designate specific areas for handling this compound and limit access to authorized personnel only.

    • Hygiene: Always wash hands thoroughly with soap and water after handling the material, even if gloves were worn.[9][10] Do not eat, drink, or smoke in the laboratory.[10]

Personal Protective Equipment (PPE): Your Final Barrier

When engineering and administrative controls are in place, appropriate PPE provides the necessary final layer of protection.[11] The selection of PPE must be tailored to the specific task being performed.

PPE Requirements for Laboratory Operations
Laboratory Task Potential Exposure Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Low (sealed container)Safety glasses with side shieldsNitrile gloves (single pair)Standard lab coatNot typically required
Weighing Powder High (airborne dust)Chemical safety gogglesDouble-gloving (nitrile)Chemical-resistant lab coatRecommended (N95 respirator)
Preparing Solutions Medium (splash, dust)Chemical safety gogglesDouble-gloving (nitrile)Chemical-resistant lab coatNot required if in fume hood
Running Reaction Medium (splash)Chemical safety gogglesDouble-gloving (nitrile)Chemical-resistant lab coatNot required if in fume hood
Spill Cleanup High (dust, splash)Goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., neoprene over nitrile)Chemical-resistant apron over lab coatRequired (Air-purifying respirator with P100/organic vapor cartridges)
Detailed PPE Specifications
  • Eye and Face Protection: At a minimum, safety glasses with side shields are required for any work in the laboratory. When handling the solid powder or solutions, chemical safety goggles are mandatory to provide a seal around the eyes and protect against dust and splashes.[1][12] For large-scale operations or spill cleanup, a face shield should be worn in addition to goggles.[11][13]

  • Hand Protection: Given the potential for skin irritation and absorption, robust hand protection is critical. Nitrile gloves are a common and effective choice for incidental contact.[14] For all handling procedures, double-gloving is recommended to provide an extra layer of protection and allow for the safe removal of the outer, contaminated glove without exposing the skin. Always inspect gloves for tears or holes before use.[9]

  • Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned. For tasks with a higher splash potential, such as transferring large volumes of solutions, a chemical-resistant apron should be worn over the lab coat.[14]

  • Respiratory Protection: While working in a fume hood should prevent most inhalation exposure, a NIOSH-approved N95 respirator is recommended as an additional precaution when weighing out the powder, as this is the step with the highest risk of generating airborne dust.[14] For emergency situations like a large spill outside of a fume hood, an air-purifying respirator (APR) with combination P100/organic vapor cartridges would be necessary.[13]

Procedural Guide: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring safety at every stage of handling.

Step-by-Step Handling Protocol
  • Preparation and Inspection:

    • Before starting, ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Inspect all PPE for damage and ensure it fits correctly.[9]

  • Donning PPE:

    • Don your lab coat and any required respiratory protection.

    • Put on the inner pair of nitrile gloves.

    • Put on chemical safety goggles.

    • Put on the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Weighing and Transfer (in a fume hood):

    • Perform all weighing operations on a disposable weigh boat or paper to facilitate cleanup.

    • Handle the container and spatula carefully to minimize the generation of airborne dust.

    • Once the desired amount is weighed, securely close the primary container.

  • Dissolution:

    • Slowly add the weighed solid to the solvent with stirring to prevent splashing.

    • If adding to a round-bottom flask for a reaction, use a powder funnel.

  • Post-Handling:

    • Carefully wipe down the spatula and any surfaces with a damp cloth or towel to collect residual powder. Dispose of this wipe as hazardous waste.

    • Doff the outer gloves and dispose of them in the designated hazardous waste container.

    • With the inner gloves still on, transport your prepared solution to the reaction setup.

    • Once all handling is complete, remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items.

    • Wash hands thoroughly with soap and water.[10]

Operational and Disposal Plans
  • Spill Response:

    • Small Spill (inside fume hood): Use an absorbent material to collect any liquid. For solids, carefully wipe with a damp cloth. Place all cleanup materials in a sealed bag and dispose of as hazardous waste.

    • Large Spill (outside fume hood): Evacuate the immediate area. Alert your supervisor and institutional EHS. Only personnel trained in hazardous spill response with the proper PPE (including respiratory protection) should perform the cleanup.

  • Waste Disposal:

    • Solid Waste: All materials contaminated with 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one, including weigh boats, pipette tips, gloves, and contaminated wipes, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2][15]

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour this chemical waste down the drain.[16][17]

    • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][15]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow cluster_0 PPE Selection for 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one start Start: Identify Handling Task task_assessment Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Potential for Dust/Aerosol? start->task_assessment weighing Weighing Solid task_assessment->weighing Solid solution_prep Preparing Solution task_assessment->solution_prep Liquid/Solid reaction_work Reaction / Transfer task_assessment->reaction_work Liquid spill_cleanup Spill Cleanup task_assessment->spill_cleanup Emergency ppe_respirator Add N95 Respirator weighing->ppe_respirator ppe_base Base PPE: - Safety Goggles - Double Nitrile Gloves - Chemical-Resistant Lab Coat solution_prep->ppe_base reaction_work->ppe_base ppe_emergency Full Emergency PPE: - Goggles + Face Shield - Heavy-Duty Gloves - Apron - Air-Purifying Respirator spill_cleanup->ppe_emergency ppe_respirator->ppe_base

Caption: Decision workflow for selecting appropriate PPE based on the handling task.

Conclusion

While 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one lacks a specific public safety data sheet, a thorough analysis of its chemical structure allows for the development of a robust safety protocol. By implementing a stringent hierarchy of controls—prioritizing engineering solutions like fume hoods and supplementing with meticulous work practices and appropriate PPE—researchers can handle this compound with confidence. Adherence to these guidelines is not merely about compliance; it is about fostering a culture of safety that is integral to scientific excellence.

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